molecular formula C5H2ClNO3S B026246 5-Nitrothiophene-2-carbonyl chloride CAS No. 39978-57-9

5-Nitrothiophene-2-carbonyl chloride

Cat. No.: B026246
CAS No.: 39978-57-9
M. Wt: 191.59 g/mol
InChI Key: BYEANWQDRDXPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrothiophene-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H2ClNO3S and its molecular weight is 191.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitrothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEANWQDRDXPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507887
Record name 5-Nitrothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39978-57-9
Record name 5-Nitrothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrothiophene-2-carbonyl chloride, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical and medicinal chemistry. Its unique molecular architecture, featuring a nitro-substituted thiophene ring coupled with a reactive acyl chloride moiety, renders it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and its applications, with a particular focus on its role in drug discovery and development.

Core Properties of this compound

CAS Number: 39978-57-9[1][2]

Molecular Formula: C₅H₂ClNO₃S[1]

Molecular Weight: 191.59 g/mol [1]

PropertyValueSource
CAS Number 39978-57-9[1][2]
Molecular Formula C₅H₂ClNO₃S[1]
Molecular Weight 191.59 g/mol [1]
Physical State Solid (predicted)
Melting Point No data available. The related 5-chlorothiophene-2-carbonyl chloride has a melting point of 4 °C.[3][4]
Boiling Point No data available. The related 5-chlorothiophene-2-carbonyl chloride has a boiling point of 225 °C.[3]
Solubility Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of the Precursor: 5-Nitrothiophene-2-carboxylic acid

A reliable method for synthesizing the carboxylic acid precursor involves the oxidation of 5-nitrothiophene-2-carboxaldehyde.[5]

Experimental Protocol:

  • Dissolution: Dissolve 5-nitrothiophene-2-carboxaldehyde in a suitable solvent like dioxane.

  • Addition of Oxidizing Agent: Slowly add an aqueous solution of an oxidizing agent, such as sodium chlorite, in the presence of a scavenger like sulfamic acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Perform an aqueous work-up to isolate the crude 5-nitrothiophene-2-carboxylic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure carboxylic acid.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The following protocol is based on established methods for similar substrates.[6][7]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-nitrothiophene-2-carboxylic acid.

  • Addition of Thionyl Chloride: Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: The resulting crude this compound can be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Synthesis_Workflow cluster_0 Synthesis of 5-Nitrothiophene-2-carboxylic acid cluster_1 Synthesis of this compound 5-Nitrothiophene-2-carboxaldehyde 5-Nitrothiophene-2-carboxaldehyde Oxidation Oxidation 5-Nitrothiophene-2-carboxaldehyde->Oxidation (e.g., NaClO2) 5-Nitrothiophene-2-carboxylic acid 5-Nitrothiophene-2-carboxylic acid Oxidation->5-Nitrothiophene-2-carboxylic acid Carboxylic_Acid 5-Nitrothiophene-2-carboxylic acid Chlorination Chlorination Carboxylic_Acid->Chlorination (SOCl2 or (COCl)2) Acyl_Chloride This compound Chlorination->Acyl_Chloride

Caption: Synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing nitro group on the thiophene ring. This makes it a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution reactions.

Reactions with Nucleophiles

1. Amide Formation:

Reacts readily with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[8][9][10]

Experimental Protocol for Amide Synthesis:

  • Amine Solution: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Base Addition: Add an equivalent of a tertiary amine base and stir.

  • Acylation: Cool the solution to 0 °C and slowly add a solution of this compound in the same solvent.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.

2. Ester Formation:

Reacts with alcohols to form esters. This reaction can be catalyzed by a base, such as pyridine, or can proceed without a catalyst, especially with more nucleophilic alcohols.[11][12]

Experimental Protocol for Ester Synthesis:

  • Alcohol Solution: Dissolve the alcohol in an anhydrous aprotic solvent.

  • Acylation: Add this compound to the solution. The reaction can be performed at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, the mixture is typically washed with an aqueous solution to remove any unreacted starting material and byproducts, followed by purification of the ester.

Reactivity_Diagram Acyl_Chloride This compound Amide 5-Nitrothiophene-2-carboxamide Acyl_Chloride->Amide + R2NH (Base) Ester 5-Nitrothiophene-2-carboxylate Ester Acyl_Chloride->Ester + R'OH Amine Primary or Secondary Amine (R2NH) Alcohol Alcohol (R'OH)

Caption: Reactivity of this compound with nucleophiles.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

TechniqueExpected Features
¹H NMR Two doublets in the aromatic region, characteristic of a 2,5-disubstituted thiophene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and carbonyl chloride groups.
¹³C NMR A signal for the carbonyl carbon is expected in the range of 160-170 ppm.[13][14] Signals for the thiophene ring carbons will also be present, with their chemical shifts influenced by the substituents.
IR Spectroscopy A strong absorption band for the C=O stretch of the acyl chloride is expected at a high wavenumber, typically in the range of 1750-1800 cm⁻¹.[15] Characteristic bands for the nitro group (asymmetric and symmetric stretching) will also be observed.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Safety and Handling

  • Corrosive: Causes severe skin burns and eye damage.[4][16]

  • Moisture Sensitive: Reacts with water to produce hydrochloric acid. All handling should be done under anhydrous conditions and in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce the 5-nitrothiophene-2-carbonyl scaffold, which is a known pharmacophore in several therapeutic areas.

A notable application is its use as a building block in the synthesis of Raltitrexed , an antineoplastic agent.[1][17] The thiophene moiety is a common structural motif in many pharmaceuticals, and the nitro group can be a key feature for biological activity or a precursor for other functional groups.

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials and its predictable reactivity with a range of nucleophiles make it an important tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory.

References

Sources

An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-2-carbonyl Chloride from 5-nitrothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Nitrothiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The guide delves into the mechanistic underpinnings of the conversion of 5-nitrothiophene-2-carboxylic acid to its corresponding acyl chloride, evaluates common chlorinating agents, and presents detailed, field-proven experimental protocols. Emphasis is placed on the causal relationships behind experimental choices, safety considerations, and purification strategies to ensure the synthesis of a high-purity final product. This document is intended to serve as a practical and authoritative resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound (CAS Number: 39978-57-9) is a vital thiophene-based building block in medicinal chemistry.[1] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the 5-nitrothiophene-2-carbonyl moiety into a diverse range of molecular scaffolds. This structural motif is a key component in the synthesis of various biologically active compounds, including raltitrexed, an antineoplastic agent.[1] The presence of the nitro group on the thiophene ring significantly influences the electronic properties of the molecule, often contributing to the therapeutic efficacy of the final drug substance.

This guide will focus on the direct and efficient conversion of 5-nitrothiophene-2-carboxylic acid to this compound, a critical step in the synthetic pathway of many targeted therapeutics.

Mechanistic Rationale: Conversion of a Carboxylic Acid to an Acyl Chloride

The synthesis of an acyl chloride from a carboxylic acid is a fundamental transformation in organic chemistry. The core principle involves the conversion of the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a more reactive intermediate that can be readily displaced by a chloride ion. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[2]

Diagram 1: Reaction Mechanism with Thionyl Chloride

G RCOOH 5-Nitrothiophene-2-carboxylic acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Product This compound Intermediate1->Product + Cl⁻ Byproducts SO₂ + HCl Intermediate1->Byproducts

Mechanism with Oxalyl Chloride and Catalytic DMF

Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form a Vilsmeier reagent (an iminium salt), which is a powerful electrophilic species. The carboxylic acid then attacks the Vilsmeier reagent, forming a reactive intermediate. This intermediate readily undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst and producing carbon dioxide (CO) and carbon monoxide (CO) as gaseous byproducts.[1]

Diagram 2: Catalytic Cycle with Oxalyl Chloride and DMF

G DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + Oxalyl Chloride OxalylChloride Oxalyl Chloride Vilsmeier->DMF Regeneration Intermediate Reactive Intermediate Vilsmeier->Intermediate + R-COOH RCOOH 5-Nitrothiophene-2-carboxylic acid Product This compound Intermediate->Product + Cl⁻ Byproducts CO + CO₂ + HCl Intermediate->Byproducts

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, may require elevated temperatures.Very reactive, often used at or below room temperature.
Byproducts SO₂ and HCl (gaseous)CO, CO₂, and HCl (gaseous)
Catalyst Not always necessary, but can be used.Catalytic DMF is typically required for efficient reaction.
Cost Generally less expensive.More expensive.
Work-up Excess reagent can be removed by distillation.Excess reagent and byproducts are volatile and easily removed.
Substrate Scope Broad, but can sometimes lead to side reactions with sensitive functional groups.Generally milder and more selective.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific purity requirements of the final product.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of similar nitro-substituted aromatic acyl chlorides.[3]

Materials:

  • 5-Nitrothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas trap for HCl and SO₂

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 5-nitrothiophene-2-carboxylic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (2-5 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 80°C if neat, or the boiling point of the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure. A rotary evaporator is suitable for this purpose.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on the synthesis of a structurally similar compound, 5-nitro-2-furancarboxylic acid chloride.[4]

Materials:

  • 5-Nitrothiophene-2-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 5-nitrothiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane or diethyl ether.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2 equivalents) to the suspension at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound.

  • The product can be used directly in the next step or purified by vacuum distillation.

Purification and Characterization

Purification of this compound is typically achieved by vacuum distillation. The boiling point of the structurally similar 5-chlorothiophene-2-carbonyl chloride is reported to be in the range of 80-90°C at 5 mmHg, which can serve as a starting point for determining the distillation conditions for the nitro analog.[5]

Characterization Data:

  • Molecular Formula: C₅H₂ClNO₃S[1]

  • Molecular Weight: 191.59 g/mol [1]

  • Appearance: Expected to be a liquid or a low-melting solid.

  • Spectroscopic Data:

    • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carbonyl chloride groups.

    • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon.

    • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1750-1800 cm⁻¹.[6]

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive and toxic reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Thionyl Chloride: Reacts violently with water, releasing toxic gases (HCl and SO₂). It is a lachrymator and can cause severe burns to the skin and eyes.

  • Oxalyl Chloride: Also reacts with water and is corrosive and toxic.

  • This compound: As an acyl chloride, it is expected to be moisture-sensitive and corrosive.

A gas trap containing a sodium hydroxide solution should be used to neutralize the acidic gases produced during the reaction.

Potential Side Reactions and Troubleshooting

The presence of the electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack.[7] However, under the reaction conditions, side reactions are possible.

  • Decomposition: At elevated temperatures, the nitrothiophene moiety may be susceptible to decomposition. It is advisable to use the mildest possible reaction conditions.

  • Incomplete Reaction: If the reaction does not go to completion, this may be due to insufficient heating (for the thionyl chloride method) or impure reagents. Ensure all glassware is dry and reagents are of high quality.

  • Hydrolysis: The product, this compound, is sensitive to moisture and will hydrolyze back to the carboxylic acid. All equipment must be scrupulously dried, and the reaction should be carried out under an inert atmosphere if possible.

Conclusion

The synthesis of this compound from 5-nitrothiophene-2-carboxylic acid is a straightforward yet critical transformation in the synthesis of medicinally important compounds. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice depending on the specific requirements of the synthesis. By understanding the underlying reaction mechanisms, adhering to safe laboratory practices, and employing appropriate purification techniques, researchers can reliably produce high-purity this compound for their drug discovery and development endeavors.

References

  • Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. (2011). Chemical Research in Toxicology, 24(5), 736-745.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Synthesis of 5-nitro-2-furancarboxylic acid chloride. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • An efficient one-pot reductive acetylation of aromatic nitro compounds. (2015). IOSR Journal of Applied Chemistry, 8(1), 30-34.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2022). Beilstein Journal of Organic Chemistry, 18, 124-133.
  • Copy of 1H NMR and 13C NMR spectra. (2022). The Royal Society of Chemistry.
  • Trichlorination Reaction of Aryl Thiophene. (2025).
  • 2-hydroxy-5-nitrobenzyl chloride. (n.d.). Organic Syntheses.
  • Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • Spectroscopic Properties. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • 5-Nitrothiophene-2-aldehyde. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.).
  • Carbonyl compounds - IR spectroscopy. (n.d.).
  • Synthesis of 5-nitrofuran-2-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (n.d.).
  • 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (n.d.).
  • p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses.
  • m-NITROBENZAZIDE. (n.d.). Organic Syntheses.
  • Can anyone suggest an easy and efficient method to purify thionylchloride? (2015).

Sources

5-Nitrothiophene-2-carbonyl chloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitrothiophene-2-carbonyl chloride: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Characterized by a thiophene ring bearing both a reactive acyl chloride and a strong electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules. Its strategic importance is particularly noted in the pharmaceutical industry, where it functions as a key precursor in the synthesis of therapeutic agents, including the anticancer drug Raltitrexed. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it details a practical experimental workflow for its application in amide synthesis, discusses its role in drug discovery, and outlines essential safety and handling protocols for laboratory use, offering researchers and drug development professionals a consolidated resource for leveraging this potent chemical entity.

Chemical Identity and Structure

Chemical Structure

The molecular structure consists of a five-membered thiophene ring, substituted at the 2-position with a carbonyl chloride group (-COCl) and at the 5-position with a nitro group (-NO₂).

Chemical Structure of this compound (Note: A placeholder for a visual chemical structure diagram)
IUPAC Name and Synonyms
  • IUPAC Name : this compound

  • Common Synonyms : 5-Nitro-2-thenoyl chloride, 5-Nitro-2-thiophenecarbonyl chloride, 5-Nitrothiophene-2-carboxylic acid chloride[1].

Key Identifiers
IdentifierValueSource(s)
CAS Number 39978-57-9[2][3][4]
Molecular Formula C₅H₂ClNO₃S[2][3][5]
Molecular Weight 191.59 g/mol [1][2][3]

Physicochemical Properties

The properties of this compound make it suitable for various synthetic applications, though its reactive nature necessitates careful handling.

PropertyValueNotes
Physical State SolidTypically a crystalline solid at room temperature.
Solubility Soluble in many organic solvents (e.g., DCM, Chloroform, THF). Reacts with protic solvents (e.g., water, alcohols).High reactivity with water is a key consideration for storage and handling.
Storage Temperature Room Temperature / RefrigeratedShould be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Synthesis and Reactivity

Common Synthetic Route

The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid.

Reaction: 5-nitrothiophene-2-carboxylic acid → this compound

  • Reagent Choice & Causality : Thionyl chloride (SOCl₂) is the preferred chlorinating agent for this transformation. Its selection is based on high efficiency and the convenience of byproduct removal. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle. Oxalyl chloride is another effective alternative, often used with a catalytic amount of N,N-dimethylformamide (DMF).

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

  • Amide Formation : Reacts exothermically with primary or secondary amines to form corresponding amides. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

  • Ester Formation : Reacts with alcohols to form esters. This reaction is often slower than aminolysis and may require heating or a catalyst.

  • Friedel-Crafts Acylation : It can act as an acylating agent for electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

The presence of the 5-nitro group, a potent electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making the compound more reactive than unsubstituted 2-thiophenecarbonyl chloride.

Applications in Research and Drug Development

This compound is a valuable thiophene building block.[2] The thiophene scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions.[6]

Case Study: Intermediate for Raltitrexed

A significant application of this compound is its role as an intermediate in the synthesis of Raltitrexed.[1][2] Raltitrexed is a quinazoline-based folate analogue and a specific inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. It is used as a chemotherapeutic agent in the treatment of colorectal cancer. The synthesis involves coupling a derivative of 5-nitrothiophene with the quinazoline core, where the reactivity of the carbonyl chloride is leveraged to form a stable amide linkage.

The nitrothiophene moiety itself is also found in various bioactive molecules with antibacterial and antiparasitic properties, although their use can sometimes be limited by toxicity concerns.[7]

Experimental Protocol: Synthesis of N-benzyl-5-nitrothiophene-2-carboxamide

This protocol provides a detailed, self-validating workflow for a typical acylation reaction using this compound.

Objective : To synthesize and purify an amide derivative to demonstrate the primary application of the title compound.

Materials :

  • This compound (1 eq.)

  • Benzylamine (1.05 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Methodology :

  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the highly reactive acyl chloride.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Nucleophile & Base Addition : In a separate flask, prepare a solution of benzylamine (1.05 eq.) and TEA (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 15-20 minutes with continuous stirring.

    • Rationale: Dropwise addition maintains temperature control. TEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing it from forming a non-reactive ammonium salt with the benzylamine.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Allowing the reaction to proceed at room temperature ensures completion. TLC is used to confirm the consumption of the starting material.

  • Work-up & Extraction :

    • a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

      • Rationale: The HCl wash removes excess TEA and unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes bulk water from the organic layer.

    • c. Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification : Filter off the MgSO₄ and concentrate the organic solvent in vacuo. Purify the resulting crude solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Chromatography removes impurities to yield the pure amide product.

  • Characterization : Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Reactants 1. Dissolve 5-Nitrothiophene-2-carbonyl chloride in anhydrous DCM Cooling 2. Cool solution to 0 °C Reactants->Cooling Addition 3. Add Benzylamine & TEA solution dropwise at 0 °C Cooling->Addition Stirring 4. Stir at room temperature (1-2h) Monitor by TLC Addition->Stirring Quench 5a. Quench with H₂O Stirring->Quench Wash 5b. Sequential Washes: - 1 M HCl - Sat. NaHCO₃ - Brine Quench->Wash Dry 5c. Dry organic layer (MgSO₄) Wash->Dry Purify 6. Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Product 7. Characterize Final Product (NMR, MS) Purify->Product

Caption: Workflow for the synthesis of an N-benzyl-5-nitrothiophene-2-carboxamide.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. While a specific safety data sheet (SDS) is not provided in the search results, the hazards can be inferred from analogous compounds like 5-chlorothiophene-2-carbonyl chloride.[8][9]

  • Hazards :

    • Corrosive : Causes severe skin burns and serious eye damage.[8][10]

    • Moisture Sensitive : Reacts with water, releasing corrosive HCl gas.

    • Lachrymator : Vapors are irritating to the eyes and respiratory system.

    • Toxicity : May be harmful if inhaled, swallowed, or absorbed through the skin. The toxicological properties have not been fully investigated.[9]

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10][11]

    • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9][12]

  • Handling :

    • Use only in a well-ventilated area.[12]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Keep away from water and incompatible materials such as strong bases and oxidizing agents.[9][11]

    • Open and handle containers with care.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • First Aid :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

Conclusion

This compound is a high-value reagent whose utility is firmly established in synthetic and medicinal chemistry. Its predictable and potent reactivity as an acylating agent, combined with the desirable electronic and structural properties of the nitrothiophene scaffold, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction dynamics is essential for its safe and effective use in the laboratory, enabling researchers to continue exploring its vast potential in drug discovery and materials science.

References

  • Matrix Fine Chemicals. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4. [Link]

  • AXEL. 85-3896-75 this compound 250mg 285311. [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

  • Hoffman Fine Chemicals. CAS 25084-14-4 | 5-Nitrofuran-2-carbonyl chloride. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PubChemLite. 5-nitrothiophene-3-carbonyl chloride (C5H2ClNO3S). [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl chloride (another source). [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • PubMed. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

  • PubChem. 5-Nitrothiophene-2-carboxaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Chloro-2-Thiophenecarbonyl Chloride in Modern Pharmaceutical Manufacturing. [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Nitrothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

Understanding the molecular architecture of 5-Nitrothiophene-2-carbonyl chloride is fundamental to interpreting its spectral data. The molecule consists of a thiophene ring substituted with a nitro group at the 5-position and a carbonyl chloride group at the 2-position. The electron-withdrawing nature of both the nitro group and the carbonyl chloride will significantly influence the electron density distribution within the thiophene ring, which in turn governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The electron-withdrawing substituents will deshield these protons, causing them to resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 8.5Doublet~4.0H-3
~7.5 - 8.0Doublet~4.0H-4

The proton at the 3-position (H-3) is expected to be more deshielded and thus appear at a higher chemical shift due to its proximity to the strongly electron-withdrawing carbonyl chloride group. The proton at the 4-position (H-4) will be slightly more shielded but still at a low field due to the influence of the nitro group. The coupling constant of approximately 4.0 Hz is characteristic of ortho-coupling in a thiophene ring.[2][3][4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each of the five carbon atoms in the molecule. The carbons attached to the electron-withdrawing groups and the carbonyl carbon will be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (carbonyl chloride)
~150 - 155C-5 (attached to NO₂)
~140 - 145C-2 (attached to C=O)
~130 - 135C-3
~125 - 130C-4

The carbonyl carbon of the acyl chloride is expected to have the highest chemical shift.[6][7] The carbons directly attached to the nitro and carbonyl groups (C-5 and C-2) will also be significantly downfield. The remaining two carbons of the thiophene ring (C-3 and C-4) will appear at relatively lower field strengths compared to unsubstituted thiophene.[8][9]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation :

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.[1][10][11][12]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[12]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[13]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O stretch of the acyl chloride and the N-O stretches of the nitro group.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1770 - 1800StrongC=O stretch (acyl chloride)
~1550 - 1475StrongAsymmetric N-O stretch (nitro group)
~1360 - 1290StrongSymmetric N-O stretch (nitro group)
~730 - 550MediumC-Cl stretch

The C=O stretching frequency for an acyl chloride is typically found at a high wavenumber, around 1800 cm⁻¹.[14][15][16] The nitro group will exhibit two strong and characteristic stretching vibrations.[17][18][19][20] Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection :

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[21][22]

  • Sample Analysis :

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.[23]

  • Data Processing :

    • The software will automatically ratio the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.[24][25]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.[26][27][28][29] The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zPredicted Fragment Ion
191/193[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
156[M - Cl]⁺
128[M - Cl - CO]⁺
110[C₄H₂SNO]⁺
82[C₄H₂S]⁺

The molecular ion peak should be observable, with an M+2 peak approximately one-third the intensity of the M peak due to the presence of the ³⁷Cl isotope.[30] The most likely initial fragmentation is the loss of the chlorine radical to form a stable acylium ion.[31] Subsequent loss of carbon monoxide is also a common fragmentation pathway for carbonyl compounds.[32][33] Further fragmentation of the thiophene ring is also expected.[34][35][36]

Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction :

    • For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).[31]

  • Ionization :

    • The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[26][27][37]

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection :

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway Figure 2: Predicted Fragmentation mol [M]⁺ m/z = 191/193 frag1 [M - Cl]⁺ m/z = 156 mol->frag1 - Cl frag2 [M - Cl - CO]⁺ m/z = 128 frag1->frag2 - CO frag3 [C₄H₂SNO]⁺ m/z = 110 frag2->frag3 - C₂H₂

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for this compound, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret high-quality spectral data for this and similar compounds. Adherence to these methodologies will ensure the reliable characterization of this important chemical intermediate, facilitating its effective use in research and development.

References

  • BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of California, Irvine. (n.d.).
  • University of California, Davis. (n.d.). Nitro Groups. UC Davis Chem LibreTexts.
  • BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem.
  • Scribd. (n.d.).
  • University of California, Los Angeles. (n.d.). IR: nitro groups. UCLA Department of Chemistry and Biochemistry.
  • Chemistry LibreTexts. (2021). Infrared of nitro compounds. Chemistry LibreTexts.
  • Western University. (2013).
  • University of Minnesota. (n.d.). NMR Sample Preparation. University of Minnesota Twin Cities.
  • LCGC International. (2021). Electron Ionization for GC–MS.
  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group.
  • Innovatech Labs. (2022). How Does FTIR Analysis Work?.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Houston.
  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.
  • University of Illinois. (n.d.). Electron Ionization. University of Illinois Urbana-Champaign.
  • Thermo Fisher Scientific. (n.d.). FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.
  • Oxford Academic. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Oxford Academic. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts.
  • Creative Proteomics. (n.d.). Electron Ionization.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. UCLA Department of Chemistry and Biochemistry.
  • Wikipedia. (n.d.).
  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • ScienceDirect. (2004). 1H chemical shifts in NMR. Part 18.
  • Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2021). Infrared spectra of acid chlorides. Chemistry LibreTexts.
  • Scribd. (n.d.). IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Scribd.
  • RSC Publishing. (1972). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
  • SlidePlayer. (n.d.).
  • Chemguide. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Acetyl chloride. NIST WebBook.
  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metlin.
  • The Royal Society of Chemistry. (2016). Table of Contents. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI....
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023).
  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL.

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Nitrothiophene-2-carbonyl chloride is a pivotal, yet highly reactive, intermediate in synthetic organic chemistry, valued for its role as a building block in the development of complex molecules, including potential pharmaceutical agents. Its utility is intrinsically linked to its potent electrophilicity, a characteristic driven by the presence of both an acyl chloride and a nitro group on the thiophene ring. However, this same reactivity presents significant challenges in its handling, storage, and application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and stability characteristics of this compound. We will delve into the mechanistic underpinnings of its degradation, provide field-proven experimental protocols for its characterization, and offer authoritative guidance on its handling to ensure experimental success and reproducibility.

Introduction to this compound

Core Chemical Identity

This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of the electron-withdrawing nitro group at the 5-position and the highly reactive carbonyl chloride at the 2-position makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.

Diagram 1: Chemical Structure of this compound

cluster_molecule This compound C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 C4 C C3->C4 N N C3->N S S C4->S S->C1 O1 O C5->O1 Cl Cl C5->Cl O2 O N->O2 O3 O N->O3

A 2D representation of the molecular structure.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 39978-57-9[1]
Molecular Formula C₅H₂ClNO₃S[1]
Molecular Weight 191.59 g/mol [1]
Appearance Typically a yellow solid or liquid[2][3]
Reactivity Highly reactive, moisture-sensitive[4][5]
The Causality of Reactivity: An Electronic Perspective

Acyl chlorides are inherently reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon[4][6]. In this specific molecule, the powerful electron-withdrawing effect of the nitro group (-NO₂) further delocalizes electron density from the thiophene ring, amplifying the electrophilicity of the carbonyl carbon. This heightened reactivity makes this compound an excellent acylating agent but also renders it extremely susceptible to degradation by even weak nucleophiles, most notably water.

Solubility Profile: A Guide for the Synthetic Chemist

Theoretical Framework: Reactivity Overcomes Solubility

For a compound as reactive as this compound, the concept of "solubility" in protic solvents (e.g., water, alcohols, primary/secondary amines) is a misnomer. The compound does not dissolve; it reacts. The acyl chloride group undergoes a rapid and vigorous nucleophilic acyl substitution with the solvent, a process known as solvolysis[7][8]. For instance, with water, it hydrolyzes to form 5-nitrothiophene-2-carboxylic acid and hydrogen chloride gas[4][9].

Therefore, true solubility can only be determined and leveraged in anhydrous aprotic solvents . The choice of solvent is critical for controlling its reactivity and achieving desired synthetic outcomes.

Predicted Qualitative Solubility in Aprotic Solvents

Based on the principles of "like dissolves like" and the known behavior of similar compounds, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility in Anhydrous Aprotic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHighGood polarity match, non-nucleophilic.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighEthereal oxygen is a poor nucleophile; good solvent for many organics.
Aromatic Toluene, BenzeneModerateSuitable for less polar compounds; non-reactive.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOHigh (with caution)High polarity effectively solvates the molecule. Caution: Trace water in DMF/DMSO can accelerate hydrolysis.
Alkanes Hexanes, HeptaneLowThe molecule's polarity is too high for non-polar alkane solvents.
Experimental Protocol: Thermodynamic Solubility Determination

This protocol adapts the standard OECD 105 shake-flask method for a moisture-sensitive compound. The core principle is to create a saturated solution in an anhydrous solvent and quantify the dissolved analyte via HPLC.

Diagram 2: Workflow for Anhydrous Solubility Testing

start Start: Prepare Anhydrous Solvent add_excess Add excess 5-NTCC* to solvent in an inert atmosphere (glovebox) start->add_excess equilibrate Equilibrate at constant temp (e.g., 25°C) with stirring for 24h add_excess->equilibrate settle Allow undissolved solid to settle (1h) equilibrate->settle sample Withdraw supernatant using a gas-tight syringe settle->sample filter Filter through anhydrous 0.2 µm PTFE syringe filter sample->filter dilute Dilute sample gravimetrically with anhydrous mobile phase filter->dilute analyze Quantify concentration using pre-validated HPLC-UV method dilute->analyze end End: Determine Solubility (mg/mL) analyze->end caption *5-NTCC: this compound

Workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: All glassware must be oven-dried (120°C overnight) and cooled under a stream of dry nitrogen or argon. All solvents must be certified anhydrous grade (<50 ppm H₂O).

  • Inert Atmosphere: Perform all manipulations within a nitrogen-filled glovebox or using Schlenk line techniques.

  • Sample Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a known volume (e.g., 2 mL) of the chosen anhydrous solvent in a sealed vial.

  • Equilibration: Vigorously stir the suspension at a constant, controlled temperature (e.g., 25.0 ± 0.5°C) for 24 hours to ensure equilibrium is reached.

  • Sampling: Cease stirring and allow the suspension to settle for at least 1 hour. Carefully withdraw a sample of the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.2 µm PTFE syringe filter (pre-conditioned with the same anhydrous solvent) into a pre-weighed, sealed HPLC vial.

  • Quantification: Determine the weight of the filtered sample. Dilute with anhydrous mobile phase to a concentration within the calibration range of the HPLC method. Analyze immediately.

Core Stability Profile and Degradation Pathways

The stability of this compound is exceptionally limited by its environment. Understanding its degradation pathways is crucial for its effective use.

Mechanistic Overview of Degradation

Diagram 3: Primary Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermolysis Thermolysis parent This compound h2o H₂O (Moisture) light UV/Vis Light (hν) heat High Temperature (Δ) product_acid 5-Nitrothiophene-2-carboxylic acid + HCl h2o->product_acid product_photo Complex mixture of degradants (e.g., ring opening, denitration) light->product_photo product_thermal Potential polymerization or decarbonylation products heat->product_thermal

Major degradation routes for the title compound.

  • Hydrolysis: This is the most significant and rapid degradation pathway. The lone pair of electrons on a water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation yields the corresponding carboxylic acid and HCl[7][8].

  • Photolysis: Nitroaromatic compounds are known to absorb UV-visible light, which can lead to their degradation[10][11]. The photolytic pathways can be complex, potentially involving the reduction of the nitro group or cleavage of the thiophene ring[12].

  • Thermolysis: While some acyl chlorides can be distilled, the presence of the nitro group may lower the thermal stability[13]. At elevated temperatures, decomposition could lead to polymerization or the loss of carbon monoxide (decarbonylation).

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradants and establish the compound's intrinsic stability. This involves subjecting the compound to harsh conditions and monitoring its degradation.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile (ACN) at a known concentration (e.g., 1.0 mg/mL).

  • Hydrolytic Stress:

    • To an aliquot of the stock solution, add a specific volume of water (e.g., to achieve a 50:50 ACN:H₂O mixture).

    • Monitor the sample at room temperature by HPLC at various time points (e.g., 0, 10 min, 30 min, 1 hr) to observe the rapid disappearance of the parent peak and the appearance of the carboxylic acid peak.

  • Thermal Stress:

    • Seal an aliquot of the anhydrous ACN stock solution in a vial.

    • Heat in a controlled oven or heating block at a specified temperature (e.g., 60°C).

    • Analyze samples at time points (e.g., 0, 1h, 4h, 8h, 24h) and compare to a control sample kept at room temperature.

  • Photolytic Stress (ICH Q1B Guideline):

    • Place an aliquot of the stock solution in a UV-transparent quartz cuvette or vial.

    • Expose the sample to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample post-exposure and compare it to a "dark" control sample wrapped in aluminum foil and stored under the same conditions.

Analytical Methodologies for Robust Quantification

Reliable quantification is the cornerstone of any solubility or stability study. HPLC-UV is the method of choice for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method can effectively separate the non-polar acyl chloride from its more polar carboxylic acid degradant.

Table 3: Example HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier to ensure sharp peaks for the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.
Gradient Start at 40% B, ramp to 95% B over 10 min, hold 2 minGradient elution is necessary to elute the parent compound and any other potential degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection λ e.g., 280 nm or 320 nmThe nitrothiophene chromophore provides strong UV absorbance. Wavelength should be optimized via a UV scan.
Injection Vol. 5 µL
Degradant Identification with LC-MS

While HPLC-UV can quantify the disappearance of the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of degradation products[14]. By coupling the HPLC separation to a mass spectrometer, one can obtain the exact mass of each eluting peak, allowing for the confident identification of the 5-nitrothiophene-2-carboxylic acid (hydrolysis product) and other potential degradants.

Authoritative Recommendations for Handling and Storage

Given its high reactivity, strict adherence to proper handling and storage protocols is non-negotiable to maintain the integrity of this compound.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere of dry nitrogen or argon to prevent contact with atmospheric moisture[15].

  • Moisture Prevention: Use oven-dried glassware and anhydrous solvents exclusively. Never leave containers open to the air.

  • Storage Conditions: Store in a tightly sealed container, preferably in a desiccator, at reduced temperatures (2-8°C is recommended) to slow any potential degradation pathways[5]. Protect from light by using amber vials or by wrapping containers in aluminum foil[16].

  • Personal Protective Equipment (PPE): Due to its corrosive nature, always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a certified chemical fume hood[17][18].

Conclusion

This compound is a powerful synthetic tool whose utility is defined by its high reactivity. This guide has established that its primary liability is an extreme sensitivity to moisture, leading to rapid hydrolysis. Its stability is further compromised by exposure to light and elevated temperatures. Successful application of this intermediate in research and development hinges on a disciplined approach: the exclusive use of anhydrous aprotic solvents, strict control of the atmosphere, and protection from energy sources like heat and light. By employing the robust analytical and handling protocols detailed herein, scientists can mitigate the inherent challenges of this compound, ensuring the integrity of their materials and the validity of their experimental results.

References

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from [Link]

  • Chemguide. (n.d.). EXPLAINING NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND ALCOHOLS. Retrieved from [Link]

  • Klamerth, N., et al. (2009). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. ACS Publications. Retrieved from [Link]

  • Klamerth, N., et al. (2009). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Retrieved from [Link]

  • Chem-supply.net. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE Product Description. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Chem-Impex. (n.d.). 5-Chlorothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2013). Photostability testing of pharmaceutical products. Retrieved from [Link]

Sources

A-Z Guide to 5-Nitrothiophene-2-carbonyl Chloride: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. 5-Nitrothiophene-2-carbonyl chloride, a versatile heterocyclic intermediate, offers a gateway to a diverse range of molecular architectures. Its utility is rooted in the unique electronic properties of the nitro-substituted thiophene ring combined with the high reactivity of the acyl chloride functional group.

This guide provides an in-depth technical overview of this compound, covering its commercial availability, core chemical principles, practical applications, and essential safety protocols. The information herein is curated to empower scientists to make informed decisions and execute synthetic strategies with precision and safety.

Physicochemical Properties & Commercial Availability

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is a solid at room temperature, but its characteristics necessitate careful handling, particularly its sensitivity to moisture.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 39978-57-9[1]
Molecular Formula C₅H₂ClNO₃S[1]
Molecular Weight 191.59 g/mol [1]
Boiling Point 70 - 75 °C
Density 1.50 g/cm³ at 20 °C
Commercial Suppliers

A reliable supply chain is the foundation of any research endeavor. This compound is available from several reputable chemical suppliers, ensuring its accessibility for both small-scale research and larger development projects. When selecting a supplier, researchers should consider not only purity but also the availability of comprehensive analytical data (e.g., NMR, GC-MS) and robust safety documentation.

Table 2: Selected Commercial Suppliers

SupplierNotes
Sigma-Aldrich (Merck) A major global supplier offering various grades and quantities.
J & K SCIENTIFIC LTD. Provides a range of chemical products for research and development.[1]
Chemsky (Shanghai) International Co., Ltd. A supplier specializing in fine chemicals and pharmaceutical intermediates.[1]
TCI Chemicals Offers a wide portfolio of reagents for organic synthesis.
Fisher Scientific A comprehensive supplier for laboratory chemicals and equipment.[2]

Core Reactivity & Synthetic Utility

The primary utility of this compound stems from its function as a potent acylating agent. The electron-withdrawing nature of both the nitro group and the adjacent sulfur atom in the thiophene ring significantly enhances the electrophilicity of the carbonyl carbon. This makes the acyl chloride highly susceptible to nucleophilic attack.

The fundamental reaction is a nucleophilic acyl substitution. A wide array of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride, leading to the formation of amides, esters, and thioesters, respectively. These functional groups are ubiquitous in pharmaceutically active molecules.

Figure 2. A simplified workflow for the synthesis of the title compound.

Exemplary Protocol: Amide Synthesis

The following protocol details a general procedure for the synthesis of an N-substituted 5-nitrothiophene-2-carboxamide, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Tertiary amine base (e.g., triethylamine, 1.1 equivalents)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure N-substituted 5-nitrothiophene-2-carboxamide.

Applications in Drug Discovery

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a nitro group can modulate the electronic properties and metabolic stability of the molecule. This compound is a key intermediate in the synthesis of compounds with a wide range of biological activities. For instance, it is a building block for certain classes of anticoagulants and antimicrobial agents. [3][4]The ability to readily form stable amide bonds makes it particularly useful in creating libraries of compounds for high-throughput screening. [5][6]

Safety and Handling

As with all reactive chemical reagents, proper handling of this compound is critical. It is classified as a hazardous substance, and all users must familiarize themselves with the Safety Data Sheet (SDS) before handling.

Table 3: Summary of GHS Hazard Statements

Hazard CodeDescriptionSource
H302 Harmful if swallowed.
H314 Causes severe skin burns and eye damage.[7]
H318 Causes serious eye damage.[7]
H331 Toxic if inhaled.
H335 May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [7][8]* Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box). [7]* Incompatibilities: Avoid contact with strong bases, alcohols, and water. [9]* First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention. [2]If inhaled, move to fresh air and call a physician. By adhering to these guidelines, researchers can safely and effectively leverage the synthetic potential of this compound in their drug discovery and development efforts.

References

  • Sandoo Pharma. China 5-Chlorothiophene-2-Carbonyl Chloride Manufacturers & Suppliers. Available from: [Link]

  • AXEL. 85-3896-75 this compound 250mg 285311. Available from: [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. Available from: [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Graziano, G., et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Molecules, 2023. Available from: [Link]

  • Patton, G.C. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign, 2004. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

Sources

discovery and history of 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 5-Nitrothiophene-2-carbonyl chloride

Abstract

This compound stands as a pivotal intermediate in the landscape of medicinal and synthetic chemistry. Its architecture, featuring a highly reactive acyl chloride group appended to an electron-deficient nitro-substituted thiophene ring, makes it a versatile scaffold for the construction of complex, biologically active molecules. This guide provides a comprehensive exploration of the historical development, synthetic evolution, and core applications of this compound. We will delve into the foundational chemistry that enabled its creation, from the initial discovery of the thiophene heterocycle to the specific transformations required for its synthesis. Detailed mechanistic insights and field-proven experimental protocols are provided to equip researchers with the knowledge to effectively utilize this powerful chemical tool.

Part 1: The Genesis of a Scaffold: From Thiophene to its Nitro-Functionalized Carboxylic Acid Precursor

The story of this compound does not begin with its own synthesis, but with the discovery of its parent heterocycle, thiophene.

The Serendipitous Discovery of Thiophene
The Strategic Introduction of the Nitro Group

The introduction of a nitro group (–NO₂) onto the thiophene ring is a critical step that profoundly influences the molecule's reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution, a property heavily exploited in synthesis.[3][4]

Early methods for nitration often involved treating thiophene or its derivatives with strong nitrating agents like a mixture of nitric and sulfuric acids.[5] A significant challenge in these early endeavors was controlling the regioselectivity, as nitration can produce a mixture of 2-nitro and 3-nitro isomers.[6] For the synthesis of the target compound, selective formation of the 2-nitro isomer is paramount. Modern methods have been developed to improve this selectivity, sometimes using milder conditions or specific catalysts.[6]

Synthesis of the Immediate Precursor: 5-Nitrothiophene-2-carboxylic acid

The direct precursor to the target acyl chloride is 5-nitrothiophene-2-carboxylic acid (CAS 6317-37-9).[7] This intermediate is a stable, crystalline solid that serves as the launching point for the final chlorination step.[8] Its synthesis is most commonly achieved through the oxidation of a corresponding C1-functionalized precursor, typically 5-nitrothiophene-2-carboxaldehyde.

Several oxidation protocols have been established. One effective method involves the use of sodium chlorite in the presence of a scavenger like sulfamic acid.[9] Another documented procedure utilizes bromine in an acetic acid/sodium acetate buffer system, which forms a hypohalite in situ to perform the oxidation.[9]

dot

Caption: Mechanism of carboxylic acid chlorination with SOCl₂.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a crucial synthetic intermediate. Its value lies in its ability to readily acylate nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity makes it a staple in the construction of compound libraries for drug screening.

The nitrothiophene moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antiparasitic properties. [10][11][12][13] Key applications include:

  • Anticancer Drug Synthesis: It is a documented intermediate in the synthesis of the anticancer drug Raltitrexed. [14][15]* Enzyme Inhibitors: It is used to prepare benzothiophene amides that function as nicotinamide ribosyltransferase inhibitors, which have shown potential as antitumor agents. [7][8]* Antimicrobial Agents: The broader class of nitrothiophenes has been extensively studied for antibacterial and antiprotozoal activity, making this acyl chloride a valuable starting material for developing new therapeutic agents. [10][12]

Part 4: Technical Data and Experimental Protocols

For the compound to be used effectively and safely, a clear understanding of its properties and synthesis is essential.

Physicochemical Properties
Property5-Nitrothiophene-2-carboxylic acid (Precursor)This compound (Product)
CAS Number 6317-37-9 [7][8]39978-57-9 [14][15]
Molecular Formula C₅H₃NO₄S [7][8]C₅H₂ClNO₃S [14][15]
Molecular Weight 173.15 g/mol [7][8]191.59 g/mol [14][15]
Appearance Pale yellow solid [8]Data not consistently available, likely a solid or oil
Melting Point 154-159 °C [8]Not specified
Protocol 1: Synthesis of 5-Nitrothiophene-2-carboxylic acid

This protocol is adapted from established oxidation procedures. [9] Materials:

  • 5-nitrothiophene-2-carboxaldehyde

  • Dioxane

  • Sulfamic acid

  • Sodium chlorite (NaClO₂)

  • Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel and partition with ethyl acetate and water.

  • Extract the organic phase twice with a 5% NaHCO₃ solution. Discard the organic layer.

  • Combine the basic aqueous extracts and acidify to pH 2 with 2N HCl. A precipitate should form.

  • Extract the acidified aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 5-nitrothiophene-2-carboxylic acid, which can be recrystallized if necessary.

Protocol 2: Synthesis of this compound

This is a general protocol for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride. [16][17][18]Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

Materials:

  • 5-Nitrothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • N,N-dimethylformamide (DMF, catalytic)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Connect the top of the condenser to a gas trap (e.g., a bubbler with NaOH solution) to neutralize acidic gases.

  • Suspend 5-nitrothiophene-2-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension via the dropping funnel at room temperature.

  • Once the addition is complete, gently heat the mixture to reflux. The reaction is typically complete within 1-3 hours, often indicated by the cessation of gas evolution and the dissolution of the solid starting material.

  • After cooling to room temperature, carefully remove the excess solvent and thionyl chloride under reduced pressure.

  • The resulting crude this compound is often used directly in the next step without further purification. If high purity is required, distillation under high vacuum can be attempted, though care must be taken due to the compound's reactivity.

Conclusion

The journey of this compound from an academic curiosity rooted in the 19th-century discovery of thiophene to a valuable tool in modern drug development is a clear illustration of the logical progression of synthetic chemistry. Its synthesis relies on fundamental, well-understood organic transformations, yet its structure provides a unique combination of reactivity that continues to be exploited by medicinal chemists. By understanding its history, the mechanisms behind its formation, and the established protocols for its use, researchers are well-equipped to leverage this powerful building block in the ongoing quest for novel therapeutics.

References

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

  • JoVE. Carboxylic Acids to Acid Chlorides. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Google Patents.
  • Protheragen. 5-Nitrothiophene-2-carboxylic acid. [Link]

  • Chemdad. 5-Nitrothiophene-2-carboxylic acid. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity Relationships in Nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link]

  • StudySmarter. Thiophene: Bromination & Reduction - Chemistry. [Link]

  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

  • Matrix Fine Chemicals. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • NIST. 5-Nitrothiophene-2-aldehyde. [Link]

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. 5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test). [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • ResearchGate. Structures of 5-nitrofuran and 5-nitrothiophene derivatives, and in.... [Link]

  • ResearchGate. 5-Nitrothiophene-2-carbaldehyde | Request PDF. [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • PubMed. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]

  • Google Patents.
  • Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

Sources

The 5-Nitrothiophene Ring System: A Comprehensive Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 5-Nitrothiophene

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a nitro group at the 5-position profoundly alters the electronic landscape of the thiophene ring, transforming it into a versatile platform for the synthesis of a diverse array of functionalized molecules with significant potential in drug discovery and materials science.[3] The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, opening up unique avenues for chemical modification.[4][5] This guide provides an in-depth exploration of the fundamental reactivity of the 5-nitrothiophene ring system, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The presence of the strongly electron-withdrawing nitro group at the 5-position renders the 5-nitrothiophene ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 position when a suitable leaving group is present.[4][5] This reactivity provides a powerful and widely utilized strategy for introducing a variety of functionalities, including amines, alkoxides, and thiolates.

A. The Causality Behind SNAr Reactivity

The SNAr reaction on 2-halo-5-nitrothiophenes proceeds via a two-step addition-elimination mechanism. The key to this reactivity lies in the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4] This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction kinetically favorable. The choice of solvent and the nature of the nucleophile can significantly influence the reaction rate. For instance, reactions with amines have been shown to proceed faster in ionic liquids compared to conventional solvents like methanol or benzene.[6]

B. Visualizing the SNAr Mechanism

Caption: Generalized mechanism of SNAr on a 2-halo-5-nitrothiophene.

C. Field-Proven Protocol: Synthesis of N-Aryl-5-nitrothiophen-2-amines

This protocol details a reliable method for the palladium-catalyzed amination (Buchwald-Hartwig reaction) of 2-bromo-5-nitrothiophene, a versatile method for forming carbon-nitrogen bonds.[7]

Materials:

  • 2-Bromo-5-nitrothiophene

  • Primary or secondary amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2-bromo-5-nitrothiophene (1.0 eq), cesium carbonate (1.4 eq), and Xantphos (0.01-0.05 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.01-0.05 eq) to the mixture.

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

II. Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The halogenated 5-nitrothiophene scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.[8][9]

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of 5-aryl-2-nitrothiophenes from 2-bromo-5-nitrothiophene and an appropriate arylboronic acid.[7][9]

Suzuki_Workflow A Combine 2-bromo-5-nitrothiophene, arylboronic acid, and K₃PO₄ in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add Pd(PPh₃)₄ catalyst B->C D Add degassed 1,4-dioxane/water (4:1) C->D E Heat at 90-100°C for 12-18 hours D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G Reaction complete H Dilute with ethyl acetate, wash with water and brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

B. Quantitative Data for Suzuki-Miyaura Cross-Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-nitrothiophene85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-nitrothiophene92
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-nitrothiophene78
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-nitrothiophene88

Note: Yields are representative and can vary based on specific reaction conditions and the purity of starting materials.[7]

III. Reduction of the Nitro Group: Accessing the 5-Aminothiophene Core

The reduction of the nitro group to an amine is a pivotal transformation, providing access to the versatile 5-aminothiophene scaffold. This amino group serves as a synthetic handle for a wide range of further modifications, including amide bond formation and diazotization reactions.

A. Causality in Reductant Selection

Various methods can be employed for the reduction of nitroarenes, with the choice of reagent often dictated by the presence of other functional groups in the molecule.[6] For the reduction of 5-nitrothiophene, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a robust and reliable method that is tolerant of many other functional groups.[3] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also effective, though care must be taken if other reducible groups are present.[6]

B. Field-Proven Protocol: Reduction of 2-Nitrothiophene using SnCl₂

This protocol provides a detailed procedure for the reduction of 2-nitrothiophene to 2-aminothiophene using tin(II) chloride.[3]

Materials:

  • 2-Nitrothiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-nitrothiophene (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of SnCl₂·2H₂O (3.0-5.0 eq) in concentrated HCl to the flask.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aminothiophene, which can be further purified by chromatography or crystallization.[3]

IV. Electrophilic Aromatic Substitution: A Deactivated System

In stark contrast to its high reactivity towards nucleophiles, the 5-nitrothiophene ring is significantly deactivated towards electrophilic aromatic substitution. The electron-withdrawing nitro group reduces the nucleophilicity of the thiophene ring, making reactions with electrophiles more challenging compared to the parent thiophene.

A. Regioselectivity in a Deactivated Ring

Electrophilic attack on thiophene typically occurs at the C2 position. However, in 2-nitrothiophene, the strong deactivating effect of the nitro group is most pronounced at the C3 and C5 positions. The C4 position is comparatively less deactivated. Consequently, electrophilic substitution on 2-nitrothiophene is directed primarily to the C4 and C5 positions.[10] Precise quantitative yields and isomer ratios are often difficult to obtain due to the harsh reaction conditions required and the potential for multiple products.[10]

B. Summary of Electrophilic Substitution Reactions
ReactionReagentsMajor Product(s)Notes
Nitration Fuming HNO₃, Acetic Anhydride2,4-Dinitrothiophene & 2,5-DinitrothiopheneHarsh conditions required.
Halogenation Br₂2-Bromo-5-nitrothiopheneSubstitution at the C5 position is observed.[10]
Sulfonation Fuming H₂SO₄ (oleum)5-Nitrothiophene-2-sulfonic acidRequires strong sulfonating agents.[10]
Friedel-Crafts AlCl₃, R-Cl/RCOClNo reactionThe ring is too deactivated for this reaction to proceed under standard conditions.[10]

V. Synthesis of Key Starting Materials

A reliable supply of key starting materials is crucial for any synthetic campaign. The following protocols detail the synthesis of 2-nitrothiophene and its subsequent bromination to 2-bromo-5-nitrothiophene.

A. Protocol: Synthesis of 2-Nitrothiophene

This procedure describes the nitration of thiophene to yield 2-nitrothiophene.[7]

Materials:

  • Thiophene

  • Fuming nitric acid (sp. gr. 1.51)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a solution of thiophene in acetic anhydride. In a separate flask, carefully prepare a solution of fuming nitric acid in glacial acetic acid.

  • Initial Reaction: Cool half of the nitric acid solution to 10°C in a three-necked flask. Slowly add half of the thiophene solution, maintaining the temperature below room temperature.

  • Completion of Reaction: Cool the mixture back to 10°C and add the remaining nitric acid solution, followed by the dropwise addition of the rest of the thiophene solution.

  • Workup: After two hours at room temperature, pour the reaction mixture onto crushed ice. The product, 2-nitrothiophene, will precipitate as a pale yellow solid.

  • Purification: The crude product can be purified by steam distillation and recrystallization from petroleum ether to yield colorless crystals.[7]

B. Protocol: Synthesis of 2-Bromo-5-nitrothiophene

This protocol describes the bromination of 2-nitrothiophene.

Materials:

  • 2-Nitrothiophene

  • Bromine

  • Appropriate solvent (e.g., acetic acid)

Step-by-Step Methodology:

Conclusion

The 5-nitrothiophene ring system stands as a testament to the profound influence of substituent effects on the reactivity of aromatic heterocycles. The electron-withdrawing nitro group orchestrates a dichotomy of reactivity, deactivating the ring to electrophilic attack while simultaneously priming it for a range of powerful nucleophilic substitution and metal-catalyzed cross-coupling reactions. This predictable and versatile reactivity profile has cemented the 5-nitrothiophene scaffold as a valuable building block in the synthesis of complex molecules with diverse applications. By understanding the fundamental principles outlined in this guide and leveraging the detailed protocols provided, researchers can confidently harness the synthetic potential of this remarkable heterocyclic system to drive innovation in drug discovery and materials science.

References

  • 2-nitrothiophene. Organic Syntheses Procedure. Available from: [Link]

  • Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

  • Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed. Available from: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BioMed Central. Available from: [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available from: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central (PMC). Available from: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available from: [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. Available from: [Link]

  • Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. Available from: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Vdocument. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]

Sources

The Nitro-Activated Thiophene Moiety: A Versatile Tool in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 5-Nitrothiophene-2-carbonyl chloride

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and functional materials. Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, stands out as a "privileged scaffold". Its structural similarity and bioisosteric relationship to the benzene ring allow it to be readily incorporated into biologically active molecules, often enhancing their pharmacological profiles.[1][2][3] The strategic functionalization of this ring unlocks a vast chemical space for exploration.

This guide focuses on a particularly reactive and versatile derivative: This compound . This molecule is distinguished by two key features: the highly reactive acyl chloride group at the 2-position and the potent electron-withdrawing nitro group at the 5-position. The interplay of these groups renders the molecule an exceptional acylating agent and a valuable building block for a diverse range of complex chemical structures. We will delve into its core reactivity, explore its significant applications in drug development, provide detailed experimental protocols, and offer insights into its potential for future research.

Core Reactivity and Synthetic Strategy

The chemical utility of this compound is dominated by the reactivity of its acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles.

Causality Behind Reactivity: The presence of the nitro group at the 5-position significantly enhances the electrophilicity of the carbonyl carbon. Through its strong electron-withdrawing effect (-M and -I effects), the nitro group pulls electron density away from the thiophene ring and, consequently, from the carbonyl group. This increased partial positive charge on the carbonyl carbon makes it exceptionally susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This heightened reactivity allows for efficient amide and ester bond formation, often under mild conditions, which is a critical advantage in the synthesis of complex, sensitive molecules.[4]

A generalized reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product R1 This compound P1 Acylated Thiophene Derivative R1->P1 + Nu-H - HCl R2 Nucleophile (Nu-H) (e.g., R-NH₂, R-OH)

Figure 1: General workflow for acylation reactions.

Application Spotlight: Drug Development and Medicinal Chemistry

The 5-nitrothiophene moiety is a recurring motif in pharmacologically active compounds, exhibiting a broad spectrum of activities including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6] The ability to easily introduce this scaffold via this compound makes it a cornerstone reagent in the synthesis of novel therapeutic candidates.

Antimicrobial Agents

Nitro-aromatic compounds, including those with a nitrothiophene core, have a long history as antimicrobial agents.[6] The nitro group can be bioreduced within microbial cells to form radical species that induce cytotoxic effects, providing a mechanism for their bactericidal or parasiticidal action. The synthesis of novel antimicrobial agents often involves the coupling of the 5-nitrothiophene-2-carbonyl moiety with various amine-containing scaffolds to produce a library of amides for screening.

Anticancer Applications

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, such as the inhibition of crucial enzymes like tyrosine kinases or the disruption of microtubule dynamics.[5] The this compound core can be used to synthesize targeted inhibitors. For example, it can be reacted with specific aminophenols or anilines to create amide-based ligands designed to fit into the active site of a target protein, such as a kinase involved in cancer cell proliferation.

Compound Class Target/Mechanism Potential Therapeutic Area
Nitrothiophene AmidesDNA damage via bioreductionAntibacterial, Antiprotozoal
Thiophene-based Kinase InhibitorsInhibition of signaling pathwaysOncology
Thienopyridine DerivativesAntiplatelet aggregationCardiovascular Disease

Experimental Methodologies: A Practical Guide

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for the synthesis of the core reagent and a representative derivative.

Protocol 1: Synthesis of this compound

This protocol details the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride using thionyl chloride, a common and effective chlorinating agent.[4] This method is analogous to procedures used for similar thiophene derivatives.[7][8]

Rationale: Thionyl chloride (SOCl₂) is chosen for its efficacy and the convenient removal of byproducts (SO₂ and HCl), which are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. The use of an inert atmosphere is critical to prevent reaction with atmospheric moisture.[7][8]

G start Start: Assemble Reaction Apparatus (Flask, Stirrer, Condenser, N₂ Inlet) step1 Charge Reactor: 1. 5-Nitrothiophene-2-carboxylic acid 2. Inert solvent (e.g., Toluene) start->step1 step2 Add Thionyl Chloride (SOCl₂) (Slowly, under N₂ atmosphere) step1->step2 step3 Heat to Reflux (Typically 70-80°C for 2-4 hours) step2->step3 step4 Monitor Reaction Completion (e.g., by TLC or cessation of gas evolution) step3->step4 step5 Work-up: 1. Cool to room temperature 2. Remove solvent/excess SOCl₂ under vacuum step4->step5 step6 Purification (Optional): Vacuum Distillation step5->step6 end Product: this compound (Store under inert, anhydrous conditions) step6->end

Figure 2: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is dry.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with 5-Nitrothiophene-2-carboxylic acid (1.0 eq) and a suitable inert solvent (e.g., toluene or dichloromethane).

  • Chlorination: Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Isolation: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride by rotary evaporation.

  • Purification: The resulting crude this compound can often be used directly or purified further by vacuum distillation.

Protocol 2: Synthesis of a Representative N-Aryl Amide

This protocol demonstrates the core utility of this compound in forming an amide bond with a model amine (e.g., aniline).

Rationale: The reaction is a standard nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is included to act as a scavenger for the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Methodology:

  • Dissolution: In a dry flask under a nitrogen atmosphere, dissolve the amine (e.g., aniline, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction.

  • Acylation: Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-aryl-5-nitrothiophene-2-carboxamide.

Safety and Handling

This compound is a reactive and corrosive compound.[9][10] As an acyl chloride, it reacts vigorously with water and other protic solvents, releasing corrosive hydrogen chloride gas.[4][10] It is also a lachrymator and causes severe skin burns and eye damage.[4][10]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like strong bases.[10]

Future Outlook and Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its robust reactivity and the proven pharmacological importance of its core scaffold ensure its continued relevance in drug discovery and materials science.[11][12] Future research will likely focus on incorporating this moiety into more complex and targeted molecular architectures, such as covalent inhibitors and molecular probes. The development of novel, multi-component reactions that utilize this building block could further streamline the synthesis of diverse chemical libraries.[13] For researchers in synthetic and medicinal chemistry, mastering the use of this potent reagent opens a direct and efficient pathway to novel molecules with significant potential to address pressing challenges in medicine and technology.

References

  • Matrix Fine Chemicals. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4. Available from: [Link]

  • MySkinRecipes. 5-Methylthiophene-2-carbonyl chloride. Available from: [Link]

  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. Available from: [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link]

Sources

Methodological & Application

detailed protocol for amide coupling with 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Protocol for the Efficient Synthesis of N-Substituted Amides via Coupling with 5-Nitrothiophene-2-carbonyl Chloride

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-substituted amides using this compound as the acylating agent. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and the 5-nitrothiophene-2-carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it to various amine substrates. We will cover the reaction mechanism, a detailed step-by-step experimental procedure, purification techniques, critical safety considerations, and a troubleshooting guide.

Introduction: The Significance of the 5-Nitrothiophene-2-carboxamide Scaffold

The reaction between an acyl chloride and an amine is one of the most reliable and high-yielding methods for amide bond formation in organic synthesis.[][2] this compound is a particularly valuable building block due to the presence of the nitro-substituted thiophene ring, a key pharmacophore in various therapeutic agents. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophilic attack by amines.[3] This application note provides a robust and scalable protocol for this transformation, suitable for professionals in drug discovery and chemical development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and an amine proceeds through a classic nucleophilic addition-elimination mechanism.[4][5] The reaction is typically fast and often exothermic.[]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in a concerted step, the chloride ion—an excellent leaving group—is expelled.[6]

  • Deprotonation: The resulting product is a protonated amide, which carries a positive charge on the nitrogen atom. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[7][8] This deprotonation step is crucial as it prevents the HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

G reagents Amine + Base in Anhydrous Solvent cooling Cool to 0 °C (Ice Bath) reagents->cooling 1. Prepare Nucleophile addition Slow Addition of 5-Nitrothiophene-2-carbonyl Chloride cooling->addition 2. Control Exotherm reaction Warm to Room Temp Stir & Monitor (TLC) addition->reaction 3. Acylation workup Aqueous Work-up (Quench, Wash, Dry) reaction->workup 4. Isolate Crude purification Purification (Column Chromatography) workup->purification 5. Purify product Isolated Amide Product purification->product

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound on a 5 mmol scale. Adjustments may be necessary based on the specific properties of the amine substrate.

Materials and Equipment
  • Reagents:

    • Primary or Secondary Amine (1.0 eq, 5.0 mmol)

    • This compound (1.0 eq, 5.0 mmol, 957 mg)[9]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol, 0.84 mL of TEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (~50 mL)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography, 230-400 mesh)

    • Eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Equipment:

    • Round-bottom flask (100 mL) with stir bar

    • Dropping funnel or syringe

    • Ice bath

    • Nitrogen or Argon gas inlet

    • Magnetic stirrer

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (5.0 mmol) and a magnetic stir bar.

    • Dissolve the amine in 25 mL of anhydrous DCM.

    • Add triethylamine (1.2 eq, 6.0 mmol) to the solution. The use of a non-nucleophilic base is critical to scavenge the HCl produced without competing in the reaction.[]

    • Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the acyl chloride is essential to control the reaction's initial exothermicity and prevent potential side reactions.[]

  • Acylation Reaction:

    • In a separate dry vial, dissolve this compound (5.0 mmol) in 15 mL of anhydrous DCM.

    • Slowly add the acyl chloride solution to the cooled, stirred amine solution over 15-20 minutes using a dropping funnel or syringe. A cloudy precipitate of triethylammonium chloride will likely form immediately.[2][7]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • The reaction is complete upon the disappearance of the limiting reagent (typically the amine or acyl chloride). The product amide should appear as a new, typically more polar, spot.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 25 mL of deionized water

      • 25 mL of saturated NaHCO₃ solution (to remove any remaining HCl or unreacted acyl chloride)

      • 25 mL of brine (to reduce the solubility of organic material in the aqueous phase)

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[10]

    • Slurry the crude product onto a small amount of silica gel and load it onto a prepared column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) to isolate the pure amide product.

    • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Summary of Key Parameters and Troubleshooting

ParameterRecommended ConditionRationale / Notes
Stoichiometry Amine (1.0 eq), Acyl Chloride (1.0-1.1 eq), Base (1.1-1.5 eq)A slight excess of acyl chloride can ensure full conversion of a valuable amine. Excess base ensures complete HCl neutralization.
Solvent Anhydrous DCM, THF, or TolueneAprotic solvents are required to prevent hydrolysis of the highly reactive acyl chloride.[]
Base Triethylamine (TEA), Pyridine, or DIPEANon-nucleophilic tertiary amines are standard. Inorganic bases like K₂CO₃ can be used in some cases but may lead to heterogeneous mixtures.[]
Temperature 0 °C to Room TemperatureInitial cooling mitigates the exothermic reaction. Most couplings proceed readily at room temperature.[8]
Reaction Time 2 - 12 hoursHighly dependent on the nucleophilicity of the amine. Monitor by TLC.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction Poorly reactive (electron-deficient) amine.Add a catalytic amount of DMAP (4-Dimethylaminopyridine). Alternatively, heat the reaction gently (e.g., to 40 °C).
Wet solvent or reagents.Ensure all glassware is oven-dried and solvents are certified anhydrous. Acyl chloride may have hydrolyzed.
Multiple Products Di-acylation of a primary amine.Use a strict 1:1 stoichiometry of amine to acyl chloride and add the acyl chloride slowly.
Hydrolysis of acyl chloride.Ensure a fully inert atmosphere and use anhydrous solvents.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., DCM/Methanol).
Triethylammonium salt in crude product.Ensure the aqueous work-up is performed thoroughly to remove all water-soluble salts.

Safety and Handling

This compound, like most acyl chlorides, requires careful handling in a well-ventilated fume hood.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water to release corrosive HCl gas.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is preferred for extended handling).[13]

  • Handling: Use dry glassware and operate under an inert atmosphere to prevent decomposition.[14] Open containers with care.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

  • Waste Disposal: Quench any residual acyl chloride slowly by adding it to a stirred solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.

References

  • StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride.
  • Khan Academy. Amide formation from acyl chloride (video).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • Chemguide. The preparation of amides.
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MST.edu. Aromatic Nitro Compounds.
  • Chem Help ASAP. (2019, November 12).
  • Google Patents. US2430421A - Process for the purification of mononitro aromatic compounds.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • AK Scientific, Inc. 5-Chlorothiophene-2-carbonyl chloride Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET 5-Chlorothiophene-2-carbonyl chloride.
  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride.
  • ChemicalBook. This compound CAS#: 39978-57-9.
  • Fisher Scientific. Amide Synthesis.
  • Benchchem. Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
  • ResearchGate. (2017, February 27). Reduce aromatic nitro compounds to amine?.
  • Benchchem. 5-Chlorothiophene-2-carbonyl chloride: An In-depth Technical Guide to the Reactivity and Stability.
  • ResearchGate. (2025, August 10). 5-Nitrothiophene-2-carbaldehyde | Request PDF.
  • MDPI. Thiophene-3-carbonyl Chloride.
  • Benchchem. 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures.

Sources

using 5-Nitrothiophene-2-carbonyl chloride in the synthesis of raltitrexed

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Proposed Synthetic Route to a Key Raltitrexed Intermediate via Acylation with 5-Nitrothiophene-2-carbonyl chloride

For: Researchers, scientists, and drug development professionals.

Abstract

Raltitrexed (Tomudex®) is a potent quinazoline folate analogue that functions as a specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine triphosphate required for DNA replication.[1][2] Its clinical application in the treatment of advanced colorectal cancer underscores the importance of efficient and versatile synthetic routes to its complex structure.[1] The core structure of raltitrexed features an L-glutamic acid moiety acylated by a substituted thiophene-2-carbonyl group.[3][4] This application note details a robust and scientifically-grounded protocol for the synthesis of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid, a potential key intermediate for the synthesis of raltitrexed or its novel analogues. The strategy employs the highly reactive acylating agent, this compound, to achieve a regioselective N-acylation of a protected L-glutamic acid derivative.

Part 1: Mechanistic Rationale and Synthetic Strategy

The central transformation in this protocol is the N-acylation of L-glutamic acid. To achieve regioselectivity and prevent unwanted side reactions, such as polymerization or acylation at the carboxyl groups, a protection strategy is essential. Diethyl L-glutamate is selected as the substrate, protecting both carboxylic acid functionalities as ethyl esters.

The acylation is performed using this compound. This acyl chloride is a potent acylating agent due to two key features:

  • Acyl Chloride Reactivity : The carbonyl chloride group is inherently a strong electrophile.

  • Nitro Group Activation : The nitro group at the 5-position of the thiophene ring is a powerful electron-withdrawing group. This effect is transmitted through the aromatic ring, further increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity towards nucleophilic attack by the amine.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the primary amine of diethyl L-glutamate acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.[5] This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically conducted under basic conditions (e.g., using a non-nucleophilic base like triethylamine) to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Proposed Reaction Scheme

Caption: N-acylation of Diethyl L-glutamate.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of Diethyl N-(5-nitrothiophene-2-carbonyl)-L-glutamate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityStoichiometric Ratio
Diethyl L-glutamate hydrochloride1118-89-4239.682.40 g1.0 eq (10.0 mmol)
This compound39978-57-9191.591.92 g1.0 eq (10.0 mmol)
Triethylamine (Et3N)121-44-8101.193.08 mL (2.23 g)2.2 eq (22.0 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)--50 mL-
1M Hydrochloric Acid (HCl)--50 mL-
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Silica Gel for Column Chromatography--As needed-
Ethyl Acetate/Hexane mixture--As needed-
Step-by-Step Methodology
  • Preparation of Amine Substrate:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Diethyl L-glutamate hydrochloride (2.40 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (1.54 mL, 1.11 g, 11.0 mmol, 1.1 eq) to the suspension. Stir for 15 minutes at 0 °C. The suspension should become a clear solution as the free amine is generated.

  • Acylation Reaction:

    • In a separate 100 mL flask, dissolve this compound (1.92 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).

    • Add this solution dropwise to the stirred solution of the free amine at 0 °C over 20-30 minutes using an addition funnel.

    • After the addition is complete, add another portion of triethylamine (1.54 mL, 1.11 g, 11.0 mmol, 1.1 eq) to the reaction mixture to neutralize the newly formed HCl.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel plates.

    • Use a mobile phase of 30% Ethyl Acetate in Hexane.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting amine spot has disappeared.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 50 mL of 1M HCl to remove excess triethylamine.

      • 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

      • 50 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, Diethyl N-(5-nitrothiophene-2-carbonyl)-L-glutamate.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Expected Yield: 70-85%.

Part 3: Process Workflow & Data

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine 1. Prepare Free Amine (Diethyl L-glutamate + Et3N in DCM at 0°C) reaction 3. Acylation (Add acyl chloride solution to amine, add more Et3N, stir 4-6h at RT) prep_amine->reaction prep_acyl 2. Prepare Acyl Chloride Solution (this compound in DCM) prep_acyl->reaction monitor 4. Monitor by TLC reaction->monitor workup 5. Aqueous Workup (Wash with HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry 6. Dry & Concentrate (Dry with MgSO4, Rotovap) workup->dry purify 7. Column Chromatography (Silica gel, EtOAc/Hexane) dry->purify char 8. Characterization (NMR, HRMS) purify->char final_product Pure Product char->final_product

Caption: Step-by-step experimental workflow.

Part 4: Safety & Handling

  • This compound: This is a moisture-sensitive and corrosive acyl chloride. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is a lachrymator and can cause severe burns.[6]

  • Triethylamine: A flammable, corrosive, and toxic liquid with a strong odor. Handle with care in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • General Precautions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Part 5: Discussion & Further Steps

The successful synthesis of Diethyl N-(5-nitrothiophene-2-carbonyl)-L-glutamate provides a valuable intermediate. The subsequent steps towards the full raltitrexed structure would involve:

  • Selective Hydrolysis: Saponification of the two ethyl esters to yield the dicarboxylic acid.

  • Nitro Group Reduction: Reduction of the nitro group to an amine. This is a critical step that would transform the electron-withdrawing nature of the substituent into an electron-donating one, significantly altering the reactivity of the thiophene ring and providing a nucleophilic handle.

  • Coupling to the Quinazoline Core: The newly formed amino group on the thiophene ring would be the site for coupling with the appropriate quinazoline precursor to complete the synthesis of raltitrexed.

This proposed route offers a modular approach to synthesizing raltitrexed and its analogues, allowing for variations in the thiophene and glutamic acid portions of the molecule for structure-activity relationship (SAR) studies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Raltitrexed?
  • PubMed Central. (2020, June 10). Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells.
  • PubChem - NIH. Raltitrexed | C21H22N4O6S | CID 135400182.
  • Wikipedia. Raltitrexed.
  • ResearchGate. Structure of Raltitrexed (Tomudex).
  • AstraZeneca. (2017, August 8). Product Monograph: TOMUDEX.
  • Google Patents. US2463779A - N-acylated derivatives of glutamic acid and process for preparing them.
  • Google Patents. KR840001233B1 - Process for the preparation of n-acyl-l-glutamic acid.
  • ChemicalBook. This compound CAS#: 39978-57-9.
  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Thermo Fisher Scientific. 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET.

Sources

Application Notes & Protocols for the Synthesis and Evaluation of 5-Nitrothiophene-2-Carboxamides as Potent Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Leishmaniasis with 5-Nitrothiophene Scaffolds

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. Transmitted by the bite of infected female phlebotomine sandflies, the disease presents a spectrum of clinical manifestations, ranging from self-healing cutaneous lesions to the fatal visceral form (kala-azar).[1] With an estimated 1 million new cases annually and 350 million people at risk, leishmaniasis remains a significant global health problem.[1] Current therapeutic options are limited by issues of toxicity, high cost, difficult administration routes, and emerging parasite resistance, creating an urgent need for novel, effective, and accessible chemotherapies.[2][3]

Nitro-heterocyclic compounds, including those based on a 5-nitrothiophene core, have emerged as a promising class of antiprotozoal agents.[1][4] Their efficacy is rooted in a parasite-specific mechanism of action. The 5-nitrothiophene-2-carboxamides (5N2Cs) are prodrugs that are selectively bioactivated by a type I nitroreductase (NTR1) enzyme present in Leishmania parasites but absent in their mammalian hosts.[5][6] This activation reduces the nitro group to generate cytotoxic metabolites, such as a reactive hydroxylamine and an α,β-unsaturated open-chain nitrile.[5][6] These reactive species induce mitochondrial damage, reactive oxygen species (ROS) accumulation, and covalent modification of multiple protein targets, ultimately leading to parasite death.[5][6]

This document provides a comprehensive guide for researchers, detailing the synthesis, purification, characterization, and biological evaluation of 5-nitrothiophene-2-carboxamides against Leishmania parasites. The protocols are designed to be robust and self-validating, explaining the critical considerations behind each step to empower researchers in the development of new antileishmanial drug candidates.

Part 1: Chemical Synthesis of 5-Nitrothiophene-2-Carboxamides

The synthesis of the target carboxamides is a multi-step process that begins with a commercially available starting material, 5-nitrothiophene-2-carboxaldehyde. The general workflow involves the oxidation of the aldehyde to a carboxylic acid, followed by activation and amidation with a selected amine.

G cluster_synthesis General Synthetic Workflow start 5-Nitrothiophene-2- carboxaldehyde intermediate 5-Nitrothiophene-2- carboxylic Acid start->intermediate Oxidation (e.g., NaClO2, H2O2) activated Activated Intermediate (e.g., Acyl Chloride) intermediate->activated Activation (e.g., (COCl)2, SOCl2) product Target 5-Nitrothiophene-2- carboxamide activated->product Amidation amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General workflow for synthesizing 5-nitrothiophene-2-carboxamides.

Protocol 1.1: Oxidation of 5-Nitrothiophene-2-carboxaldehyde

Rationale: The conversion of the aldehyde to a carboxylic acid is a prerequisite for the subsequent amidation reaction. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid scavenger, is a highly effective method that avoids over-oxidation and is compatible with the electron-deficient nitro-aromatic system.[7]

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Dioxane

  • Sulfamic acid (NH₂SO₃H)

  • Sodium chlorite (NaClO₂)

  • Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve 5-nitrothiophene-2-carboxaldehyde (1 equivalent) and sulfamic acid (1.2 equivalents) in dioxane in a round-bottom flask and cool the solution to 0 °C in an ice bath.[7]

  • Slowly add an aqueous solution of sodium chlorite (2 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and extract the product into the aqueous phase using a 5% NaHCO₃ solution (2x). This step selectively isolates the acidic product from neutral impurities.

  • Carefully acidify the combined basic aqueous phase to pH 2 with 2N HCl. A precipitate of the carboxylic acid should form.

  • Extract the acidified aqueous phase with ethyl acetate (3x).

  • Combine the final organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid as a solid, which can be used in the next step without further purification.[7]

Protocol 1.2: Amide Coupling Reaction

Rationale: The formation of the amide bond requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic. Conversion to an acyl chloride using oxalyl chloride or thionyl chloride is a classic and efficient method. The resulting acyl chloride is highly reactive and readily couples with the desired amine. A base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated during the reaction.

Materials:

  • 5-Nitrothiophene-2-carboxylic acid (from Protocol 1.1)

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Desired primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA, 2.2 equivalents)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Suspend 5-nitrothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM in a flame-dried, N₂-purged flask.

  • Add a catalytic drop of DMF. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion to the acyl chloride.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise at 0 °C. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the solid carboxylic acid has completely dissolved and gas evolution ceases, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (2.2 equivalents) in anhydrous DCM at 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution via cannula or dropping funnel.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-nitrothiophene-2-carboxamide. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Part 2: Biological Evaluation of Antileishmanial Activity

The biological evaluation is a critical phase to determine the potency and selectivity of the synthesized compounds. The screening process follows a cascade, starting with an in vitro assay against the easily cultured promastigote form of the parasite, followed by an assay against the more clinically relevant intracellular amastigote form, and finally, a cytotoxicity assay against a mammalian cell line to assess selectivity.

G cluster_bio Biological Screening Cascade start Synthesized 5N2C Compound primary Primary Screen: Promastigote Viability Assay (e.g., L. major) start->primary toxicity Counter Screen: Mammalian Cell Cytotoxicity (e.g., HepG2, RAW 264.7) start->toxicity ic50 Determine IC50 (Anti-promastigote) primary->ic50 secondary Secondary Screen: Intracellular Amastigote Assay (in Macrophages) ec50 Determine EC50 (Anti-amastigote) secondary->ec50 cc50 Determine CC50 (Cytotoxicity) toxicity->cc50 ic50->secondary Active Compounds si Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->si cc50->si

Sources

Application Notes & Protocols: Synthesis of 5-Nitrothiophene-2-Carboxamides via Reaction with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitrothiophene-2-carbonyl chloride is a pivotal building block in synthetic chemistry, prized for its role in the construction of biologically active molecules. The thiophene scaffold, particularly when substituted with a nitro group, is a key pharmacophore found in numerous compounds with applications ranging from anticancer to antiprotozoal agents.[1][2][3] This guide provides a detailed exploration of the reaction between this compound and both primary and secondary amines to form stable N-substituted 5-nitrothiophene-2-carboxamides. We delve into the underlying reaction mechanism, offer field-tested experimental protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes for researchers in medicinal chemistry and drug development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of an amide bond from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[4] The process is highly efficient due to the exceptional reactivity of the acyl chloride electrophile.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary or secondary amine acting as a nucleophile. This lone pair attacks the electron-deficient carbonyl carbon of the this compound. The electron-withdrawing effects of both the adjacent chloride and the 5-nitrothiophene ring system render this carbon highly electrophilic.

  • Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Collapse and Elimination: The tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated amide. A mild, non-nucleophilic base, such as triethylamine or pyridine, is required in the reaction mixture.[5][6] Its crucial role is to scavenge the proton from the nitrogen and neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Without this base, the generated HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

The fundamental mechanism is identical for both primary and secondary amines. However, primary amines possess two N-H protons, while secondary amines have only one, leading to the formation of N-substituted and N,N-disubstituted amides, respectively. Steric hindrance from bulky secondary amines can sometimes slow the reaction rate compared to less hindered primary amines.

Caption: General mechanism for amide formation.

Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to anhydrous conditions is critical until the workup stage to prevent hydrolysis of the highly reactive acyl chloride.

Protocol 1: Synthesis of N-benzyl-5-nitrothiophene-2-carboxamide (from a Primary Amine)

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (Primary Amine, 1.1 eq)

  • Triethylamine (Et₃N, Base, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath. This is essential to control the initial exotherm of the reaction upon amine addition.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the acyl chloride spot indicates completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess triethylamine and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.[5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure N-benzyl-5-nitrothiophene-2-carboxamide.

Protocol 2: Synthesis of N-(5-nitrothiophene-2-carbonyl)morpholine (from a Secondary Amine)

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (Secondary Amine, 1.1 eq)

  • Pyridine (Base, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Initial Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of morpholine (1.1 eq). A precipitate (pyridinium hydrochloride) may form immediately.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. The slightly lower nucleophilicity and greater steric bulk of some secondary amines may require longer reaction times.

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Aqueous Work-up: After completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(5-nitrothiophene-2-carbonyl)morpholine.

Data Presentation and Comparison

ParameterProtocol 1 (Primary Amine)Protocol 2 (Secondary Amine)Rationale / Causality
Amine BenzylamineMorpholineDemonstrates reaction with representative primary and secondary amines.
Equivalents (Amine) 1.1 eq1.1 eqA slight excess ensures complete consumption of the valuable acyl chloride.
Base Triethylamine (Et₃N)PyridineBoth are effective non-nucleophilic bases for scavenging HCl. Pyridine can also act as a nucleophilic catalyst.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are common, anhydrous, aprotic solvents that do not react with the acyl chloride.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling manages the exothermic reaction; warming ensures completion.
Typical Time 2-4 hours4-6 hoursReaction times can vary based on amine nucleophilicity and steric factors.
Typical Yield > 90%> 85%The reaction is generally high-yielding.

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) - Dissolve acyl chloride in anhydrous solvent Cooling 2. Cooling - Cool solution to 0 °C Setup->Cooling Addition 3. Reagent Addition - Add amine & base solution dropwise Cooling->Addition Reaction 4. Reaction - Warm to RT - Stir for 2-6 hours Addition->Reaction Monitoring 5. TLC Monitoring - Check for consumption of starting material Reaction->Monitoring Monitoring->Reaction If incomplete Workup 6. Aqueous Work-up - Sequential washes (Acid, Water, Base, Brine) Monitoring->Workup If complete Purification 7. Purification - Dry, concentrate - Recrystallization or Chromatography Workup->Purification Analysis 8. Analysis - Characterize pure product (NMR, MS, etc.) Purification->Analysis

Caption: Standard workflow for amide synthesis.

Troubleshooting and Key Considerations

  • Hydrolysis: The primary potential side reaction is the hydrolysis of this compound by trace amounts of water to form the corresponding carboxylic acid. Using anhydrous solvents and flame-dried glassware is paramount to prevent this and maximize yield.

  • Low Yield: If yields are low, ensure the amine is of high purity and that the base is non-nucleophilic and dry. In some cases, using a slight excess of the amine (up to 1.5 eq) can drive the reaction to completion. For particularly unreactive amines, gentle heating may be required, but should be monitored carefully to avoid side reactions.

  • Purification: The HCl salt of the base (e.g., triethylammonium chloride) is often insoluble in solvents like DCM and can be removed by filtration before the aqueous workup. If the product and starting materials have similar polarities, careful column chromatography is necessary for effective separation.

References

  • Synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. (n.d.). PubMed.
  • Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. (2002). Bioorganic & Medicinal Chemistry Letters.
  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023).
  • Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride. (n.d.). BenchChem.
  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (2022). Durham e-Theses.
  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
  • Reactions of Amines. (n.d.).

Sources

Application Notes and Protocols for Esterification using 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

5-Nitrothiophene-2-carbonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic substitution reactions, and the thiophene ring, a bioisostere for the benzene ring in drug design. The presence of the strongly electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the carbonyl carbon, making this reagent a potent acylating agent. This heightened reactivity, however, necessitates a careful selection of reaction conditions to achieve optimal yields and minimize side reactions.

This comprehensive guide provides detailed application notes and robust protocols for the esterification of this compound with a diverse range of alcohols and phenols. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents for analogous transformations, offering a reliable framework for researchers in organic synthesis and medicinal chemistry.

Mechanistic Insights: The Role of the Nitro Group

The esterification of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the lone pair of electrons from the oxygen atom of the alcohol or phenol on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to yield the corresponding ester and hydrochloric acid.

The electron-withdrawing nitro group plays a crucial role in activating the acyl chloride for this reaction. By inductively and resonantly withdrawing electron density from the thiophene ring and, consequently, from the carbonyl group, the nitro group significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation often allows the reaction to proceed under milder conditions than those required for less activated acyl chlorides.

Esterification Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation AcylChloride This compound Alcohol R-OH TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate + R-OH Alcohol->TetrahedralIntermediate Ester Ester TetrahedralIntermediate->Ester - Cl⁻ TetrahedralIntermediate->Ester HCl HCl TetrahedralIntermediate->HCl - H⁺

Caption: Nucleophilic acyl substitution mechanism.

General Considerations for Successful Esterification

Several factors must be considered to ensure a successful and high-yielding esterification reaction with this compound.

Solvent Selection: The choice of solvent is critical. Aprotic solvents that are inert to the highly reactive acyl chloride are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are excellent choices for their ability to dissolve the reactants and their inert nature. For reactions requiring higher temperatures, toluene or 1,2-dichloroethane can be employed.

Base Stoichiometry: The esterification reaction produces one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting alcohol or any basic functionalities in the substrate, rendering them non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize the generated HCl and drive the reaction to completion. Tertiary amines such as triethylamine (TEA) and pyridine are commonly used for this purpose. For less reactive alcohols, a catalytic amount of a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[1][2]

Temperature Control: Due to the high reactivity of this compound, many esterifications can be performed at room temperature or even at 0 °C to control the reaction rate and minimize the formation of byproducts. For less nucleophilic alcohols, such as hindered secondary or tertiary alcohols and phenols, gentle heating may be necessary.

Moisture Sensitivity: this compound is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols provide a starting point for the esterification of this compound with various classes of alcohols. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Esterification of a Primary Alcohol (e.g., Ethanol)

This protocol is suitable for the esterification of primary and unhindered secondary alcohols.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acyl chloride in anhydrous DCM (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the ethanol/TEA solution dropwise to the cooled acyl chloride solution over 10-15 minutes with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: DMAP-Catalyzed Esterification of a Hindered Secondary Alcohol (e.g., Isopropanol)

This protocol is recommended for less reactive secondary alcohols.

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Pyridine (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the isopropanol (1.2 eq), pyridine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Esterification of a Phenol

Phenols are generally less nucleophilic than alcohols, and thus may require slightly more forcing conditions. A procedure analogous to the synthesis of a 5-nitro-2-furancarboxylic acid ester can be adapted.[3]

Materials:

  • This compound

  • Phenol

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • 2 M aqueous H₂SO₄ solution

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous calcium sulfate (CaSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a dry flask under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve phenol (1.1 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Add the phenol/pyridine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, add water and transfer the mixture to a separatory funnel.

  • Separate the ether layer and wash it sequentially with 2 M aqueous H₂SO₄, saturated aqueous sodium carbonate solution, water, and brine.

  • Dry the organic phase over anhydrous CaSO₄, filter, and remove the solvent under reduced pressure.

  • The crude phenyl 5-nitrothiophene-2-carboxylate can be purified by recrystallization or column chromatography.

Data Presentation: Comparative Reaction Conditions

Alcohol TypeBase/CatalystTemperature (°C)Typical Reaction Time (h)Notes
PrimaryTriethylamine0 to RT2-4Generally fast and high-yielding.
SecondaryPyridine/DMAP (cat.)RT to 406-12DMAP significantly accelerates the reaction for hindered substrates.
TertiaryPyridine/DMAP40 to reflux12-48May require more forcing conditions and longer reaction times.
PhenolPyridineRT12-24Generally slower than with aliphatic alcohols.

Experimental Workflow Visualization

Esterification Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dry glassware under inert atmosphere Reagents Add alcohol, base, and solvent Setup->Reagents AcylChloride Add this compound solution dropwise Reagents->AcylChloride Stir Stir at appropriate temperature AcylChloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Wash Wash with aqueous base/acid and brine Quench->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Column chromatography or distillation Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for esterification.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction results in a low yield, consider increasing the amount of the alcohol and base, adding a catalytic amount of DMAP if not already present, or increasing the reaction temperature and time. Ensure that all reagents and solvents are scrupulously dry, as hydrolysis of the acyl chloride is a common cause of low yields.

  • Formation of Byproducts: The formation of symmetrical anhydrides can occur if the acyl chloride reacts with the carboxylate salt of the hydrolyzed starting material. This can be minimized by maintaining anhydrous conditions.

  • Difficult Purification: The crude product may contain unreacted starting materials and the hydrochloride salt of the base. The aqueous work-up is crucial for removing these impurities. If the ester is water-soluble, extraction with a suitable organic solvent followed by back-extraction may be necessary. For challenging separations, preparative HPLC can be employed.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide array of esters. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, high yields of the desired ester products can be reliably achieved.

References

  • Google. (n.d.). CN102127063A - New synthesis technology of anti-cancer drug Raltitrexed. Google Patents.
  • Google. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents.
  • PubMed. (2010). Synthesis and biological activity of raltitrexed-carrier conjugates. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological activity of raltitrexed-carrier conjugates. Retrieved from [Link]

  • Frontiers Publishing Partnerships. (2010). Synthesis and biological activity of raltitrexed-carrier conjugates. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of MTX by the reaction of 2,4-diamino-6-bromomethylpteridine... Retrieved from [Link]

  • ResearchGate. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]

  • Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol? r/chemistry. Retrieved from [Link]

  • Google. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Retrieved from [Link]

  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Nitrothiophene-2-carbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Nitrothiophene Scaffolds in Drug Discovery

5-Nitrothiophene derivatives are a cornerstone in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The unique electronic properties imparted by the nitro group on the thiophene ring make these scaffolds valuable for developing novel therapeutics, including potent antitumor, anticancer, and antibacterial agents.[1][3][4] 5-Nitrothiophene-2-carbonyl chloride, in particular, is a highly reactive and versatile building block, enabling the facile introduction of the 5-nitrothiophene-2-carbonyl moiety into target molecules through reactions with various nucleophiles to form esters, amides, and other derivatives.

This guide provides a comprehensive overview of the scalable synthesis of this compound, focusing on robust methodologies, critical process parameters, safety protocols, and analytical characterization. The protocols are designed for researchers, chemists, and process development professionals aiming to transition from laboratory-scale synthesis to larger-scale production.

Part 1: Synthesis of the Carboxylic Acid Precursor

The journey to the target acyl chloride begins with the reliable synthesis of its precursor, 5-nitrothiophene-2-carboxylic acid. A common and effective method involves the oxidation of 5-nitrothiophene-2-carboxaldehyde.

Protocol 1: Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This protocol is adapted from established procedures for the oxidation of aldehydes to carboxylic acids.[5]

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Dioxane

  • Sulfamic acid

  • Sodium chlorite (NaClO₂)

  • Hydrochloric acid (2N HCl)

  • Ethyl acetate

  • Sodium bicarbonate (5% aq. solution)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer and temperature probe, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate. Discard the organic layer.

  • Wash the aqueous phase twice with a 5% sodium bicarbonate solution.

  • Carefully acidify the basic aqueous phase to a pH of 2 with 2N HCl. A precipitate should form.

  • Extract the acidified aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 5-nitrothiophene-2-carboxylic acid as a solid. The crude product can be recrystallized if necessary.[5]

Part 2: Scale-Up Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For scale-up, the use of thionyl chloride (SOCl₂) is highly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification process.[6][7][8]

Reaction Causality: The Mechanism of Chlorination with Thionyl Chloride

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen first attacks the electrophilic sulfur atom of thionyl chloride.[9][10][11] This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. This intermediate is an excellent leaving group. The previously expelled chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into gaseous SO₂ and HCl, driving the reaction to completion.[6][9][10][12]

Diagram: Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Formation of Acylium Ion cluster_2 Step 3: Nucleophilic Attack by Chloride RCOOH R-COOH SOCl2 SOCl₂ RCOOH->SOCl2 Attack Intermediate1 Protonated Chlorosulfite Intermediate SOCl2->Intermediate1 Intermediate2 Chlorosulfite Ester Intermediate1->Intermediate2 -HCl Acylium Acylium Ion + SO₂ + Cl⁻ Intermediate2->Acylium Decomposition Product R-COCl (Acyl Chloride) Acylium->Product Chloride Cl⁻ Chloride->Acylium Attack

Caption: Mechanism of carboxylic acid chlorination using thionyl chloride.

Protocol 2: Synthesis of this compound

Critical Safety Note: This reaction is exothermic and generates toxic, corrosive gases (HCl, SO₂). It must be performed in a well-ventilated chemical fume hood or a closed reactor system equipped with a gas scrubber. All glassware must be oven-dried to be completely free of moisture.

Materials & Equipment:

  • 5-Nitrothiophene-2-carboxylic acid (dried)

  • Thionyl chloride (SOCl₂)

  • Inert, high-boiling solvent (e.g., Toluene or Dichloromethane, optional)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Reactor with mechanical stirrer, dropping funnel, condenser, and gas outlet to a scrubber (e.g., NaOH solution)

  • Heating mantle and temperature controller

Procedure:

  • Setup: Assemble the dry reactor under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents: Charge the reactor with 5-nitrothiophene-2-carboxylic acid (1.0 eq). If using a solvent, add it now.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the reactor via the dropping funnel at room temperature over 30-60 minutes. An initial exotherm and gas evolution will be observed. Maintain control of the reaction temperature.

  • Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops per mole of acid). This can significantly accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C for toluene) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC to check for the disappearance of the starting carboxylic acid.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

    • The crude this compound can then be purified by fractional distillation under high vacuum to yield the final product.[7][8][13]

Diagram: Experimental Workflow

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Purification A Dry Reactor under N₂ B Charge Carboxylic Acid A->B C Add SOCl₂ (Slowly) B->C D Add DMF (Catalyst) C->D E Heat to Reflux (2-4h) D->E F Monitor by TLC/GC E->F G Distill Excess SOCl₂ F->G H Fractional Distillation (High Vacuum) G->H I Product: Acyl Chloride H->I

Caption: Scalable workflow for acyl chloride synthesis.

Part 3: Scale-Up and Safety Considerations

Transitioning this synthesis to a larger scale introduces critical challenges that must be managed proactively.

ConsiderationRationale & Mitigation Strategy
Exothermicity The reaction of thionyl chloride with carboxylic acids is exothermic. On a large scale, this can lead to a runaway reaction. Mitigation: Use a jacketed reactor with precise temperature control. Add the thionyl chloride slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Have an emergency cooling plan in place.[14]
Gas Egress & Scrubbing The reaction generates significant volumes of toxic and corrosive SO₂ and HCl gas.[6][8] Mitigation: The reactor must be vented to a robust chemical scrubber system (e.g., a packed column with circulating sodium hydroxide solution) to neutralize all off-gases before they are released. The scrubber's capacity must be sufficient for the entire reaction scale.
Material Compatibility Both thionyl chloride and the resulting acyl chloride are highly corrosive, especially in the presence of trace moisture which generates HCl.[15][16][17] Mitigation: Use glass-lined steel reactors or reactors made of other highly corrosion-resistant materials. Avoid contact with incompatible metals.
Moisture Sensitivity Acyl chlorides readily hydrolyze with water back to the carboxylic acid.[18] This is a reversible reaction that reduces yield and purity. Mitigation: All equipment must be scrupulously dried. The reaction should be run under a dry, inert atmosphere (N₂ or Ar). Store the final product in tightly sealed containers under inert gas.[19][20]
Hazard Profile & Personal Protective Equipment (PPE)

Safe handling of the chemicals involved is paramount. Personnel must be thoroughly trained on the hazards and proper handling procedures.[15][21]

ChemicalKey HazardsRecommended PPE
Thionyl Chloride Harmful if swallowed, toxic if inhaled, causes severe skin burns and serious eye damage.[19] Reacts violently with water.[20][21]NIOSH-approved respirator with acid gas cartridges, chemical splash goggles and full face shield, chemical-resistant suit, and heavy-duty gloves (e.g., neoprene, PVC).[15][19][21]
This compound Corrosive, causes severe skin burns and eye damage, moisture sensitive.[16][17][22]Chemical splash goggles, face shield, chemical-resistant gloves and clothing. Work in a fume hood.
HCl / SO₂ Gas Toxic, corrosive, severe respiratory irritants.Engineering controls (scrubber) are the primary defense. Emergency respiratory protection should be available.

Emergency Preparedness: Ensure immediate access to eyewash stations and emergency showers.[21][23]

Part 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. Due to the high reactivity of acyl chlorides, some analytical methods require derivatization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A quick and effective method to confirm the conversion. The product will show a characteristic strong carbonyl (C=O) stretching band for an acyl chloride, typically around 1780-1815 cm⁻¹. The broad -OH stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) should be absent.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify any major impurities. The sample should be prepared in a dry, aprotic NMR solvent (e.g., CDCl₃).

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Direct analysis is challenging due to reactivity. A common QC method is to derivatize a sample of the acyl chloride into a more stable compound.[24] For example, quenching a small amount in anhydrous methanol will produce methyl 5-nitrothiophene-2-carboxylate, which is stable and easily analyzed by GC or HPLC to determine the purity of the acyl chloride precursor.[25]

  • Titration: A quantitative method can be used to determine the purity of the acyl chloride and quantify acidic impurities. This involves titrating a sample against a standardized base, often using a pH meter to identify the different neutralization points for HCl, the carboxylic acid, and the hydrolyzed acyl chloride.[26]

Conclusion

The scale-up synthesis of this compound is a well-established but hazardous process that demands rigorous control over reaction conditions and safety protocols. The use of thionyl chloride offers a practical and efficient route, provided that exothermicity and off-gassing are properly managed. By following the detailed protocols and paying close attention to the safety and analytical considerations outlined in this guide, researchers and drug development professionals can successfully and safely produce this valuable chemical intermediate on a larger scale, facilitating the advancement of new therapeutic agents.

References

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]

  • Thionyl chloride. Lanxess. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Method for purifying acid chlorides.
  • Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • 5-Nitrothiophene-2-carboxylic acid. Protheragen. [Link]

  • 5-nitro-2-thiophenecarboxylic acid. ChemSynthesis. [Link]

  • AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. [Link]

  • The Analysis of Acid Chlorides. RSC Publishing. [Link]

  • 5-Nitrothiophene-2-carboxylic acid. Chemdad. [Link]

  • The Importance of Methyl 5-nitrothiophene-2-carboxylate in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]

  • Acyl chloride. Yufeng. [Link]

  • Structures of 5-nitrofuran and 5-nitrothiophene derivatives, and in vitro bioassay results... ResearchGate. [Link]

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives... Chimica Techno Acta. [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of targeted therapies. This guide provides a detailed technical overview and actionable protocols for utilizing 5-Nitrothiophene-2-carbonyl chloride as a versatile starting material for the synthesis of novel protein kinase inhibitors. We will explore the strategic rationale for its use, detailing a primary synthetic pathway from initial amide formation to subsequent functional group manipulation, and outline the necessary biochemical and cellular assays for inhibitor characterization. The causality behind experimental choices is explained, providing a framework for researchers to design and execute their own discovery campaigns.

Introduction: The Strategic Value of the 5-Nitrothiophene Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The 5-nitrothiophene-2-carboxamide core offers a compelling entry point into this chemical space for several strategic reasons:

  • Synthetic Accessibility: this compound is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with a wide array of primary and secondary amines, enabling the rapid generation of diverse compound libraries.[3]

  • Electronic Properties: The potent electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the thiophene ring, potentially modulating interactions with the kinase active site.

  • A Handle for Diversification: The nitro group is not merely a static substituent. It serves as a versatile synthetic handle that can be chemically modified, most commonly through reduction to a primary amine (5-aminothiophene). This transformation dramatically alters the scaffold's properties from strongly electron-withdrawing to electron-donating, opening up new vectors for structure-activity relationship (SAR) exploration and introducing a key hydrogen-bond donor.[4]

This guide will focus on a primary, two-stage synthetic strategy that leverages these attributes to build libraries of potential kinase inhibitors.

The Core Synthetic Workflow

The overall strategy involves creating a library of 5-nitrothiophene-2-carboxamides and then, in a subsequent step, reducing the nitro group to generate a corresponding library of 5-aminothiophene-2-carboxamides. This parallel library approach allows for a direct comparison and understanding of the role of the 5-position substituent on kinase inhibitory activity.

G cluster_0 PART 1: Amide Library Synthesis cluster_1 PART 2: Nitro Group Reduction cluster_2 PART 3: Biological Evaluation A 5-Nitrothiophene- 2-carbonyl chloride C 5-Nitrothiophene-2-carboxamide Library A->C Amide Coupling (Protocol 1) B Amine Library (R1-NH-R2) B->C D 5-Aminothiophene-2-carboxamide Library C->D Reduction (Protocol 2) E Biochemical Kinase Assays (Protocol 3) C->E D->E F Cellular Assays (Protocol 4) E->F G SAR Analysis & Lead Optimization F->G

Fig 1. Core workflow for developing kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrothiophene-2-carboxamide Library via Amide Coupling

Causality and Rationale: The reaction between an acyl chloride and an amine is a robust and high-yielding method for amide bond formation, often referred to as the Schotten-Baumann reaction.[5] The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Dichloromethane (DCM) is an excellent solvent choice as it is aprotic and effectively dissolves a wide range of organic substrates.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

  • Amine Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base (1.2 equivalents) to the stirring amine solution.

  • Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at room temperature. Note: The reaction is often exothermic; for highly reactive amines, consider cooling the reaction flask to 0 °C before adding the acyl chloride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl salt) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 5-nitrothiophene-2-carboxamide product.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

Causality and Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method.[6] Ammonium formate serves as a convenient in situ source of hydrogen gas via transfer hydrogenation, avoiding the need for a pressurized hydrogen gas cylinder.[7] Methanol is a suitable solvent for this reaction. This transformation is critical for SAR studies, as the resulting amino group can act as a hydrogen bond donor, a key interaction in many kinase inhibitor binding pockets.

Materials:

  • 5-Nitrothiophene-2-carboxamide substrate (from Protocol 1)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄, 3-5 equivalents)

  • Methanol (MeOH)

  • Celite®

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 5-nitrothiophene-2-carboxamide (1.0 equivalent) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogen Source: Add ammonium formate (3-5 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicate the reaction is proceeding (typically 2-12 hours).

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure all product is collected.

  • Concentration: Concentrate the filtrate in vacuo to remove the methanol.

  • Purification: The resulting crude amine can be purified by flash column chromatography or recrystallization to yield the pure 5-aminothiophene-2-carboxamide product.

Structure-Activity Relationship (SAR) and Target Rationale

The dual-library approach allows for a systematic evaluation of the 5-substituent's role.

Scaffold Series5-Position SubstituentKey PropertiesPotential Kinase Hinge Interactions
Series A -NO₂ (Nitro)Strong electron-withdrawing, H-bond acceptorCan act as a bioisostere for other acceptor groups. May form dipole-dipole or H-bond interactions.
Series B -NH₂ (Amino)Strong electron-donating, H-bond donor/acceptorCan form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.

Initial Target Hypothesis: Thiophene-based scaffolds have shown activity against a range of kinases. Based on existing literature, promising initial targets for screening include:

  • VEGFR-2: Thienopyrimidines and thienopyridines are known potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[8]

  • JNK: Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK).[4][9]

  • EGFR: Trisubstituted thiophene-3-carboxamides have shown EGFR kinase inhibition.[10]

  • Multi-kinase Targets: Benzothiophene derivatives have demonstrated activity against multiple kinases, including Clk1/4, DRAK1, and Dyrk1A/B.[11][12]

The SAR can be built by testing both the "nitro" and "amino" series against a panel of these kinases. For example, if Series B compounds consistently show higher potency than their Series A counterparts, it strongly suggests that a hydrogen bond donor at the 5-position is critical for activity, guiding further optimization.

Biological Evaluation: Protocols for Inhibitor Characterization

Protocol 3: In Vitro Biochemical Kinase Assays

Causality and Rationale: The first step in evaluating a new compound is to determine its direct inhibitory effect on the purified target kinase enzyme. This biochemical assay measures the transfer of a phosphate group from ATP to a substrate. A variety of detection methods are available, with fluorescence-based assays being common for high-throughput screening due to their sensitivity and ease of use.[9][13]

Example Methodology (Generic Fluorescence-Based Assay):

  • Compound Preparation: Prepare serial dilutions of the test compounds (from both Series A and B) in DMSO.

  • Reaction Mixture: In a microplate, add the kinase buffer, the specific kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration to facilitate comparison of ATP-competitive inhibitors).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺, which is essential for kinase activity).

  • Detection: Measure the fluorescence signal on a microplate reader. The signal will correlate with the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: Cellular Activity and Cytotoxicity Assays

Causality and Rationale: After confirming biochemical activity, it is essential to determine if the compounds can inhibit the kinase within a cellular context and affect cell viability. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology (MTT Assay):

  • Cell Seeding: Plate cancer cells known to be dependent on the target kinase (e.g., a VEGFR-2 dependent cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the GI₅₀ or IC₅₀ value (concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This compound represents a strategically sound and synthetically versatile starting point for the discovery of novel kinase inhibitors. The straightforward protocols for amide library synthesis and subsequent nitro group reduction provide a robust platform for generating chemical diversity. By systematically exploring the structure-activity relationships of both the 5-nitro and 5-amino-thiophene carboxamide scaffolds against relevant kinase targets, researchers can efficiently identify and optimize promising lead compounds for further preclinical development.

References

  • Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols.
  • Sun, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrothiophene in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid.
  • Ward, R. A., et al. (1991). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 34(7), 2112–2120. [Link]

  • Hassan, A. S., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1266-1277. [Link]

  • Scarpelli, R., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2331-2343. [Link]

  • Google Patents. (2016). Patent US-2016/0096848A1: Type-S protein kinase inhibitors.
  • Abdel-Halim, M., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • El-Damasy, A. K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • PubMed. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
  • de Farias, F. C. A., et al. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. European Journal of Pharmacology, 983, 176963. [Link]

  • PubChem. (n.d.). 5-Nitrothiophene-2-carboxamide.
  • Kaur, M., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1239-1251. [Link]

  • PubChem. (n.d.). Patent US-9751837-B2: Kinase inhibitors.
  • PubChem. (n.d.). Patent US-10835535-B2: Certain protein kinase inhibitors.
  • Google Patents. (n.d.). US7855211B2 - Protein kinase inhibitors.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Google Patents. (n.d.). US8188134B2 - Thiophene-carboxamides useful as inhibitors of protein kinases.
  • PubChem. (n.d.). Patent US-11160805-B2: Kinase inhibitor salts and compositions thereof.
  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]

  • ResearchGate. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]

Sources

Application Notes and Protocols for 5-Nitrothiophene-2-carbonyl Chloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Potential of the 5-Nitrothiophene Scaffold in Combinatorial Chemistry

The 5-nitrothiophene-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent properties of this heterocyclic system, influenced by the strongly electron-withdrawing nitro group, make it a compelling building block for the discovery of novel therapeutics. Solid-phase synthesis (SPS) offers a powerful and efficient platform for the rapid generation of libraries of related compounds, enabling the exploration of structure-activity relationships (SAR) and the identification of lead candidates.

This technical guide provides a comprehensive overview of the application of 5-nitrothiophene-2-carbonyl chloride as a versatile acylating agent in solid-phase synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in established chemical principles. While specific literature on the solid-phase application of this particular reagent is nascent, the protocols herein are built upon the robust foundation of well-established solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS) methodologies.

Core Principles and Strategic Considerations

The successful implementation of this compound in a solid-phase synthesis workflow hinges on a few key principles: appropriate resin selection, efficient acylation of the resin-bound nucleophile, and a cleavage strategy that preserves the integrity of the final product.

Resin Selection: The Foundation of a Successful Synthesis

The choice of solid support is dictated by the nature of the target molecule and the desired C-terminal functionality (if applicable). For the synthesis of a library of simple amides, an amine-functionalized resin is the logical starting point.

Resin TypeLinker TypeTypical Cleavage ConditionsSuitability for 5-Nitrothiophene-2-carboxamides
Rink Amide Resin Acid-labile95% TFARecommended: Generates a primary carboxamide upon cleavage.
Sieber Amide Resin Highly acid-labile1% TFASuitable for acid-sensitive final products.
Wang Resin Acid-labile95% TFARequires pre-loading with an amino acid or linker with a free amine.
2-Chlorotrityl Chloride Resin Highly acid-labileAcetic acid/TFE/DCMSuitable for protecting the C-terminus of an amino acid; subsequent acylation of the N-terminus.

Expert Insight: For general library synthesis of 5-nitrothiophene-2-carboxamides, Rink Amide resin is an excellent starting point due to its compatibility with standard Fmoc-based peptide synthesis protocols and its direct release of a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).

The Acylation Reaction: Driving Amide Bond Formation

This compound is a reactive acylating agent. The acylation of a resin-bound primary or secondary amine is typically a high-yielding reaction. The key to success lies in ensuring the amine is in its free base form and using an appropriate non-nucleophilic base to scavenge the HCl generated during the reaction.

Acylation_Mechanism

Experimental Protocols

The following protocols are presented as a robust starting point for the synthesis of 5-nitrothiophene-2-carboxamide libraries. Researchers are encouraged to optimize these conditions for their specific substrates and equipment.

Protocol 1: General Procedure for the Acylation of an Amine-Functionalized Resin

This protocol is suitable for resins such as Rink Amide or a pre-loaded Wang resin with a deprotected amine.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add sufficient DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x resin volume).

  • Acylation Cocktail Preparation: In a separate flask, dissolve this compound (3-5 equivalents relative to resin loading) in anhydrous DMF. Add DIEA (4-6 equivalents) to the solution.

  • Coupling Reaction: Drain the DMF from the swollen resin and immediately add the acylation cocktail. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x resin volume), DCM (3 x resin volume), and finally DMF (2 x resin volume).

  • Optional Capping: To block any unreacted amine sites, the resin can be treated with a solution of 10% acetic anhydride and 5% DIEA in DMF for 30 minutes. This is followed by thorough washing with DMF and DCM.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Trustworthiness Check: To confirm the completion of the acylation, a small sample of the resin can be subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

Protocol 2: Cleavage of the 5-Nitrothiophene-2-carboxamide from the Solid Support

The stability of the thiophene ring to strong acids is a critical consideration. While thiophene itself can be sensitive to strong acids, the presence of the electron-withdrawing nitro group is expected to increase its stability towards electrophilic attack and polymerization.[1] A standard TFA-based cleavage cocktail is proposed, but researchers should be mindful of potential side reactions and may need to optimize the conditions.

Cleavage_Workflow

Materials:

  • Dried resin with the synthesized 5-nitrothiophene-2-carboxamide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard and robust cocktail is 95% TFA, 2.5% water, and 2.5% TIS . TIS acts as a scavenger to trap any reactive carbocations generated during cleavage.

  • Cleavage Reaction: Place the dried resin in a suitable reaction vessel. Add the cleavage cocktail (approximately 10 mL per gram of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 1-3 hours.

  • Product Collection: Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the cleaved product.

  • Resin Washing: Wash the resin with a small amount of neat TFA to ensure complete recovery of the product. Combine this wash with the initial filtrate.

  • Precipitation: In a centrifuge tube, add approximately 10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the ether while gently vortexing. The crude product should precipitate out of the solution.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Carefully decant the ether. Wash the pellet with cold diethyl ether and centrifuge again.

  • Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: The crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Expert Insight on Potential Challenges: While the 5-nitrothiophene ring is anticipated to be stable to TFA, it is prudent to perform a small-scale trial cleavage and analyze the crude product for any signs of degradation. If degradation is observed, alternative, milder cleavage cocktails, such as those based on dilute HCl in hexafluoroisopropanol (HFIP), should be considered.[2]

Safety and Handling

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions.

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitivity: Acyl chlorides are sensitive to moisture and will hydrolyze. Store in a desiccator and handle under an inert atmosphere (e.g., nitrogen or argon) for best results.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion and Future Directions

This compound is a valuable building block for the solid-phase synthesis of diverse compound libraries for drug discovery and chemical biology. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile reagent. Future work in this area should focus on the systematic evaluation of different resins and cleavage conditions to establish a comprehensive understanding of the scope and limitations of this methodology. The development of on-resin analytical techniques to monitor the coupling efficiency and stability of the 5-nitrothiophene moiety will further enhance the utility of this approach.

References

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(24), 6346–6349.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with 5-Nitrothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the efficiency and yield of amide coupling reactions involving 5-nitrothiophene-2-carbonyl chloride. This guide is structured for researchers, chemists, and drug development professionals who utilize this highly reactive, yet sensitive, building block. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Troubleshooting Guide: From Low Yields to Success

This section is designed to help you diagnose and resolve specific issues encountered during your amide coupling reactions.

Q1: My reaction yield is disappointingly low, or I'm observing no product formation at all. What are the likely causes and how can I fix it?

Low to no yield is the most common issue, often stemming from the inherent reactivity of the this compound scaffold. The potent electron-withdrawing effect of the nitro group makes the carbonyl carbon extremely electrophilic and thus highly susceptible to nucleophilic attack. However, this same reactivity makes it prone to degradation and side reactions.

Primary Causes & Solutions:

  • Hydrolysis of the Acyl Chloride: this compound is highly sensitive to moisture.[1][2] Any trace of water in your reaction setup (solvents, reagents, glassware, or atmosphere) will rapidly hydrolyze the acyl chloride back to the unreactive 5-nitrothiophene-2-carboxylic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3][4] This acid will protonate your unreacted amine, rendering it non-nucleophilic and effectively halting the reaction.

    • Solution: Always include a base to act as an HCl scavenger. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in slight excess (1.1-1.5 equivalents).[5][6] For Schotten-Baumann conditions, an aqueous base like NaOH can be used in a biphasic system.[7][8]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react sluggishly.

    • Solution: For poorly nucleophilic amines, consider slightly elevated temperatures (e.g., 40 °C) or longer reaction times. The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (1-10 mol%) can significantly accelerate the reaction. For sterically demanding couplings, using alternative, more potent coupling reagents may be necessary.[9]

  • Degraded Starting Material: Acyl chlorides can degrade upon improper storage. If the starting material is old or has been exposed to air, it may have already hydrolyzed.

    • Solution: Use fresh this compound or verify its purity before use. A simple check is to carefully add a drop to methanol; a vigorous reaction indicates it is still active. Alternatively, you can generate the acyl chloride in situ from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.[10][11][12][13]

Q2: My TLC plate shows multiple spots, and purification is proving difficult. What's causing this complexity?

A messy reaction profile is usually a sign of competing side reactions or product degradation during workup and purification.

Primary Causes & Solutions:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have both unreacted amine and the hydrolyzed carboxylic acid byproduct.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider the points in Q1. During workup, an acidic wash (e.g., 1M HCl) can remove residual amine and a basic wash (e.g., saturated NaHCO₃) can remove the carboxylic acid.

  • Product Instability on Silica Gel: Amides, particularly those with sensitive functional groups, can sometimes degrade on acidic silica gel during column chromatography.

    • Solution: If you suspect degradation, neutralize the silica gel by preparing the slurry with your eluent system containing a small amount of triethylamine (~0.5-1%). Alternatively, consider other purification methods like recrystallization or trituration, which can be very effective for crystalline amide products.[14]

  • Side Reactions with the Base: If a nucleophilic base like pyridine is used in large excess, it can potentially compete with your primary amine, leading to byproducts.

    • Solution: Use a non-nucleophilic base like DIPEA, especially when working with precious or weakly nucleophilic amines.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckMoisture Strict Anhydrous Conditions Used? Start->CheckMoisture CheckBase HCl Scavenger (Base) Added? CheckMoisture->CheckBase Yes ImplementAnhydrous Implement Strict Anhydrous Protocol: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere CheckMoisture->ImplementAnhydrous No CheckAmine Amine Properties: Sterically Hindered or Electron Deficient? CheckBase->CheckAmine Yes AddBase Add 1.1-1.5 eq. of TEA or DIPEA CheckBase->AddBase No CheckPurity Acyl Chloride Purity Verified? CheckAmine->CheckPurity No ModifyConditions Modify Conditions: - Add DMAP (cat.) - Increase Temperature - Longer Reaction Time CheckAmine->ModifyConditions Yes GenerateInSitu Generate Acyl Chloride 'in situ' from Carboxylic Acid CheckPurity->GenerateInSitu No Success Improved Yield CheckPurity->Success Yes ImplementAnhydrous->Success AddBase->Success ModifyConditions->Success GenerateInSitu->Success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive? The high reactivity stems from the powerful electron-withdrawing nature of the nitro group (-NO₂) conjugated with the thiophene ring. This effect strongly polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles like amines.[15][16]

Q2: What are the ideal storage conditions for this compound? It should be stored under an inert atmosphere, in a tightly sealed container, and refrigerated (-20°C is recommended for long-term storage).[17] It is crucial to protect it from moisture and heat to prevent degradation.[1]

Q3: Can I generate the acyl chloride in situ from 5-nitrothiophene-2-carboxylic acid? Yes, this is an excellent strategy to ensure you are using a fresh, highly reactive acyl chloride. The most common reagents for this transformation are thionyl chloride (SOCl₂) or oxalyl chloride.[10][12][13][18] A general procedure involves gently refluxing the carboxylic acid with an excess of thionyl chloride (often with a catalytic amount of DMF) and then removing the excess SOCl₂ under vacuum before adding the amine.

Q4: What are the key differences between Schotten-Baumann and anhydrous coupling conditions? The primary difference is the solvent system and the base used.

  • Schotten-Baumann Conditions: Typically involve a biphasic system of an organic solvent (like dichloromethane or diethyl ether) and water.[8] An inorganic base (like NaOH) is dissolved in the aqueous phase to neutralize the HCl byproduct.[3][7][19] This method is robust but can increase the risk of acyl chloride hydrolysis.

  • Anhydrous Conditions: Performed in a dry, aprotic organic solvent (like dichloromethane, THF, or acetonitrile) under an inert atmosphere. An organic, non-nucleophilic base (like TEA or DIPEA) is used to scavenge HCl.[6][12] This method minimizes hydrolysis and is often preferred for sensitive substrates.

Reaction Parameters Comparison
ParameterSchotten-Baumann ConditionsAnhydrous Conditions
Solvent Biphasic (e.g., DCM/Water)Anhydrous Aprotic (e.g., DCM, THF)
Base Inorganic (e.g., NaOH, K₂CO₃)Organic Tertiary Amine (e.g., TEA, DIPEA)
Temperature 0 °C to Room Temperature0 °C to Reflux
Key Advantage Uses inexpensive base; good for robust aminesMinimizes hydrolysis; ideal for sensitive substrates
Key Disadvantage Higher risk of acyl chloride hydrolysisRequires strict anhydrous technique

Experimental Protocols

Protocol 1: General Anhydrous Amide Coupling
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: In Situ Generation of Acyl Chloride and Subsequent Coupling
  • Acyl Chloride Formation: In a flame-dried flask under N₂, suspend 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) followed by one drop of anhydrous DMF (catalyst). Stir at room temperature for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • Amide Coupling: Proceed with the coupling reaction as described in Protocol 1 , starting from Step 2, using the freshly prepared acyl chloride solution.

General Reaction and Side Reaction Mechanism

The diagram below illustrates the desired amide formation pathway and the competing hydrolysis side reaction.

ReactionMechanism cluster_main Desired Amide Coupling Pathway cluster_side Competing Hydrolysis Pathway AcylCl 5-Nitrothiophene-2- carbonyl chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate + R-NH₂ Amine Amine (R-NH₂) Amine->Intermediate Base Base (e.g., Et₃N) HCl_Salt Et₃N·HCl Salt Base->HCl_Salt + HCl Product Desired Amide Intermediate->Product - Cl⁻, - H⁺ AcylCl_Side 5-Nitrothiophene-2- carbonyl chloride CarboxylicAcid Carboxylic Acid (Inactive) AcylCl_Side->CarboxylicAcid + H₂O - HCl Water Water (H₂O) Water->CarboxylicAcid

Sources

managing side reactions during the synthesis of 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Nitrothiophene-2-carbonyl Chloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on managing and preventing common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity yields consistently.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The conversion of 5-Nitrothiophene-2-carboxylic acid to its corresponding acyl chloride is a critical step in the synthesis of many pharmaceutical intermediates. While the reaction with thionyl chloride (SOCl₂) is common, the electron-withdrawing nature of the nitro group and the reactivity of the thiophene ring can lead to specific challenges.

Q1: My reaction is sluggish, or the conversion to the acyl chloride is incomplete. What are the likely causes?

An incomplete reaction is a common issue that typically points to problems with reagents or reaction conditions.

  • Potential Cause 1: Purity of Starting Material: The presence of non-carboxylic acid impurities in your starting 5-Nitrothiophene-2-carboxylic acid can inhibit the reaction. Moisture is particularly problematic as it will consume the chlorinating agent.

    • Troubleshooting Action: Confirm the purity of your starting material via melting point or spectroscopic analysis (¹H NMR). If necessary, recrystallize the carboxylic acid from an appropriate solvent and ensure it is thoroughly dried under vacuum before use.

  • Potential Cause 2: Quality and Stoichiometry of Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and readily hydrolyzes upon exposure to atmospheric moisture, forming HCl and SO₂.[1][2] Degraded SOCl₂ will have reduced activity.

    • Troubleshooting Action: Use freshly opened or recently distilled thionyl chloride for best results. It is standard practice to use an excess of SOCl₂ (often 5-10 equivalents), which can also serve as the reaction solvent, to drive the equilibrium toward the product.[3]

  • Potential Cause 3: Insufficient Reaction Time or Temperature: The conversion requires sufficient thermal energy to proceed to completion.

    • Troubleshooting Action: The reaction is typically performed at reflux.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). A simple method is to withdraw a small aliquot, carefully quench it with methanol to form the methyl ester, and compare it to a similarly prepared standard of the starting material's methyl ester. The reaction is complete when the starting acid spot is no longer visible.

Q2: The crude product is a dark brown or black oil/solid, not the expected pale yellow. What causes this discoloration?

Discoloration is a strong indicator of side reactions or decomposition.

  • Potential Cause 1: Thermal Decomposition: The nitro-substituted thiophene ring, while deactivated to electrophilic attack, can be susceptible to thermal decomposition, especially at elevated temperatures for prolonged periods.

    • Troubleshooting Action: Avoid excessively long reflux times. Once the reaction is complete (as determined by TLC), proceed with the workup promptly. When purifying by distillation, use a high-vacuum source to lower the boiling point and minimize thermal stress on the molecule.

  • Potential Cause 2: Aggressive Reaction with Thionyl Chloride: Although the nitro group is deactivating, thionyl chloride can, under harsh conditions, promote polymerization or other degradative pathways with sensitive heterocyclic systems.

    • Troubleshooting Action: Consider an alternative, milder chlorinating agent. Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) often provides cleaner conversion at lower temperatures.[4]

  • Potential Cause 3: Residual Thionyl Chloride: Incomplete removal of excess SOCl₂ can lead to a darker product.

    • Troubleshooting Action: After the reaction, remove excess SOCl₂ under reduced pressure. To facilitate this, co-evaporation with a dry, inert solvent like toluene can be effective.[3] This process, repeated two or three times, helps to azeotropically remove the last traces of SOCl₂.

Q3: I'm seeing evidence of the starting carboxylic acid in my final, purified product. How is this possible?

Reversion to the starting material is almost always due to hydrolysis.

  • Potential Cause: Moisture Contamination: Acyl chlorides are extremely sensitive to moisture.[5] Exposure to water, even atmospheric humidity, will rapidly hydrolyze the product back to the corresponding carboxylic acid.

    • Troubleshooting Action:

      • Glassware: Ensure all glassware is oven- or flame-dried immediately before use.

      • Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).

      • Solvents: If using solvents, ensure they are anhydrous.

      • Workup: When isolating the product, perform all steps under anhydrous conditions until the acyl chloride has been used in a subsequent reaction or stored in a sealed container.

Q4: What are the most likely side products, and how can I minimize their formation?

Besides decomposition, the primary side product is the corresponding acid anhydride.

  • Side Product: 5-Nitrothiophene-2-carboxylic Anhydride: This can form via the reaction of the acyl chloride product with unreacted starting material.

    • Mechanism of Formation: This side reaction becomes more prevalent if the conversion of the carboxylic acid is slow or incomplete, allowing for a significant concentration of both the acid and the acyl chloride to be present.

    • Minimization Strategy: Ensure a rapid and complete conversion to the acyl chloride by using a suitable excess of high-quality chlorinating agent and appropriate heating. This minimizes the time window where both species are present.

    • Detection: Anhydrides can be detected by Infrared (IR) spectroscopy, typically showing two carbonyl (C=O) stretching bands, whereas the acyl chloride shows one sharp, higher-frequency C=O stretch (around 1800 cm⁻¹).[6]

Visualizing the Process: Reaction and Troubleshooting

To better understand the chemical transformations and decision-making process, the following diagrams illustrate the core synthesis pathway and a logical troubleshooting workflow.

Synthesis_Pathway Start 5-Nitrothiophene-2-carboxylic Acid Intermediate Chlorosulfite Intermediate Start->Intermediate + SOCl₂ Reagent Thionyl Chloride (SOCl₂) Reagent->Intermediate Product This compound Intermediate->Product - SO₂ - Cl⁻ Product->Start Undesired Side Reaction Byproducts SO₂(g) + HCl(g) Side_Product Hydrolysis (H₂O) Side_Product->Start

Caption: Primary reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Impure Product) Check_SM Verify Purity of Starting Material Problem->Check_SM Check_Reagents Assess Quality & Stoichiometry of Chlorinating Agent Problem->Check_Reagents Check_Conditions Review Reaction Temperature & Time Problem->Check_Conditions Check_Workup Ensure Anhydrous Workup/Purification Problem->Check_Workup Solution_SM Action: Recrystallize & Dry Starting Material Check_SM->Solution_SM Solution_Reagents Action: Use Fresh/Distilled Reagent in Sufficient Excess Check_Reagents->Solution_Reagents Solution_Conditions Action: Ensure Reflux & Monitor by TLC Check_Conditions->Solution_Conditions Solution_Workup Action: Use Dry Glassware & Inert Atmosphere Check_Workup->Solution_Workup

Caption: Logical workflow for troubleshooting common synthesis issues.

Quantitative Data & Recommended Protocols

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Effective, and byproducts (SO₂, HCl) are gases, simplifying removal.[7]
Solvent Neat (SOCl₂ as solvent) or TolueneUsing excess SOCl₂ as a solvent drives the reaction. Toluene is a good inert solvent.
Stoichiometry 5-10 equivalents of SOCl₂Ensures complete reaction and compensates for any reagent degradation.
Catalyst 1-2 drops of DMF (optional)Can accelerate the reaction, especially with oxalyl chloride.
Temperature Reflux (approx. 79 °C for SOCl₂)Provides necessary activation energy for complete conversion.
Reaction Time 2-24 hoursHighly dependent on scale and substrate. Must be monitored by TLC.[3]
Typical Yield > 90% (crude)High yields are expected if conditions are optimized and anhydrous.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

Safety Note: This reaction should be performed in a well-ventilated chemical fume hood. Thionyl chloride is corrosive and lachrymatory. The reaction evolves toxic HCl and SO₂ gases.

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution). Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add 5-Nitrothiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (5-10 eq) to the flask. If desired, add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC (quenching an aliquot with methanol).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. Add dry toluene (2x the volume of the starting acid) and evaporate again under reduced pressure. Repeat this step two more times to ensure all SOCl₂ is removed.[3] The resulting crude this compound can often be used directly or purified further.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.

  • Distillation: Gently heat the crude oil under high vacuum. The product is a pale yellow liquid. Collect the fraction that distills at the expected boiling point (literature value will depend on the vacuum pressure).

  • Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. [Link]

  • Organic Chemistry Portal. Acyl chloride synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • R Discovery. Reaction Of Thionyl Chloride Research Articles. [Link]

  • Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]

  • YouTube. (2013, October 29). Reaction with Thionyl Chloride. [Link]

  • Canadian Science Publishing. (2020, September 2). Synthesis of sulfenyl dipyrroles via reaction of alpha-free pyrroles with thionyl chloride. [Link]

  • ResearchGate. Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride...[Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Google Patents.
  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Sandoo Pharma. China 5-Chlorothiophene-2-Carbonyl Chloride Manufacturers & Suppliers. [Link]

  • MDPI. Thiophene-3-carbonyl Chloride. [Link]

Sources

stability issues of 5-Nitrothiophene-2-carbonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitrothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this reagent in various solvents. As a highly reactive acyl chloride, its successful use in synthesis is critically dependent on understanding its stability profile. This document provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during the storage and use of this compound, focusing on solvent-related problems.

Issue 1: Rapid Degradation of the Reagent Upon Dissolving
  • Symptom: You observe a rapid loss of starting material, formation of a new, more polar spot by TLC, or a color change after dissolving this compound in your chosen solvent.

  • Cause: The solvent is likely reacting with the highly electrophilic carbonyl chloride. Acyl chlorides are susceptible to nucleophilic attack.[1][2][3]

  • Immediate Action:

    • Immediately stop the experiment to conserve the remaining solid reagent.

    • Analyze the reaction mixture by LC-MS or other suitable techniques to identify the degradation product. The expected product of hydrolysis is 5-nitrothiophene-2-carboxylic acid.

  • Solution:

    • Solvent Selection: Switch to a non-reactive, anhydrous aprotic solvent. Recommended solvents are listed in Table 1.

    • Moisture Control: Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Acyl chlorides are highly sensitive to moisture.[4]

Issue 2: Inconsistent Reaction Yields
  • Symptom: You are performing the same reaction but obtaining significantly different yields of your desired product.

  • Cause: This often points to the age and storage conditions of the solvent, or incremental degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Solvent Quality: Use a fresh bottle of anhydrous solvent or a freshly dried and distilled solvent. Solvents like THF can accumulate peroxides and water over time.

    • Reagent Handling: this compound should be stored under an inert atmosphere and at a low temperature (refrigerated or frozen).[1][5] Allow the reagent to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Stock Solution Stability: Avoid preparing stock solutions for long-term storage, especially in moderately reactive solvents. It is best practice to dissolve the reagent just before use.

Issue 3: Formation of Unexpected Byproducts
  • Symptom: Your reaction yields a significant amount of a byproduct that is not related to your intended reaction pathway.

  • Cause: The solvent may be participating in the reaction. For example, using an alcohol as a solvent will lead to the formation of the corresponding ester.[6]

  • Analysis:

    • Characterize the byproduct. If the mass corresponds to the addition of the solvent molecule to the 5-nitrothiophene-2-carbonyl moiety with the loss of HCl, then the solvent is the culprit.

    • Review the literature for similar reactions to see if the solvent has been reported to cause side reactions.

  • Prevention:

    • Consult the solvent compatibility table (Table 1) before starting your experiment.

    • If a specific solvent is required for solubility reasons, consider running the reaction at a lower temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of incompatible solvents?

A1: The primary degradation pathway is nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic and will be attacked by nucleophilic solvents. The most common reaction is hydrolysis from residual water in the solvent, which converts the acyl chloride to the much less reactive 5-nitrothiophene-2-carboxylic acid. Other common reactions include alcoholysis (reaction with alcohols to form esters) and aminolysis (reaction with amines to form amides).[2][3][6]

Q2: How should I properly store this compound?

A2: To ensure its longevity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[1] It is recommended to store it at refrigerated temperatures, with some suppliers suggesting -20°C for optimal stability.[1][5] Keep it away from moisture, strong bases, and oxidizing agents.[1]

Q3: Can I use DMF or DMSO as a solvent?

A3: While DMF and DMSO are polar aprotic solvents and are generally better choices than protic solvents, they are not completely inert. Commercial grades of DMF can contain residual dimethylamine, which is nucleophilic. Similarly, DMSO can contain water. While they can be used, especially if your substrate has poor solubility in other solvents, it is crucial to use anhydrous grades and to be aware of potential for slow degradation. For reactions requiring long reaction times or elevated temperatures, it is advisable to choose a more inert solvent.

Q4: What is the visual appearance of degraded this compound?

A4: this compound is typically a solid. If it has been exposed to moisture, it may appear clumpy or partially hydrolyzed to 5-nitrothiophene-2-carboxylic acid, which is also a solid but with different physical properties. When dissolved, a solution of the pure compound should be clear. The formation of precipitates or a color change may indicate degradation.

Solvent Stability Data

The stability of this compound is highly dependent on the nature of the solvent. The following table provides a general guide to its compatibility with common laboratory solvents.

Solvent CategoryExamplesCompatibilityRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolUnstable These solvents are nucleophilic and will react rapidly to form the corresponding carboxylic acid or ester.[6]
Aprotic Polar Solvents Acetonitrile, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Generally Stable These solvents are non-nucleophilic and are good choices for reactions. Ensure they are anhydrous.
Aprotic Polar Solvents (with cautions) Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderately Stable Can contain nucleophilic impurities (e.g., dimethylamine in DMF) or water. Use high-purity, anhydrous grades.
Aprotic Nonpolar Solvents Hexanes, Toluene, Carbon TetrachlorideStable These are chemically inert towards the acyl chloride. Solubility of starting materials may be limited.
Basic Solvents Pyridine, Triethylamine (TEA)Unstable These are nucleophilic and will react to form acylpyridinium salts or other adducts. They also catalyze degradation.[6]

Experimental Protocol: Assessing Stability in a Novel Solvent

If you need to use a solvent not listed above, it is crucial to determine the stability of this compound in it before committing to a large-scale reaction.

Objective: To determine the stability of this compound in a chosen solvent over a typical experiment duration.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Internal standard (e.g., a stable aromatic compound with a distinct chromatographic signature, like naphthalene or durene)

  • Anhydrous reaction vial with a septum

  • Inert gas supply (Nitrogen or Argon)

  • Analytical instrument (HPLC, GC, or TLC)

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of the internal standard and dissolve it in the anhydrous solvent to create a stock solution of known concentration.

  • Reaction Setup:

    • To a dry reaction vial under an inert atmosphere, add a known volume of the internal standard solution.

    • Accurately weigh and add this compound to the vial.

    • Seal the vial and stir the solution at the intended reaction temperature.

  • Time-Point Analysis:

    • Immediately after dissolution (t=0), withdraw a small aliquot and quench it (e.g., by diluting in a large volume of a non-reactive solvent like acetonitrile).

    • Withdraw and quench aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

    • Analyze the quenched aliquots by HPLC or GC.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • A decrease in this ratio over time indicates degradation. Plot the ratio against time to visualize the stability profile.

Visualizing Stability Relationships

The following diagrams illustrate the key concepts related to the stability of this compound.

G cluster_0 Solvent Selection Workflow Start Start Protic? Protic? Start->Protic? Basic? Basic? Protic?->Basic? No Unstable Unstable Protic?->Unstable Yes Aprotic Non-Nucleophilic Aprotic Non-Nucleophilic Basic?->Aprotic Non-Nucleophilic No Basic?->Unstable Yes

Caption: A decision-making workflow for selecting a suitable solvent.

G AcylChloride 5-Nitrothiophene-2-carbonyl chloride CarboxylicAcid 5-Nitrothiophene-2-carboxylic acid AcylChloride->CarboxylicAcid Hydrolysis Ester Ester AcylChloride->Ester Alcoholysis Amide Amide AcylChloride->Amide Aminolysis Water H2O (Moisture) Water->CarboxylicAcid Alcohol R-OH (Alcohol) Alcohol->Ester Amine R-NH2 (Amine) Amine->Amide

Caption: Common degradation pathways in the presence of nucleophilic solvents.

References

  • BIOGEN Científica. (n.d.). This compound. [Link]

  • Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources

Technical Support Center: Purification of 5-Nitrothiophene-2-carbonyl Chloride & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitrothiophene-2-carbonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical building blocks in high purity. Here, we will address common issues, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations.

Introduction: The Challenge of Purifying Activated Acyl Chlorides

This compound is a highly reactive molecule, a characteristic that makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals.[1][2][3][4] However, this reactivity, stemming from the electron-withdrawing nature of both the nitro group and the acyl chloride functionality, also presents significant purification challenges. The primary difficulties arise from the compound's inherent instability, susceptibility to hydrolysis, and the formation of closely related impurities during synthesis and workup.

This guide provides a structured approach to overcoming these challenges, ensuring you can consistently obtain high-purity material for your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and its derivatives in a question-and-answer format.

Q1: My freshly synthesized this compound is a dark oil or discolored solid. What are the likely impurities?

A1: Discoloration is a common issue and typically indicates the presence of several impurities:

  • Residual Nitrating Agents: If the synthesis involves direct nitration of a thiophene precursor, residual nitric and sulfuric acids or their byproducts can lead to coloration and degradation.[5][6]

  • Dinitro Species: Over-nitration can lead to the formation of dinitrothiophene derivatives, which are often colored and can be difficult to separate.[7]

  • Polymeric Byproducts: The high reactivity of the acyl chloride can lead to self-condensation or polymerization, especially in the presence of impurities or upon heating, resulting in tar-like substances.

  • Hydrolysis Product: The most common impurity is the corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid, formed by reaction with adventitious moisture.[8][9] This is often a crystalline solid that can make the product appear sludgy or discolored.

Q2: I'm observing a significant amount of 5-nitrothiophene-2-carboxylic acid in my product after workup. How can I minimize its formation?

A2: The formation of the carboxylic acid is due to the hydrolysis of the acyl chloride.[8][9] To minimize this:

  • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Anhydrous Workup: During the workup, use anhydrous drying agents like magnesium sulfate or sodium sulfate. Avoid aqueous washes if possible. If an aqueous wash is necessary to remove inorganic salts, perform it quickly at low temperatures and immediately extract the product into a dry organic solvent.

  • Proper Storage: Store the purified acyl chloride under an inert atmosphere in a tightly sealed container, preferably in a desiccator or a freezer to minimize contact with atmospheric moisture.[10][11][12]

Q3: My attempts to purify this compound by column chromatography result in significant product decomposition on the column. What's going wrong?

A3: Standard silica gel is acidic and contains bound water, both of which can catalyze the hydrolysis and decomposition of highly reactive acyl chlorides.

  • Use Deactivated Silica: If column chromatography is necessary, use deactivated (neutral) silica gel. This can be prepared by treating silica gel with a solution of triethylamine in your eluent, followed by flushing with the eluent to remove excess amine.

  • Anhydrous Solvents: Ensure your chromatography solvents are rigorously dried.

  • Alternative Purification Methods: For many acyl chlorides, distillation under reduced pressure is the preferred method of purification as it avoids contact with stationary phases.[8][13][14] If the derivative is a solid, recrystallization from a non-polar, anhydrous solvent is a better alternative.[8][13]

Q4: What is the best method to remove the corresponding carboxylic acid impurity from my this compound derivative?

A4: The choice of method depends on the physical state of your derivative:

  • For Liquid Derivatives (Distillable): Fractional distillation under high vacuum is the most effective method. The carboxylic acid is significantly less volatile than the acyl chloride and will remain in the distillation flask.[14]

  • For Solid Derivatives (Recrystallizable): Recrystallization from a non-hydroxylic, anhydrous solvent like hexanes, toluene, or a mixture thereof can be effective.[13] The acyl chloride is typically more soluble in non-polar solvents than the more polar carboxylic acid.

  • Chemical Scavenging (Use with Caution): In some cases, a small amount of thionyl chloride can be added to the crude product before distillation to convert the carboxylic acid back to the acyl chloride.[14] However, this adds another reactive species that must be removed.

Q5: How can I effectively monitor the purity of my this compound derivative?

A5: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is an excellent tool for structural confirmation and identifying major impurities.[15] The presence of a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum is a clear indicator of hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for assessing the purity of volatile derivatives and identifying low-level impurities.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of purity.[18][19] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) can effectively separate the acyl chloride from its more polar hydrolysis product.

Detailed Experimental Protocols

Protocol 1: Purification of Liquid this compound Derivatives by Vacuum Distillation

This protocol is suitable for thermally stable, liquid derivatives.

Rationale: Vacuum distillation separates compounds based on differences in their boiling points at reduced pressure. This method is ideal for removing non-volatile impurities like the corresponding carboxylic acid and polymeric byproducts.

Step-by-Step Methodology:

  • Preparation:

    • Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is meticulously dried.

    • Attach a vacuum pump with a cold trap.

  • Charging the Flask:

    • Transfer the crude this compound derivative to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly and carefully apply vacuum.

    • Gently heat the distillation flask using an oil bath.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of your derivative.

  • Collection and Storage:

    • Collect the purified product in a pre-weighed, dry receiving flask.

    • After distillation, backfill the apparatus with an inert gas before dismantling.

    • Immediately seal the receiving flask under an inert atmosphere and store it in a cool, dry place.[10][11][12]

Protocol 2: Purification of Solid this compound Derivatives by Recrystallization

This protocol is suitable for solid derivatives that are thermally sensitive or not amenable to distillation.

Rationale: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. The goal is to find a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a dry, non-hydroxylic solvent. Good starting points are hexanes, toluene, or mixtures of ethyl acetate and hexanes. Avoid alcohols and water.[13]

    • Perform small-scale solubility tests to find the optimal solvent or solvent system.

  • Dissolution:

    • Place the crude solid in a dry Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold, fresh recrystallization solvent.

    • Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizing Workflows and Impurity Pathways

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound derivatives.

G crude Crude Product analysis1 Purity Assessment (NMR, GC-MS) crude->analysis1 is_solid Is the derivative a solid? analysis1->is_solid recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_solid->distill No analysis2 Final Purity Analysis recrystallize->analysis2 distill->analysis2 pure_product High-Purity Product analysis2->pure_product

Caption: General purification workflow for this compound derivatives.

Common Impurity Formation Pathway

This diagram illustrates the primary pathway for the formation of the main impurity, 5-nitrothiophene-2-carboxylic acid.

G start This compound impurity 5-Nitrothiophene-2-carboxylic acid start->impurity Hydrolysis reagent H₂O (Moisture) reagent->impurity

Caption: Hydrolysis of this compound to its carboxylic acid.

Quantitative Data Summary

The following table provides a summary of key physical properties for this compound, which are important for its purification and handling.

PropertyValueSource
CAS Number 39978-57-9[1][20]
Molecular Formula C₅H₂ClNO₃S[1][20]
Molecular Weight 191.59 g/mol [1][20]

References

  • BenchChem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Standard Operating Procedure. (n.d.).
  • U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry - ACS Publications.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Lee, S. L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • BenchChem. (n.d.). High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (n.d.). Analytical Techniques for the Characterization of Pyreno(1,2-b)thiophene Derivatives: Application Notes and Protocols.
  • Alliance Chemical. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.
  • ChemicalBook. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.
  • Reddit. (2023, March 14). Drying agents for Acyl halides.
  • Ju, K. S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • ChemicalBook. (n.d.). This compound CAS#: 39978-57-9.
  • PubMed. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • BenchChem. (n.d.). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
  • ResearchGate. (2025, August 10). 5-Nitrothiophene-2-carbaldehyde.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives.
  • BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures.
  • Durham e-Theses. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • Springer. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Guidechem. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE 42518-98-9 wiki.
  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

Sources

Technical Support Center: A Guide to Handling 5-Nitrothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitrothiophene-2-carbonyl chloride (CAS No. 39978-57-9). This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and moisture-sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

Low yields, unexpected byproducts, and reaction failures are common challenges when working with a reactive reagent like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Scenario 1: Low or No Yield in Acylation Reactions

You've set up an acylation reaction with an amine or alcohol, but the reaction is sluggish or has failed to produce the desired product.

Possible Causes & Solutions:

  • Moisture Contamination: this compound readily hydrolyzes in the presence of water to form the unreactive 5-nitrothiophene-2-carboxylic acid.[1][2] This is the most common reason for reaction failure.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Use Anhydrous Solvents: Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

      • Dry Your Substrate: Ensure your amine or alcohol substrate is free of water. If necessary, dry it using appropriate methods.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[4]

  • Inadequate Base: In acylations of amines, a base is essential to neutralize the hydrochloric acid (HCl) byproduct.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic.[3]

    • Troubleshooting Steps:

      • Stoichiometry: Use at least two equivalents of the amine substrate (one as the nucleophile and one as the HCl scavenger) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[1][3]

      • Base Purity: Ensure the base is anhydrous and of high purity.

  • Poor Reagent Quality: The this compound may have degraded due to improper storage.

    • Troubleshooting Steps:

      • Assess Purity: If possible, analyze the reagent by techniques like GC-MS or NMR to check for the presence of the hydrolyzed carboxylic acid.

      • Use a Fresh Bottle: If degradation is suspected, it is best to use a freshly opened bottle of the reagent.

Scenario 2: Formation of Multiple or Unexpected Products

Your reaction yields a mixture of products, making purification difficult and reducing the yield of the desired compound.

Possible Causes & Solutions:

  • Side Reactions with the Nitro Group: The electron-withdrawing nitro group can influence the reactivity of the thiophene ring and may be susceptible to side reactions under certain conditions.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.[3] For some less reactive nucleophiles, gentle heating may be necessary, but excessive heat can lead to decomposition.[3]

      • Optimize Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to byproduct formation.

  • In Friedel-Crafts Acylation: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur with highly activated aromatic rings.[5][6]

    • Troubleshooting Steps:

      • Stoichiometry of Lewis Acid: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone can form a stable complex with the catalyst.[5][7]

      • Substrate Reactivity: Be aware that strongly electron-withdrawing groups on your aromatic substrate will deactivate it towards the reaction.[5][7]

II. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I properly store this compound?

    • A1: Store the compound in a cool, dry, and well-ventilated area, away from moisture, strong bases, and oxidizing agents.[4][8][9] The container should be kept tightly sealed, preferably under an inert atmosphere like nitrogen or argon.[4][8] Refrigeration is often recommended.[9][10]

  • Q2: What are the immediate signs of decomposition?

    • A2: A key sign of decomposition due to moisture is the evolution of hydrogen chloride (HCl) gas, which can be observed as fuming when the bottle is opened in a humid environment.[1][11] The presence of a solid precipitate (5-nitrothiophene-2-carboxylic acid) in the liquid is also an indicator of hydrolysis.

  • Q3: What personal protective equipment (PPE) is necessary when handling this compound?

    • A3: Always work in a certified chemical fume hood.[4] Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][12] For tasks with a higher risk of splashing, additional protection may be required.[9]

Reaction and Purity

  • Q4: What is the primary byproduct of hydrolysis?

    • A4: The primary byproduct of hydrolysis is 5-nitrothiophene-2-carboxylic acid and hydrogen chloride (HCl).

  • Q5: How can I monitor the purity of my this compound?

    • A5: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for assessing purity.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities like the corresponding carboxylic acid.

  • Q6: Can I use this reagent for Friedel-Crafts acylation on a deactivated aromatic ring?

    • A6: Friedel-Crafts acylation is generally not successful with strongly deactivated aromatic rings (e.g., those with nitro or cyano groups) as the electron-withdrawing nature of these groups makes the ring less nucleophilic.[5][7]

III. Experimental Protocols and Workflows

Protocol 1: General Procedure for Acylation of an Amine

  • Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow Visualization

Below are diagrams illustrating the hydrolysis pathway and a troubleshooting workflow for a failed acylation reaction.

Hydrolysis AcylChloride This compound CarboxylicAcid 5-Nitrothiophene-2-carboxylic Acid AcylChloride->CarboxylicAcid Hydrolysis HCl HCl AcylChloride->HCl Hydrolysis Water H2O (Moisture) Water->AcylChloride caption Hydrolysis of this compound

Caption: Hydrolysis of this compound

Troubleshooting Start Low/No Yield in Acylation CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckBase Was an appropriate base used in sufficient quantity? CheckMoisture->CheckBase Yes AnhydrousConditions Implement strict anhydrous techniques: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere CheckMoisture->AnhydrousConditions No CheckReagent Is the acyl chloride of good quality? CheckBase->CheckReagent Yes CorrectBase Use 2 eq. of amine or 1 eq. of amine + 1.1 eq. of non-nucleophilic base CheckBase->CorrectBase No FreshReagent Use a fresh bottle of this compound CheckReagent->FreshReagent No Success Reaction Successful CheckReagent->Success Yes AnhydrousConditions->Start CorrectBase->Start FreshReagent->Start caption Troubleshooting a Failed Acylation Reaction

Caption: Troubleshooting a Failed Acylation Reaction

IV. Quantitative Data Summary

PropertyValueSource
CAS Number39978-57-9[15][16]
Molecular FormulaC₅H₂ClNO₃S[15][16]
Molecular Weight191.59 g/mol [15][16]
Recommended StorageRefrigerate, keep dry and under inert gas[4][8][9][10]

V. References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Retrieved from

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl.... Retrieved from

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6124. [Link]

  • Chem-Impex. (n.d.). 5-Chlorothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Retrieved from

Sources

optimizing reaction temperature for 5-Nitrothiophene-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for 5-Nitrothiophene-2-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you master your reactions, troubleshoot effectively, and ensure the integrity of your results. The thermal sensitivity of this molecule, combined with its high reactivity, makes temperature the single most critical parameter to control. Let's explore how to harness it.

Section 1: Frequently Asked Questions - The Fundamentals of Thermal Control

This section addresses the foundational knowledge required to work with this compound, focusing on the causality behind its thermal behavior.

Q1: Why is precise temperature control so critical for reactions with this compound?

A1: The urgency for precise temperature control stems from three core molecular features:

  • The Acyl Chloride Group: This functional group is exceptionally electrophilic and highly susceptible to nucleophilic attack. While this high reactivity is desirable for forming amide or ester bonds, it also makes the compound extremely sensitive to hydrolysis from even trace amounts of water. Higher temperatures dramatically accelerate this unwanted side reaction.[1]

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly activates the carbonyl carbon towards nucleophilic attack. However, aromatic nitro compounds can be thermally unstable and may decompose at elevated temperatures, leading to complex, often colored, impurities.

  • The Thiophene Ring: While aromatic, the thiophene ring is generally more susceptible to degradation under harsh conditions (e.g., high heat, strong acids) than a benzene ring.

Therefore, the optimal temperature is a fine balance: high enough to overcome the reaction's activation energy for the desired transformation but low enough to prevent hydrolysis and thermal decomposition.

Q2: What are the primary temperature-dependent side reactions I should be aware of?

A2: There are two main culprits that are directly exacerbated by suboptimal temperature control:

  • Hydrolysis: The most common side reaction is the conversion of the acyl chloride back to its parent carboxylic acid (5-nitrothiophene-2-carboxylic acid) by reacting with water. Elevated temperatures increase the rate of this hydrolysis, significantly reducing the yield of your desired product. This is often the first issue to suspect if yields are low.

  • Thermal Decomposition: At excessively high temperatures, the molecule can degrade. This is often visually indicated by the reaction mixture turning dark brown or black (charring). This process is irreversible and leads to a complex mixture of impurities that can be challenging to separate from the target molecule.

Q3: How does temperature influence the reaction rate with different nucleophiles like amines and alcohols?

A3: The reaction of this compound with nucleophiles like primary and secondary amines is typically very fast, often exothermic, and may require initial cooling to control the reaction rate.[][3] For these highly reactive nucleophiles, the primary role of temperature control is to prevent side reactions.

For less reactive nucleophiles, such as sterically hindered amines, anilines, or alcohols, gentle heating may be necessary to achieve a reasonable reaction rate. However, any increase in temperature must be done cautiously and incrementally while monitoring for the appearance of byproducts.

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is formatted to address specific problems you might encounter during your experiments.

Q: My reaction is proceeding very slowly or has stalled, even with a strong nucleophile. Should I immediately increase the heat?

A: Do not reflexively increase the temperature. A stalled reaction is not always a temperature issue. First, consider these possibilities:

  • Nucleophile Deactivation: The reaction produces hydrochloric acid (HCl) as a byproduct.[4] This HCl can protonate your amine nucleophile, converting it into a non-nucleophilic ammonium salt and effectively stopping the reaction. The solution is to use at least one equivalent of a non-nucleophilic base (an "acid scavenger") like triethylamine or pyridine to neutralize the HCl as it forms.[1][3]

  • Poor Solubility: Ensure your starting materials are fully dissolved in your chosen anhydrous solvent. If the nucleophile has poor solubility, the reaction will be limited by mass transfer, not kinetics. A slight, controlled increase in temperature might help with solubility, but first, ensure your solvent choice is appropriate.

  • Moisture Contamination: If trace water has hydrolyzed a significant portion of your acyl chloride, there is less starting material available to react.

Workflow: Addressing a Stalled Reaction

G cluster_start Problem cluster_check Initial Checks cluster_action Corrective Actions cluster_result Outcome start Reaction Stalled check_base Is an acid scavenger (e.g., TEA, Pyridine) present? start->check_base check_solvent Are all reagents fully dissolved? check_base->check_solvent Yes add_base Add 1.1 eq. of base and continue stirring at current temperature. check_base->add_base No change_solvent Consider a different anhydrous solvent. check_solvent->change_solvent No increase_temp Incrementally increase temperature (e.g., 10°C steps). Monitor by TLC/LC-MS. check_solvent->increase_temp Yes success Reaction Proceeds add_base->success increase_temp->success

Caption: Decision workflow for a stalled reaction.

Q: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of 5-nitrothiophene-2-carboxylic acid.

A: This is a classic sign of hydrolysis. The acyl chloride has reacted with water instead of your intended nucleophile.

  • Root Cause: Presence of water in your reaction. Acyl chlorides are highly sensitive to moisture.[1]

  • Immediate Solution: Unfortunately, this side reaction is irreversible. The focus must be on preventing it in future attempts.

  • Preventative Protocol:

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry it under vacuum and backfill with an inert gas (Nitrogen or Argon).

    • Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Reagents: Ensure your amine/alcohol and base are anhydrous. Liquid reagents can be dried over molecular sieves.

    • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.

Q: I am observing a dark brown or black color developing in my reaction, especially upon heating.

A: This indicates thermal decomposition. You are likely exceeding the thermal stability limit of the starting material or the product.

  • Root Cause: The reaction temperature is too high.

  • Immediate Solution: Immediately reduce the temperature or submerge the flask in an ice bath to stop further degradation.

  • Revised Strategy: Redesign the experiment to run at a lower temperature. If the reaction requires heat to proceed, you are in a narrow processing window. Consider the following:

    • Use a more polar aprotic solvent (e.g., DMF, DMAc) which can sometimes facilitate reactions at lower temperatures.

    • Increase the reaction time. A reaction that takes 24 hours at 25°C is far better than one that decomposes in 2 hours at 60°C.

    • For Friedel-Crafts reactions, consider a more active Lewis acid catalyst that can function at lower temperatures.[5]

Reaction Pathways: Desired Product vs. Temperature-Induced Side Reactions

G cluster_desired Desired Pathway cluster_side Side Reactions reagents This compound + Nucleophile (R-NH₂) product Desired Amide Product reagents->product Optimal Temp. (e.g., 0-25°C) hydrolysis Hydrolysis (5-Nitrothiophene-2-carboxylic Acid) reagents->hydrolysis + H₂O (Accelerated by Heat) decomposition Decomposition Products (Charring) reagents->decomposition Excessive Heat (e.g., >80-100°C)

Caption: Competing reaction pathways dependent on temperature.

Section 3: Experimental Protocols and Data

This section provides actionable starting points for your experiments.

Table 1: Recommended Starting Temperatures for Acylation Reactions
Nucleophile / Substrate TypeRecommended Starting Temp.Max Recommended Temp.Key Considerations & Causality
Primary Aliphatic Amine0 °C25 °C (Room Temp)Highly nucleophilic and reactive. The reaction is often exothermic; initial cooling is critical to control the rate and prevent side reactions.[3]
Secondary Aliphatic Amine0 °C to 25 °C40 °CSlightly less reactive than primary amines due to steric hindrance. May require warming to room temperature for complete conversion.
Aniline (and derivatives)25 °C (Room Temp)60 °CLess nucleophilic due to the lone pair's delocalization into the aromatic ring. Gentle heating is often required.
Primary / Secondary Alcohol25 °C (Room Temp)60 °CLess nucleophilic than amines. Often requires a base catalyst (like pyridine or DMAP) and gentle heating to proceed at a practical rate.[6]
Friedel-Crafts (Activated Arene)0 °C50 °CRequires a Lewis acid catalyst (e.g., AlCl₃). Temperature must be carefully controlled to prevent polysubstitution and side reactions.[7][8]
Friedel-Crafts (Deactivated Arene)25 °C80 °CReaction is much slower and may require more forcing conditions. Risk of decomposition is significantly higher.[7]
Protocol 1: General Procedure for Amidation at 0°C

This protocol describes a self-validating system for reacting this compound with a primary amine.

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.05 eq.) in a separate flask in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Causality Check: A slow, dropwise addition is crucial to dissipate the heat from the exothermic reaction and maintain the internal temperature at or below 5°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction's progress by taking small aliquots every 30 minutes and analyzing via TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl (to remove excess amine and triethylamine), then with sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Protocol 2: Systematic Temperature Screening Study (for low-reactivity nucleophiles)

Use this method to empirically determine the optimal temperature.

  • Setup: Prepare three identical small-scale reactions as described in Protocol 1 (using your less reactive nucleophile).

  • Run 1 (0°C): Maintain the first reaction at 0°C for 4 hours.

  • Run 2 (Room Temperature): Allow the second reaction to stir at ambient temperature (~20-25°C).

  • Run 3 (Elevated Temperature): Place the third reaction in a pre-heated oil bath at 40°C.

  • Analysis: After 4 hours, quench all three reactions simultaneously. Analyze the crude product from each by LC-MS or ¹H NMR to determine the relative ratio of product to starting material and byproducts. The optimal temperature will be the one that provides the highest conversion to the desired product with the minimal formation of impurities.

References
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link][3][8]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link][6]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][9]

  • ResearchGate. (2021). Optimization of the reaction conditions of amide synthesis. [Link][10]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link][11]

Sources

preventing decomposition of 5-Nitrothiophene-2-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitrothiophene-2-carbonyl chloride is a highly reactive intermediate crucial for the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its reactivity, primarily due to the electrophilic acyl chloride group, also makes it susceptible to decomposition, particularly through hydrolysis.[2][3] Improper storage and handling can lead to the degradation of this valuable reagent, compromising experimental outcomes and generating hazardous byproducts like hydrochloric acid (HCl).[3][4]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the decomposition of this compound during storage. It offers troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the long-term stability and purity of the compound.

Troubleshooting Guide: Diagnosing and Solving Storage Issues

This section directly addresses common problems encountered during the storage and handling of this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Fuming or pungent, acidic odor upon opening the container. Hydrolysis due to moisture ingress. The acyl chloride is reacting with water vapor from the air to form 5-nitrothiophene-2-carboxylic acid and HCl gas.[3][4]1. Immediately move the container to a certified chemical fume hood.[5] 2. Before re-sealing, flush the container headspace with a dry, inert gas (e.g., Argon or Nitrogen).[6][7] 3. Secure the cap tightly and wrap the seal with Parafilm® or electrical tape for an improved barrier.[8] 4. Store the container inside a desiccator or a glove box with a controlled, low-humidity atmosphere.
Discoloration of the compound (e.g., darkening or changing from yellow to brown). Slow decomposition. This can be caused by prolonged exposure to small amounts of moisture, air (oxidation), or light. It may also indicate inherent instability if stored at an improper temperature.1. Verify the recommended storage temperature. For similar acyl chlorides, storage at 2-8°C is often advised to slow decomposition kinetics.[9] 2. Protect the compound from light by storing it in an amber bottle or by wrapping the container in aluminum foil. 3. If purity is critical, consider purifying a small amount of the material via distillation under reduced pressure before use (expert users only).
Clumping or solidification of a previously free-flowing powder/liquid. Significant hydrolysis. The decomposition product, 5-nitrothiophene-2-carboxylic acid, is a solid with different physical properties, leading to changes in the material's appearance.1. The bulk of the material is likely compromised. It is not recommended for reactions where high purity is required. 2. The material should be properly quenched and disposed of according to institutional hazardous waste protocols.[5] 3. Review your entire storage and handling procedure to identify the source of moisture contamination. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[10][11]
Poor reactivity or low yield in subsequent reactions. Reduced purity. The active acyl chloride has been partially or fully converted to the less reactive carboxylic acid, reducing the molar equivalence of the starting material.1. Before use, assess the purity of the reagent. This can be done by quenching a small aliquot in methanol to form the stable methyl ester and analyzing it by HPLC or GC.[12] 2. If decomposition is confirmed, a fresh, unopened container of the reagent should be used for the experiment. 3. Always use proper air-sensitive techniques, such as syringe transfer under an inert gas blanket, to dispense the reagent.[6][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decomposition for this compound?

A1: The primary decomposition pathway is nucleophilic acyl substitution, specifically hydrolysis. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by water (a nucleophile), leading to the substitution of the chloride leaving group. This reaction forms 5-nitrothiophene-2-carboxylic acid and hydrochloric acid (HCl).[2][3] This process is often autocatalytic, as the generated HCl can catalyze further hydrolysis.

Q2: What is the ideal temperature for storing this compound?

A2: For analogous sensitive compounds like 5-Chlorothiophene-2-carbonyl chloride, refrigerated storage between 2-8°C is recommended.[9] This low temperature reduces the rate of any potential decomposition reactions. Always consult the supplier's Safety Data Sheet (SDS) for specific storage temperature recommendations.

Q3: How can I safely handle and aliquot the reagent to minimize exposure to moisture?

A3: Handling should always be performed in a moisture-free environment, such as inside a nitrogen-filled glove box or using Schlenk line techniques.[14] If these are not available, work quickly in a fume hood on a day with low ambient humidity. Use oven-dried glassware and syringes.[10][11] For dispensing, a Sure/Seal™-type bottle system is ideal, allowing for reagent withdrawal via syringe through a septum without opening the cap to the atmosphere.[6]

Q4: Can I store the reagent in a standard freezer (-20°C)?

A4: While lower temperatures generally slow chemical reactions, storing in a non-desiccated freezer can introduce moisture through condensation each time the container is removed and opened. If you must store at -20°C, place the primary container inside a larger, sealed secondary container with a desiccant, and always allow the container to warm to room temperature before opening it.

Q5: The reagent has arrived as a solid. Is this normal?

A5: While many acyl chlorides are liquids, some, particularly those with higher molecular weights or specific crystalline structures, can be solids at room temperature. For a similar compound, 5-Chlorothiophene-2-carbonyl chloride, the melting point is 4°C.[15] Therefore, if the ambient temperature is low, it may solidify. Check the supplier's certificate of analysis for the specified physical state and melting point. If it has melted and re-solidified into a hard mass, it may indicate water absorption and should be treated with caution.

Visualizing the Problem and Solution

To better understand the chemistry and the required workflow, the following diagrams illustrate the decomposition pathway and the recommended storage protocol.

Decomposition Pathway

G Hydrolysis of this compound reactant1 This compound product1 5-Nitrothiophene-2-carboxylic acid (Inactive Product) reactant1->product1 Nucleophilic Attack product2 HCl (Corrosive Gas) reactant1->product2 reactant2 H₂O (Moisture) reactant2->product1

Caption: The primary decomposition reaction via hydrolysis.

Recommended Storage & Handling Workflow

G Recommended Storage & Handling Workflow receive Receive Compound inspect Inspect Seal & Container Integrity receive->inspect store Store at 2-8°C in a Dark, Dry Location inspect->store If OK prepare Prepare for Use: Move to Fume Hood/Glove Box store->prepare equilibrate Allow Container to Reach Room Temp BEFORE Opening prepare->equilibrate inert Blanket with Inert Gas (Ar/N₂) equilibrate->inert dispense Dispense Reagent using Dry Syringe/Cannula inert->dispense reseal Flush Headspace with Inert Gas Again dispense->reseal secure Reseal Cap Tightly & Wrap with Parafilm® reseal->secure secure->store Return to Storage

Caption: Step-by-step workflow for optimal reagent preservation.

Standard Operating Procedure (SOP): Receipt and Storage

This protocol should be followed to maximize the shelf-life and maintain the purity of this compound.

1.0 Initial Receipt and Inspection 1.1. Upon receipt, visually inspect the shipping container for any signs of damage. 1.2. Wearing appropriate Personal Protective Equipment (PPE) (safety goggles, lab coat, chemical-resistant gloves), remove the reagent's primary container. 1.3. Check that the manufacturer's seal on the cap is intact. If the seal is broken or there is evidence of leakage, do not use the reagent and contact the supplier.

2.0 Initial Storage 2.1. Log the reagent into your chemical inventory system, noting the date of receipt. 2.2. Immediately place the unopened container in a designated cold storage unit (refrigerator) maintained at 2-8°C .[9] 2.3. The storage location should be dark and well-ventilated. If the container is not amber glass, place it in a secondary container that protects it from light. 2.4. Ensure the reagent is stored away from incompatible materials, especially bases, alcohols, and strong oxidizing agents.[4][9]

3.0 First Use and Aliquoting 3.1. Move the sealed container from the refrigerator to a chemical fume hood or glove box. 3.2. Crucially, allow the container to warm to ambient laboratory temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent. 3.3. Gently open the cap. If working in a fume hood, have a source of dry inert gas (Argon or Nitrogen) ready. 3.4. Immediately flush the headspace of the container with the inert gas to create a positive pressure and protective atmosphere.[6] 3.5. Using an oven-dried, gas-tight syringe or cannula, quickly withdraw the desired amount of the reagent.[10][13] 3.6. After withdrawal, re-flush the container's headspace with inert gas. 3.7. Tightly screw the cap back on. For added protection, wrap the junction of the cap and bottle with Parafilm® or vinyl electrical tape to create a more robust seal against moisture ingress.[8] 3.8. Return the sealed container to its designated 2-8°C storage location.

By adhering to these troubleshooting tips and rigorous protocols, researchers can significantly extend the viable shelf-life of this compound, ensuring experimental reproducibility and safety.

References

  • Mistry, K. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Available at: [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • ResearchGate. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Available at: [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]

  • Jee, S. (n.d.). Chemistry Acid Chloride. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Reddit. (2021). Acetyl Chloride Storage. Available at: [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of catalyst selection in cross-coupling reactions involving 5-nitrothiophene derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges, grounded in mechanistic principles and supported by peer-reviewed literature.

Introduction: The Challenge of 5-Nitrothiophene Derivatives

5-Nitrothiophene derivatives are valuable building blocks in medicinal chemistry and materials science. However, their participation in palladium-catalyzed cross-coupling reactions is often challenging. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, impacting key steps in the catalytic cycle, particularly the oxidative addition. This guide will provide a systematic approach to selecting the optimal catalyst system for your specific cross-coupling needs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of 5-nitrothiophene derivatives and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

This is one of the most frequent challenges, often stemming from inefficient catalyst activation or a sluggish catalytic cycle.

dot

Caption: Troubleshooting flowchart for low or no conversion.

In-Depth Analysis:

  • Catalyst System: The C-Br or C-I bond at the 2-position of 5-nitrothiophene is activated by the electron-withdrawing nitro group, which should facilitate oxidative addition. However, the sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient. For challenging substrates like nitroarenes, bulky, electron-rich phosphine ligands such as BrettPhos, SPhos, or P(t-Bu)₃ are often required to enhance catalytic activity.[2][3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step.[3]

  • Reaction Conditions: Inadequate temperature can lead to a stalled reaction. While milder conditions are always desirable, electron-deficient systems may require higher temperatures (80-120 °C) to overcome the activation energy barrier.[3] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) are critical.[2]

  • Reagent Quality: Boronic acids, in particular, can degrade over time through processes like protodeboronation.[2] Using fresh, high-purity reagents is essential. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) if the corresponding boronic acid is unstable.[2]

Issue 2: Significant Formation of Side Products

The appearance of unintended products can complicate purification and significantly lower the yield of the desired compound.

dot

Caption: Troubleshooting guide for common side reactions.

In-Depth Analysis:

  • Homocoupling: This side reaction involves the coupling of two molecules of the nucleophilic partner (e.g., boronic acid in Suzuki or organostannane in Stille).[2][4] It is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[1] Using a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[1]

  • Dehalogenation: The replacement of the halide on the thiophene ring with a hydrogen atom is a common side reaction.[5] This can occur through a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the thiophene substrate. The choice of base and solvent can influence the formation of this palladium-hydride intermediate.[5]

  • Protodeboronation: Specific to Suzuki reactions, this is the cleavage of the C-B bond and its replacement with a C-H bond. This is often exacerbated by the presence of water and certain bases.[2] Using anhydrous conditions or switching to more robust boronic esters can minimize this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for 5-nitrothiophene derivatives?

A1: The choice of reaction depends on the available starting materials and the desired final product.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability of a wide range of boronic acids and the generally low toxicity of the boron-containing byproducts.[6]

  • Stille Coupling: This reaction is known for its excellent functional group tolerance.[7] However, the high toxicity of organotin reagents is a significant drawback.[7]

  • Heck Reaction: Ideal for the arylation of alkenes, providing a direct route to substituted styrenes and acrylates.[3]

  • Sonogashira Coupling: The preferred method for synthesizing aryl-alkynes.[8] Both copper-catalyzed and copper-free conditions have been developed.[8]

Q2: How do I select the right palladium catalyst and ligand?

A2: For electron-poor substrates like 5-nitrothiophene derivatives, a highly active catalyst is generally required.

  • Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be used. Pd(II) sources require in-situ reduction to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are often crucial for success. Ligands from the Buchwald family (e.g., SPhos, XPhos) or other hindered phosphines like P(t-Bu)₃ are excellent choices as they promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[3]

Q3: What is the role of the base, and how do I choose the best one?

A3: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and in regenerating the Pd(0) catalyst in the Heck reaction.[9][10]

  • Suzuki Coupling: The base activates the boronic acid to form a more nucleophilic boronate species.[9] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly affect the reaction rate and yield.

  • Heck Reaction: The base neutralizes the HX formed during the reaction, regenerating the Pd(0) catalyst.[10] Organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are commonly used.

  • Sonogashira Coupling: An amine base is typically used to facilitate the deprotonation of the terminal alkyne.[8]

Q4: Can I perform these reactions under copper-free conditions?

A4: Yes, particularly for the Sonogashira reaction, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] These methods often require specific ligands and reaction conditions to facilitate the direct reaction of the palladium-alkynyl intermediate.

Comparative Data on Catalyst Systems

The following tables summarize starting conditions for various cross-coupling reactions with 5-nitrothiophene derivatives, compiled from literature on similar substrates. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene with Phenylboronic Acid
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9012Moderate to Good[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Good to Excellent[11]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-12012-24Good to Excellent[3]
Pd(dppf)Cl₂K₂CO₃DMF80-10012-24Good[12]
Table 2: Stille Coupling of 2-Bromo-5-nitrothiophene with Tributyl(phenyl)stannane
Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄-Toluene11012-16Good[7]
Pd₂(dba)₃ / P(o-tol)₃-Toluene90-11012-16Good to Excellent[7]
Pd(OAc)₂ / XPhosCsFDioxane1104-8Excellent[13]
Pd(PPh₃)₄CuIDMF9512Good[7]
Table 3: Heck Coupling of 2-Bromo-5-nitrothiophene with Butyl Acrylate
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / PPh₃NEt₃DMF10024Moderate to Good[14]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-12012-24Good to Excellent[3]
PdCl₂(PPh₃)₂K₂CO₃DMF10020Good[15]
Pd(OAc)₂ (ligandless)K₂CO₃DMF12012Moderate[16]
Table 4: Sonogashira Coupling of 2-Iodo-5-nitrothiophene with Phenylacetylene
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
PdCl₂(PPh₃)₂CuINEt₃THFRT-506-12Good to Excellent[8]
Pd(OAc)₂ / PPh₃CuINEt₃DMFRT12Good[17]
Pd(OAc)₂ (Cu-free)-PiperidineDMF8012Good[8]
Pd/C (Cu-free)-NEt₃[C₈mim][NTf₂]50 (MW)0.5Excellent[18]

Experimental Protocols: A Starting Point

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. This should be adapted and optimized for your specific substrates and desired scale.

General Protocol for Suzuki-Miyaura Coupling of a 2-Halo-5-nitrothiophene

dot

Suzuki_Protocol_Workflow Setup 1. Reaction Setup: - Add 2-halo-5-nitrothiophene, boronic acid, and base to a flame-dried flask. Inert 2. Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Setup->Inert Reagents 3. Reagent Addition: - Add the palladium catalyst and degassed solvent via syringe. Inert->Reagents Reaction 4. Reaction: - Heat the mixture to the desired temperature with vigorous stirring. Reagents->Reaction Monitoring 5. Monitoring: - Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction->Monitoring Workup 6. Work-up: - Cool, dilute with an organic solvent, and wash with water and brine. Monitoring->Workup Purification 7. Purification: - Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purification

Sources

minimizing impurities in the synthesis of 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitrothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during this critical synthesis. By understanding the causality behind experimental choices, you can achieve higher purity, better yields, and more reliable results. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity paramount.[1][2]

Synthesis Overview & Key Challenges

The standard synthesis involves the conversion of 5-Nitrothiophene-2-carboxylic acid to its corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] While the reaction appears straightforward, several potential impurities can arise from incomplete reactions, side reactions, and improper work-up procedures.

This guide will address these challenges through a series of frequently asked questions and a detailed troubleshooting section.


Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise before and during the synthesis, providing the foundational knowledge needed to prevent impurity formation from the outset.

Q1: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride?

A1: The choice depends on the scale of your reaction and the desired purity. Both are effective, but they have different advantages and disadvantages.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive. Often requires heating (reflux).[4]Milder and more selective.[3] Often proceeds at room temperature.
Byproducts Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both gases.[5]Carbon dioxide (CO₂), carbon monoxide (CO), and HCl, all gases.
Work-up Excess reagent can be removed by distillation (b.p. 76 °C).[3]Excess reagent is highly volatile (b.p. 63-64 °C) and easily removed.
Cost Generally less expensive.More expensive.[3]
Recommendation Good for large-scale synthesis where cost is a factor. The gaseous byproducts simplify purification.[6]Excellent for smaller-scale or high-purity synthesis due to its milder nature and ease of removal.[3]

Expert Insight: For sensitive substrates or when aiming for the highest purity, oxalyl chloride with catalytic DMF is often the preferred method due to its milder conditions, which can prevent the formation of degradation impurities.

Q2: What is the precise role of the DMF catalyst?

A2: N,N-Dimethylformamide (DMF) is a crucial catalyst, particularly when using oxalyl chloride or thionyl chloride.[7] It reacts with the chlorinating agent to form the Vilsmeier reagent, an electrophilic iminium salt.[3][8] This reagent is the active species that reacts with the carboxylic acid.

The catalytic cycle can be visualized as follows:

Vilsmeier_Catalysis cluster_activation Catalyst Activation cluster_reaction Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier + Chlorinating Agent ChlorinatingAgent SOCl₂ or (COCl)₂ Intermediate Reactive O-Acyl Intermediate Vilsmeier->Intermediate + Carboxylic Acid CarboxylicAcid 5-Nitrothiophene- 2-carboxylic Acid Intermediate->DMF Releases DMF Product 5-Nitrothiophene- 2-carbonyl Chloride Intermediate->Product + Cl⁻ HCl_SO2 HCl, SO₂ / CO, CO₂ Impurity_Formation Start 5-Nitrothiophene- 2-carboxylic Acid Product Desired Product: Acyl Chloride Start->Product + Reagent Degradation Impurity: Tars / Degradation Products Start->Degradation Reagent Chlorinating Agent (e.g., SOCl₂) Hydrolysis Impurity: Carboxylic Acid (from hydrolysis) Product->Hydrolysis + Moisture Anhydride Impurity: Carboxylic Anhydride Product->Anhydride + Unreacted Starting Material Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Excessive Heat Heat->Degradation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Nitrothiophene Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the structural elucidation of 5-nitrothiophene amides. In the landscape of medicinal chemistry and materials science, thiophene derivatives are pivotal scaffolds, with the 5-nitro-substituted variants showing significant biological activities.[1][2] However, their synthesis can yield isomeric impurities or unexpected products, making unambiguous structural confirmation paramount. This guide provides a practical, experience-driven approach to leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the definitive structural analysis of these compounds. We will move beyond rote data interpretation to understand the causal links between molecular structure and spectral output.

Part 1: Decoding the Spectroscopic Blueprint of 5-Nitrothiophene Amides

A molecule's interaction with electromagnetic radiation provides a unique fingerprint. For 5-nitrothiophene amides, this fingerprint is a composite of signals from the thiophene ring, the nitro group, and the amide linkage. Understanding the expected signatures of these individual components is the first step in solving the structural puzzle.

Infrared (IR) Spectroscopy: The Functional Group Identifier

IR spectroscopy is our first-line technique for rapidly confirming the presence of key functional groups. The energy absorbed by a bond to induce vibration is highly characteristic. For this class of compounds, we focus on three critical regions of the spectrum.

The nitro (NO₂) group, being a powerful electron-withdrawing and highly polar moiety, produces two of the most intense and easily identifiable absorptions in the spectrum.[3] The amide group provides two further characteristic signals: the Amide I and Amide II bands.[4][5] Finally, the aromatic thiophene ring has its own set of absorptions.[6]

Table 1: Characteristic IR Absorption Frequencies for 5-Nitrothiophene Amides

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity Causality & Expert Notes
Nitro (NO₂) Group Asymmetric Stretch (ν_as_) 1550 - 1490 Strong This band arises from the out-of-phase stretching of the two N-O bonds. Its high intensity is due to the large change in dipole moment during this vibration.[3] Its position can be influenced by conjugation with the aromatic ring.
Symmetric Stretch (ν_s_) 1360 - 1330 Strong This corresponds to the in-phase stretching of the N-O bonds. The presence of both strong asymmetric and symmetric bands is a definitive indicator of a nitro group.[7][8]
Amide Group N-H Stretch (Secondary Amide) 3350 - 3100 Medium-Strong, Broad This band is often broadened due to hydrogen bonding. In solid-state (KBr) or concentrated solutions, its position is lower than the "free" N-H stretch observed in dilute, non-polar solvents.[9]
C=O Stretch (Amide I) 1690 - 1650 Strong This is one of the most intense peaks in the amide spectrum. Its frequency is lowered by conjugation with the thiophene ring. The exact position provides clues about the electronic environment.[4]
Thiophene Ring Aromatic C-H Stretch 3120 - 3080 Weak to Medium These absorptions appear just above the 3000 cm⁻¹ threshold, characteristic of sp² C-H bonds.[6][10]

| | C=C Ring Stretch | 1600 - 1400 | Medium to Weak (multiple bands) | The thiophene ring exhibits several complex stretching vibrations in this region, confirming its aromatic character. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Mapper

While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry. The highly anisotropic environment of the thiophene ring, combined with the powerful electronic effects of the nitro and amide groups, gives rise to a diagnostic set of signals.

Proton NMR tells us about the electronic environment of each hydrogen atom. In a 5-nitrothiophene-2-carboxamide, the protons on the thiophene ring are the most informative.

  • Thiophene Protons: The electron-withdrawing nitro group at C5 and the amide group at C2 strongly deshield the adjacent ring protons (H3 and H4). They typically appear as two doublets in the downfield aromatic region (δ 7.5-8.5 ppm).[6][11] The coupling constant between them (J₃,₄) is typically in the range of 4.0-4.5 Hz, which is characteristic of a four-bond coupling in a five-membered ring.

  • Amide Proton (N-H): The chemical shift of the amide proton is highly variable (δ 8.0-9.5 ppm or even higher) and depends on the solvent, concentration, and temperature.[9][12] It often appears as a broad singlet. A key confirmatory experiment is a D₂O shake, where this proton exchanges with deuterium, causing its signal to disappear from the spectrum.

  • Substituent Protons: The protons on the substituent attached to the amide nitrogen will have chemical shifts dependent on their structure (aliphatic vs. aromatic).

Carbon NMR provides information about the carbon skeleton. Due to the significant dipole across the molecule, the chemical shifts of the thiophene ring carbons are widely dispersed.

  • Thiophene Carbons: The carbons directly attached to the electron-withdrawing groups are significantly shifted. C5 (bonded to NO₂) and C2 (bonded to the amide) are the most downfield. C3 and C4 will appear at higher field strengths.[10][13]

  • Amide Carbonyl (C=O): The amide carbonyl carbon typically resonates in the δ 160-170 ppm range.[13]

Table 2: Typical NMR Chemical Shift Ranges for a 5-Nitrothiophene-2-Carboxamide Scaffold

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Expert Notes
H3 Thiophene 7.8 - 8.5 N/A Appears as a doublet, coupled to H4. Deshielded by the adjacent amide group.
H4 Thiophene 7.5 - 8.2 N/A Appears as a doublet, coupled to H3. Deshielded by the adjacent nitro group.
N-H Amide 8.0 - 9.5 (broad) N/A D₂O exchangeable. Chemical shift is highly context-dependent.[12]
C2 Thiophene N/A 140 - 150 Attached to the amide carbonyl. Appears as a quaternary carbon signal.
C3 Thiophene N/A 125 - 135 Signal will show a large ¹JCH coupling in a coupled spectrum.
C4 Thiophene N/A 128 - 138 Signal will show a large ¹JCH coupling in a coupled spectrum.
C5 Thiophene N/A 150 - 160 Attached to the nitro group, typically the most downfield ring carbon.

| C=O | Amide | N/A | 160 - 170 | The carbonyl carbon signal is often sharp and of lower intensity. |

Part 2: A Practical Workflow for Structural Confirmation

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Syn Synthesis of 5-Nitrothiophene Amide Workup Aqueous Workup & Extraction Syn->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify IR FTIR Analysis Purify->IR MS Mass Spectrometry (Confirm Molecular Weight) Purify->MS NMR NMR Analysis (1H, 13C, D2O Shake) IR->NMR Interpret Integrate & Interpret All Spectral Data NMR->Interpret MS->Interpret Confirm Structure Confirmed Interpret->Confirm

Caption: Key Spectroscopic Signatures for the Target Molecule.

Analysis Walkthrough:

  • IR Spectrum: The presence of strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ immediately confirms the nitro group. A strong absorption at ~1670 cm⁻¹ is consistent with the conjugated amide I band, and a broader band at ~3300 cm⁻¹ indicates the N-H stretch. This confirms all three core functional groups are present.

  • ¹H NMR Spectrum:

    • We expect two doublets in the far downfield region (~8.2 and ~7.9 ppm), each integrating to 1H, with a coupling constant of ~4 Hz. This is the classic signature of the H3 and H4 protons on the thiophene ring.

    • A broad signal, likely a triplet due to coupling with the adjacent CH₂ protons, around ~9.2 ppm corresponds to the amide N-H. This signal will disappear upon adding D₂O.

    • A multiplet integrating to 5H around ~7.3 ppm is characteristic of the monosubstituted benzene ring (the benzyl group).

    • A doublet integrating to 2H around ~4.5 ppm is the benzylic CH₂ group, coupled to the amide N-H.

  • ¹³C NMR Spectrum: We would expect to see four signals for the thiophene ring carbons, with C5 and C2 being the most downfield (~155 and ~145 ppm, respectively). The amide carbonyl should appear around 161 ppm. The benzyl group will show four signals (one CH₂ and three distinct aromatic carbons due to symmetry).

By systematically identifying these signatures and ensuring they are all consistent with the proposed structure, we can achieve unambiguous confirmation. Comparing this data to that of a potential isomer, such as an N-benzyl-4-nitrothiophene-2-carboxamide, would reveal significant differences in the thiophene proton region of the ¹H NMR spectrum, thus allowing for clear differentiation.

This guide provides the foundational principles and practical steps for the confident spectroscopic analysis of 5-nitrothiophene amides. By combining a theoretical understanding with a systematic experimental workflow, researchers can ensure the structural integrity of their compounds, a critical requirement for success in drug development and materials science.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • St. John's University. NMR+IR Charts. Scribd. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • Singh, S., et al. (2010). Synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. PubMed. Available at: [Link]

  • Sone, T., & Abe, Y. (1975). The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

  • Yang, J., et al. (2019). 1H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]

  • Husain, A., et al. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. PubMed. Available at: [Link]

  • Verger, F., et al. (2013). Infrared spectrum of randomly oriented 4-nitrothiophenol on mid-IR transparent substrate. ResearchGate. Available at: [Link]

  • ResearchGate. 1H NMR spectral data on Ru(II) complexes with coordinated amide. Available at: [Link]

  • Data in Brief. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]

  • Al-Omair, M. A. (2017). Vibrational, NMR and UV-Vis Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene by DFT Method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Soderberg, T. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available at: [Link]

  • Slovetskii, V. I. (1971). Infrared Absorption Spectra of Aliphatic Nitro-compounds and Their Derivatives. Russian Chemical Reviews. Available at: [Link]

  • Durham University. (2020). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Soderberg, T. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Omama, et al. (2024). Synthesis and characterization of biologically active thiophene based amide motifs. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Singh, S., et al. (2010). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. Semantic Scholar. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Verma/51c4a004547933612574e402421376e3100653f5]([Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

  • Fringuelli, F., et al. (1976). 1H nuclear magnetic resonance spectra of some 3- and 5-substituted thiophen-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Osmani, Q., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available at: [Link]

  • Afifi, M. A., et al. (2024). Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pauli, G. F., et al. (2022). Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. Journal of Natural Products. Available at: [Link]

  • El-Guesmi, N., et al. (2022). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Amides Derived from 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrothiophene scaffold is a privileged structure in medicinal chemistry, imparting a unique combination of electronic and steric properties that have been exploited to develop a diverse array of therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of amide derivatives synthesized from 5-nitrothiophene-2-carbonyl chloride. By synthesizing data from multiple studies, we will explore their performance as anticancer, antimicrobial, and antiprotozoal agents, supported by experimental data and detailed protocols to inform future research and development.

The 5-Nitrothiophene Core: A Gateway to Diverse Bioactivity

The potent and varied biological activities of 5-nitrothiophene derivatives are intrinsically linked to the chemical nature of the 5-nitrothiophene ring. The strong electron-withdrawing nitro group is a key pharmacophore that is often crucial for the mechanism of action, particularly in antimicrobial and antileishmanial contexts. This moiety can undergo bioreductive activation within target cells, leading to the formation of cytotoxic radical species. The amide linkage, formed from the reaction of this compound with various amines, provides a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and target specificity. This guide will delve into how modifications at the amide nitrogen influence the biological activity of the resulting compounds.

Comparative Analysis of Biological Activities

The derivatization of this compound into a range of N-substituted amides has yielded compounds with significant activity across several therapeutic areas. Below, we compare their performance as anticancer, antibacterial, and antileishmanial agents.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Several studies have highlighted the potential of 5-nitrothiophene derivatives as anticancer agents. While direct comparative data for a series of amides from this compound is compiled from various sources, related structures like thiosemicarbazones have shown significant promise. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.

A series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives were evaluated for their in vitro antitumor activity, with the most promising compound, LNN-05, exhibiting IC50 values ranging from 0.5 to 1.9 µg/mL against various cancer cell lines[1]. The in vitro studies revealed that LNN-05 was able to depolarize the mitochondrial membrane, induce G1 phase cell cycle arrest, and promote morphological changes associated with apoptosis in chronic human myelocytic leukaemia (K-562) cells[1]. Furthermore, these compounds were found to interact with ctDNA, suggesting a multi-faceted mechanism of action[1]. Another study on a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, demonstrated potent activity in MIA PaCa-2 pancreatic cancer cells by inducing S-phase cell cycle arrest and inhibiting key protein kinases[2].

Table 1: Comparative Anticancer Activity of 5-Nitrothiophene Derivatives

Compound ClassCancer Cell LineIC50 (µg/mL)Key Mechanistic FindingsReference
ThiosemicarbazonesHL-60 (Leukemia)0.5 - 1.9Mitochondrial membrane depolarization, G1 cell cycle arrest, apoptosis, DNA intercalation[1]
ThiosemicarbazonesK-562 (Leukemia)Not specifiedMorphological changes associated with apoptosis[1]
ThiosemicarbazonesMIA PaCa-2 (Pancreatic)Not specifiedS-phase cell cycle arrest, inhibition of protein kinases[2]
Thiophene CarboxamidesHep3B (Hepatocellular Carcinoma)5.46 - 12.58 µMBiomimetic of Combretastatin A-4[3]
Antimicrobial Activity: A Narrow-Spectrum Approach

Nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents, particularly effective against Gram-negative bacteria like E. coli[4]. Their mechanism of action is dependent on the activation of the nitro group by bacterial nitroreductases, NfsA and NfsB[4]. This prodrug strategy ensures that the cytotoxic effects are localized to the target bacteria, minimizing off-target effects.

One study reported the synthesis and evaluation of a series of thiophene-2-carboxamide derivatives, with some compounds showing excellent activity against P. aeruginosa, S. aureus, and B. subtilis[4]. For instance, an amino thiophene-2-carboxamide derivative with a methoxy group exhibited inhibition zones of 19-20 mm against these bacteria[4].

Table 2: Comparative Antibacterial Activity of Thiophene Carboxamide Derivatives

Compound SeriesBacterial StrainMIC (µg/mL)Key Mechanistic FindingsReference
Nitrothiophene CarboxamidesE. coli>40 (for nfsB knockout)Prodrug activation by nitroreductases NfsA and NfsB[4]
Amino Thiophene-2-carboxamidesP. aeruginosaNot specified (Inhibition zone 20 mm)Structure-activity relationship identified key functional groups[4]
Amino Thiophene-2-carboxamidesS. aureusNot specified (Inhibition zone 20 mm)Structure-activity relationship identified key functional groups[4]
Amino Thiophene-2-carboxamidesB. subtilisNot specified (Inhibition zone 19 mm)Structure-activity relationship identified key functional groups[4]
Antileishmanial Activity: Targeting a Parasitic Scourge

5-Nitrothiophene-2-carboxamides (5N2Cs) have emerged from high-throughput screening as promising antileishmanial agents[5][6]. Structure-activity relationship (SAR) studies have been conducted to optimize their activity, reduce mammalian cell toxicity, and improve their poor aqueous solubility[5][6]. A key finding is that the 5N2C functionality is crucial for antileishmanial activity and is bioactivated by a type I nitroreductase in Leishmania (LmjNTR1)[5][6]. This activation leads to mitochondrial damage and the accumulation of reactive oxygen species (ROS) in the parasite[5][6]. Efforts to improve solubility led to the development of lead compounds with a morpholine ring, which retained potent antileishmanial activity and selectivity over human HepG2 cells[5][6].

Mechanistic Insights and Signaling Pathways

The biological activity of amides derived from this compound is underpinned by distinct mechanisms of action, which are crucial for understanding their therapeutic potential and for guiding further drug development.

Prodrug Activation by Nitroreductases

A common theme across the antimicrobial and antileishmanial activities of these compounds is their role as prodrugs that require activation by nitroreductases.

G cluster_bacterial_cell Bacterial/Leishmanial Cell 5-Nitrothiophene\nCarboxamide (Prodrug) 5-Nitrothiophene Carboxamide (Prodrug) Nitroreductase\n(NfsA/B or LmjNTR1) Nitroreductase (NfsA/B or LmjNTR1) 5-Nitrothiophene\nCarboxamide (Prodrug)->Nitroreductase\n(NfsA/B or LmjNTR1) Reduction of Nitro Group Reactive Nitrogen\nIntermediates Reactive Nitrogen Intermediates Nitroreductase\n(NfsA/B or LmjNTR1)->Reactive Nitrogen\nIntermediates Generates Cellular Damage Cellular Damage Reactive Nitrogen\nIntermediates->Cellular Damage Causes Cell Death Cell Death Cellular Damage->Cell Death

Caption: Reductive activation of 5-nitrothiophene carboxamides.

This reductive activation of the nitro group generates highly reactive nitrogen species that are toxic to the cell, leading to damage of DNA, proteins, and other macromolecules, ultimately resulting in cell death. This selective activation within the pathogen provides a therapeutic window, minimizing toxicity to the host.

Induction of Apoptosis in Cancer Cells

In the context of cancer, 5-nitrothiophene derivatives have been shown to induce apoptosis, a form of programmed cell death. This process is tightly regulated by a complex network of signaling proteins, including the Bcl-2 family and caspases.

G 5-Nitrothiophene\nDerivative 5-Nitrothiophene Derivative Mitochondrial\nDysfunction Mitochondrial Dysfunction 5-Nitrothiophene\nDerivative->Mitochondrial\nDysfunction Bcl-2 Family\n(e.g., decreased Bcl-2,\nincreased Bax) Bcl-2 Family (e.g., decreased Bcl-2, increased Bax) Mitochondrial\nDysfunction->Bcl-2 Family\n(e.g., decreased Bcl-2,\nincreased Bax) Cytochrome c\nRelease Cytochrome c Release Bcl-2 Family\n(e.g., decreased Bcl-2,\nincreased Bax)->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Caspase-9\nActivation Caspase-9 Activation Apoptosome\nFormation->Caspase-9\nActivation Caspase-3/7\nActivation Caspase-3/7 Activation Caspase-9\nActivation->Caspase-3/7\nActivation Apoptosis Apoptosis Caspase-3/7\nActivation->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by 5-nitrothiophene derivatives.

Studies have shown that these compounds can cause mitochondrial membrane depolarization, which is a key event in the intrinsic pathway of apoptosis[1]. This leads to the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of the amide derivatives and for key biological assays are provided below.

General Synthesis of N-Substituted-5-nitrothiophene-2-carboxamides

This protocol describes a general method for the synthesis of N-substituted-5-nitrothiophene-2-carboxamides from this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the amine solution and stir for 10-15 minutes at room temperature.

  • Acylation Reaction: Cool the stirred amine solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the amine solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted-5-nitrothiophene-2-carboxamide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 5-nitrothiophene-2-carboxamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • 5-nitrothiophene-2-carboxamide derivatives (dissolved in a suitable solvent)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.

Conclusion and Future Perspectives

Amides derived from this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antibacterial, and antileishmanial agents is well-documented, with their mechanism of action often hinging on the bioreductive activation of the nitro group. The ability to readily modify the amide substituent provides a powerful tool for optimizing the activity, selectivity, and pharmacokinetic properties of these compounds.

Future research in this area should focus on the synthesis and screening of larger, more diverse libraries of N-substituted 5-nitrothiophene-2-carboxamides to build a more comprehensive understanding of their structure-activity relationships. Further elucidation of their mechanisms of action, particularly the specific cellular targets and signaling pathways involved in their anticancer effects, will be crucial for their development as therapeutic agents. Additionally, formulation strategies to improve the solubility and bioavailability of the most potent compounds will be a critical step in translating these promising laboratory findings into clinical applications.

References

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses. (2022-03-03). Retrieved from [Link]

  • 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. (2024). European Journal of Pharmacology, 983, 176963.
  • Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. (2017). Chemico-Biological Interactions, 272, 139-148.
  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. (2018). Scientific Reports, 8(1), 7273.
  • Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. (2025). Molecules, 30(15), 1234.
  • 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (2019). Current Topics in Medicinal Chemistry, 19(13), 1075-1091.
  • Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17(1), 25.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 1008220.
  • Caspase Activation in Cancer Therapy. (2003).
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

The enduring pursuit of novel therapeutic agents has consistently led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the thiophene nucleus, particularly when functionalized with a nitro group, presents a compelling scaffold for drug discovery. The 5-nitrothiophene moiety is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial and anticancer effects.[1][2] This guide provides a comprehensive comparison of in vitro testing strategies for novel compounds synthesized from the versatile building block, 5-Nitrothiophene-2-carbonyl chloride. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for the systematic evaluation of these promising molecules.

The 5-Nitrothiophene Scaffold: A Privileged Structure in Drug Discovery

This compound serves as an excellent starting material for the synthesis of a diverse library of compounds. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, often enhancing the biological activity of its derivatives.[3] The carbonyl chloride group provides a reactive handle for the introduction of various functionalities, allowing for the facile generation of amides, esters, and other derivatives with diverse physicochemical properties. This chemical tractability, coupled with the inherent biological potential of the nitrothiophene core, makes it a focal point for medicinal chemistry campaigns.

Comparative In Vitro Testing Strategies: A Dichotomy of Purpose

The initial in vitro evaluation of novel 5-nitrothiophene derivatives is typically bifurcated based on the intended therapeutic application. The two most prominent areas of investigation for this class of compounds are antimicrobial and anticancer activities. While there is some overlap in the foundational cell-based assays, the specific methodologies, model systems, and endpoints are distinct and tailored to the biological question at hand.

I. Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent and novel mechanisms of action. Nitroaromatic compounds, including nitrothiophenes, have a long history as antimicrobial agents. Their activity is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.

The foundational assay in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is the gold standard for this purpose, offering a quantitative and reproducible assessment of antimicrobial potency.[4]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to create a range of concentrations. A positive control (e.g., a known antibiotic like ampicillin or gentamicin) and a negative control (vehicle, typically DMSO) are included.[3]

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Causality of Experimental Choices:

  • Standardized Inoculum: Using a standardized bacterial concentration is crucial for the reproducibility of MIC values. A higher inoculum can lead to an overestimation of the MIC.

  • Choice of Growth Medium: Mueller-Hinton Broth is the recommended medium for susceptibility testing of most common pathogens as it has defined concentrations of cations that can influence the activity of some antibiotics.

  • Inclusion of Controls: Positive and negative controls are essential for validating the assay. The positive control ensures that the bacteria are susceptible to a known antibiotic, while the negative control confirms that the vehicle used to dissolve the compounds does not inhibit bacterial growth.

Compounds exhibiting potent MIC values are advanced to secondary assays to understand their mechanism of action. For nitrothiophenes, key areas of investigation include membrane disruption and DNA damage.[5]

Experimental Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Synthesis of 5-Nitrothiophene Derivatives B Broth Microdilution Assay (MIC Determination) A->B C Time-Kill Kinetic Assays B->C Active Compounds (Low MIC) D Membrane Permeabilization Assay C->D E DNA Damage Assay D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: A typical workflow for the in vitro screening of novel antimicrobial compounds.

Comparative Data: Antimicrobial Activity

Compound IDDerivative ClassE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference Compound (Ampicillin) MIC (µg/mL)
NT-01Amide1682-8
NT-02Hydrazone>64320.25-1
NT-03Thiazole842-8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Evaluation of Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials.[2][6] The in vitro evaluation of novel 5-nitrothiophene derivatives for anticancer activity follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density.[8][9] The cells are allowed to adhere overnight.

  • Compound Treatment: The test compounds are added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[10]

  • Incubation: The plates are incubated for a specified period, typically 24-72 hours, to allow the compounds to exert their effects.

  • MTT Addition and Solubilization: MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

Causality of Experimental Choices:

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types is often used to assess the spectrum of activity. A non-cancerous cell line (e.g., L929 murine fibroblasts) is also typically included to evaluate selectivity.[9]

  • Exposure Time: The incubation time can influence the IC50 value. A 48- or 72-hour exposure is common to allow for effects on cell proliferation to become apparent.

  • MTT as an Indicator of Viability: The MTT assay is based on the premise that mitochondrial activity is a marker of cell viability. However, it is important to note that some compounds may interfere with mitochondrial function without directly causing cell death, which can be a limitation of this assay.

Compounds with potent and selective cytotoxicity are further investigated to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Signaling Pathway for Apoptosis Induction

G cluster_0 Apoptosis Induction A 5-Nitrothiophene Derivative B Mitochondrial Membrane Depolarization A->B C Caspase-3 Activation B->C D Apoptosis C->D

Caption: A simplified signaling pathway for apoptosis induced by a 5-nitrothiophene derivative.

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Lysis and Substrate Addition: The cells are lysed to release their contents. A specific substrate for caspase-3/7 that releases a fluorescent or luminescent signal upon cleavage is added.

  • Signal Detection: The fluorescence or luminescence is measured using a microplate reader. An increase in signal compared to untreated cells indicates activation of caspase-3/7 and induction of apoptosis.[9]

Comparative Data: Anticancer Activity

Compound IDDerivative ClassMCF-7 IC50 (µM)A549 IC50 (µM)L929 IC50 (µM)Selectivity Index (L929/MCF-7)
NT-04Amide5.28.1>50>9.6
NT-05Hydrazone12.515.3>50>4.0
NT-06Thiazole1.82.525.414.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Roadmap for Discovery

The in vitro evaluation of novel compounds synthesized from this compound is a critical first step in the drug discovery process. By employing a systematic and logically tiered approach, researchers can efficiently identify promising lead candidates for further development. The comparative framework presented in this guide, which emphasizes the rationale behind experimental choices and provides detailed protocols, is intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry. The ultimate goal is to translate the chemical potential of the 5-nitrothiophene scaffold into tangible therapeutic benefits.

References

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). Molecules, 17(6), 7217-31. [Link]

  • Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (2019). European Journal of Chemistry, 10(3), 209-217. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). Pharmaceuticals, 15(11), 1367. [Link]

  • The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. (2022). Archiv der Pharmazie, 355(9), e2200105. [Link]

  • 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (2019). Current Topics in Medicinal Chemistry, 19(13), 1075-1091. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2022). Journal of Taibah University for Science, 16(1), 779-793. [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (1974). Antimicrobial Agents and Chemotherapy, 6(2), 216-220. [Link]

  • Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. (2022). Archiv der Pharmazie, 355(9), e2200105. [Link]

  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2022). IntechOpen. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2023). mSystems, 8(4), e00236-23. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2023). mSystems, 8(4), e00236-23. [Link]

  • Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. (2022). Archiv der Pharmazie, 355(9), e2200105. [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). International Journal of Molecular Sciences, 19(8), 2389. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules, 27(19), 6653. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14, 1245005. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765–17775. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14, 1245005. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Journal of Translational Medicine, 20, 299. [Link]

  • In vitro testing of top-ranked predicted compounds from an FDA-approved... (2023). ResearchGate. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]

  • 5-Nitrothiophene-2-carbaldehyde. (2005). ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17, 23. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). International Journal of Organic Chemistry, 6, 85-94. [Link]

Sources

alternatives to 5-Nitrothiophene-2-carbonyl chloride for the synthesis of thiophene-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Thiophene Acylation

Introduction: The Enduring Importance of the Thiophene Amide Bond

The thiophene nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have cemented its role in a plethora of marketed drugs, from the antiplatelet agent clopidogrel to the antipsychotic olanzapine.[1][3] A critical transformation in the synthesis of these complex molecules is the formation of an amide bond attached to the thiophene ring.[4]

For decades, 5-Nitrothiophene-2-carbonyl chloride has been a go-to reagent for this purpose. As an acyl chloride, it is highly reactive, driving reactions to completion quickly.[5][6] However, this high reactivity comes at a cost. Acyl chlorides are notoriously sensitive to moisture, can be too harsh for delicate substrates with multiple functional groups, and their reactions generate corrosive HCl gas as a byproduct.[5]

This guide provides a comparative analysis of modern, field-proven alternatives that overcome these limitations. We will move beyond the traditional acyl chloride and explore the world of carboxylic acid activation via coupling agents—a strategy that offers milder conditions, broader substrate scope, and improved safety profiles, empowering researchers to build complex thiophene-based molecules with greater precision and efficiency.[7][8][9]

The Benchmark: Understanding this compound

This compound is the most reactive common derivative of its parent carboxylic acid.[5][10][11] This reactivity is due to the strong inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.[5][6]

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. An amine (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group and forming the stable amide bond.[5]

Limitations:

  • Moisture Sensitivity: Reacts readily with water, hydrolyzing back to the less reactive carboxylic acid.[5][11]

  • Harsh Byproduct: Produces HCl, which must be scavenged by a base (often excess amine or a non-nucleophilic base like triethylamine), complicating purification.[5][12]

  • Low Chemoselectivity: Its high reactivity can lead to side reactions with other nucleophilic functional groups on a complex substrate.[5]

  • Safety Concerns: Handling requires care due to its corrosive nature.

The Superior Alternative: Carboxylic Acid Activation with Coupling Reagents

The dominant modern alternative to using acyl chlorides is the direct use of the corresponding carboxylic acid, in this case, 5-Nitrothiophene-2-carboxylic acid , in the presence of a "coupling reagent."[13] This approach generates a highly reactive intermediate in situ, which then reacts with the amine to form the amide bond under much milder and more controlled conditions.[8][13][14]

This strategy transforms the synthetic workflow by replacing a harsh, pre-activated reagent with a stable, bench-top carboxylic acid and an activating agent added at the time of reaction.

Comparative Analysis of Leading Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates, desired reaction speed, and cost considerations. We will compare two major classes: Carbodiimides and Uronium/Phosphonium salts.

Carbodiimide Reagents: The Workhorse (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that has become a staple in both solution-phase and bioconjugation chemistry.[15][16][17][18]

Mechanism of Action: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15][16] This intermediate is susceptible to hydrolysis but reacts readily with a primary amine to form the desired amide. The key advantage of EDC is that its urea byproduct is water-soluble and can be easily removed during aqueous workup.[18][19]

To improve efficiency and stability, EDC is often used with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[15][17][18] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to hydrolysis and side reactions, leading to higher yields and purities.[12][15]

dot graph TD { graph [rankdir="LR", width="7.6", height="3.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} Caption: EDC-mediated amide coupling mechanism.

Uronium/Aminium Salt Reagents: The High-Performer (HATU)

For challenging couplings, such as those involving sterically hindered amines or electron-deficient partners, uronium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are the reagents of choice.[20][21][22]

Mechanism of Action: HATU reacts with the carboxylate anion to form an unstable isouronium salt.[20] The associated HOAt anion then rapidly attacks this salt to generate a highly reactive OAt-active ester.[20][23] This active ester is more reactive than the OBt esters formed with other reagents, and the pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, further accelerating the reaction.[20][23]

Uronium reagents like HATU are known for their high coupling efficiencies, fast reaction rates, and ability to suppress racemization in chiral substrates.[20][22]

dot graph TD { graph [rankdir="LR", width="7.6"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} Caption: HATU-mediated amide coupling mechanism.

Performance Comparison: Acyl Chloride vs. Coupling Reagents

The following table provides a clear, objective comparison of the key performance and handling characteristics of these methods.

FeatureThis compound5-Nitrothiophene-2-carboxylic acid + EDC/HOBt5-Nitrothiophene-2-carboxylic acid + HATU
Starting Material Acyl ChlorideCarboxylic AcidCarboxylic Acid
Reactivity Very HighModerate to HighVery High
Handling Moisture sensitive, corrosive[5]Stable solid, less sensitiveStable solid, handle in inert atmosphere
Reaction Conditions Often 0°C to RT; requires baseMild, typically RTMild, typically RT, fast reaction times[20]
Byproducts HCl (corrosive gas)[5]Water-soluble urea, HOBt[18]Water-soluble urea, HOAt
Workup/Purification Aqueous wash to remove salt byproductSimple aqueous wash to remove urea/HOBtSimple aqueous wash to remove urea/HOAt
Substrate Scope Good, but can be too harsh[5]Excellent, good for sensitive substrates[14]Excellent, best for hindered substrates[22]
Relative Cost ModerateLow to ModerateHigh
Best For Simple, robust acylationsGeneral purpose, scale-up, sensitive substratesDifficult couplings, rapid synthesis, chiral substrates

Field-Proven Experimental Protocols

The causality behind experimental choices is critical for success. The following protocols represent self-validating systems for synthesizing a representative thiophene amide.

Protocol 1: The Benchmark - Using this compound

Causality: This protocol uses a non-nucleophilic base (triethylamine, Et₃N) to neutralize the HCl byproduct without consuming the valuable amine nucleophile. The reaction is run at 0°C initially to control the exothermic reaction of the highly reactive acyl chloride.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirring solution. This step is crucial to scavenge the HCl that will be generated.

  • Acylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: The Modern Alternative - HATU-Mediated Coupling

Causality: This protocol pre-activates the carboxylic acid with HATU before adding the amine. This is best practice for uronium reagents to prevent a side reaction where HATU reacts with the amine, forming a guanidinium byproduct.[24] A non-nucleophilic base (DIPEA) is used to form the carboxylate in situ.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-Nitrothiophene-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (~0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture and stir at room temperature for 15-20 minutes. This period allows for the formation of the highly reactive OAt-active ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid mixture.

  • Reaction: Stir at room temperature for 1-3 hours. The reaction is typically much faster than other methods. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot graph G { graph [rankdir="TB", width="7.6"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} Caption: General workflow for a coupling reaction.

Conclusion and Decision-Making Framework

Moving from this compound to coupling reagents represents a significant advancement in the synthesis of thiophene-based compounds. The modern approach using a stable carboxylic acid precursor offers superior functional group tolerance, milder reaction conditions, and simpler purification protocols.

  • For routine, cost-sensitive applications on robust substrates, EDC/HOBt offers a reliable and economical solution.

  • For challenging syntheses involving precious materials, sterically hindered substrates, or a need to minimize racemization, HATU is the undisputed high-performance choice, justifying its higher cost with speed and efficiency.

By understanding the mechanisms and practical considerations of these alternatives, researchers can select the optimal strategy for their specific synthetic challenge, accelerating discovery in drug development and materials science.

References

  • Blair, L. M., & Sperry, J. (2013). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

  • De Luca, L. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • ResearchGate. (n.d.). EDC coupling reaction. ResearchGate. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Organic Chemistry Portal. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). . [Link]

  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • TutorChase. (n.d.). Describe the differences between acyl chlorides and carboxylic acids. TutorChase. [Link]

  • G S, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Alam, M. A., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • Zhang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Kumar, D., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. [Link]

  • LibreTexts Chemistry. (2023). Reactions of Carboxylic Acid Derivatives. LibreTexts. [Link]

  • Kumar, A., et al. (2023). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • Organic Chemistry Explained. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg Repository. [Link]

  • The Green Chemistry Initiative Blog. (2017). Greener Alternatives in Organic Synthesis Involving Carbonyl Groups. The Green Chemistry Initiative. [Link]

  • Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Shi, F., et al. (2003). A Green and Efficient Synthesis of N,N'-Disubstituted Urea Derivatives in an Ionic Liquid. Angewandte Chemie International Edition. [Link]

Sources

characterization and validation of raltitrexed synthesized using 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a novel, proposed synthesis of the chemotherapeutic agent Raltitrexed, utilizing 5-Nitrothiophene-2-carbonyl chloride as a key starting material. The performance of this synthetic route is objectively compared with an established method of Raltitrexed derivatization, supported by proposed experimental data for characterization and validation.

Introduction to Raltitrexed

Raltitrexed, marketed under the trade name Tomudex®, is a quinazoline-based folate analogue that functions as a potent and specific inhibitor of thymidylate synthase (TS).[1][2][3] TS is a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA replication and repair.[3] By inhibiting TS, Raltitrexed leads to DNA fragmentation and subsequent cell death, making it an effective antimetabolite chemotherapy agent.[2] It is primarily indicated for the treatment of advanced colorectal cancer.[2][4][5]

The chemical structure of Raltitrexed, N-[(5-{methyl[(2-methyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl]amino}-2-thienyl)carbonyl]-L-glutamic acid, is comprised of three key moieties: a quinazolinone core, a thiophene linker, and an L-glutamic acid tail. This latter feature facilitates intracellular polyglutamylation, a process that significantly enhances the drug's retention and inhibitory potency against TS.[1][3]

The synthesis of such a complex molecule can be challenging, with implications for yield, purity, and the profile of process-related impurities. This guide explores a convergent synthetic strategy starting from this compound and provides a framework for its rigorous characterization and validation.

Synthesis of Raltitrexed: A Proposed Route via this compound

A convergent synthesis approach is proposed, which involves the preparation of three key intermediates that are subsequently coupled to form the final Raltitrexed molecule. This strategy allows for the independent synthesis and purification of each fragment, potentially leading to a higher purity final product.

Synthetic Scheme Overview:

A This compound C Intermediate 1 (N-(5-nitro-2-thenoyl)-L-glutamic acid diethyl ester) A->C Amide Coupling B L-Glutamic acid diethyl ester B->C D Intermediate 2 (N-(5-amino-2-thenoyl)-L-glutamic acid diethyl ester) C->D Nitro Reduction E Intermediate 3 (N-(5-(methylamino)-2-thenoyl)-L-glutamic acid diethyl ester) D->E Reductive Amination G Raltitrexed diethyl ester E->G Nucleophilic Substitution F 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one F->G H Raltitrexed G->H Ester Hydrolysis

Caption: Proposed convergent synthesis of Raltitrexed.

Experimental Protocols

Step 1: Synthesis of N-(5-nitro-2-thenoyl)-L-glutamic acid diethyl ester (Intermediate 1)

  • To a solution of L-glutamic acid diethyl ester hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in DCM.

  • Add the solution of this compound dropwise to the L-glutamic acid diethyl ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of N-(5-amino-2-thenoyl)-L-glutamic acid diethyl ester (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 equivalent) in ethanol.

  • Add Palladium on carbon (10% w/w, 0.1 equivalents) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of N-(5-(methylamino)-2-thenoyl)-L-glutamic acid diethyl ester (Intermediate 3)

  • Dissolve Intermediate 2 (1.0 equivalent) in methanol.

  • Add aqueous formaldehyde (37%, 1.5 equivalents) and sodium cyanoborohydride (1.5 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield Intermediate 3.

Step 4: Synthesis of Raltitrexed diethyl ester

  • To a solution of Intermediate 3 (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Add a solution of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one (1.1 equivalents) in DMF.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield Raltitrexed diethyl ester.

Step 5: Synthesis of Raltitrexed

  • Dissolve Raltitrexed diethyl ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (3.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Raltitrexed.

Alternative Synthetic Approach: Activation for Conjugation

An established method for modifying Raltitrexed involves the activation of its carboxylic acid groups for conjugation to carrier molecules.[2][6][7] This is not a de novo synthesis but represents a key chemical transformation for producing Raltitrexed derivatives. The use of dicyclohexylcarbodiimide (DCC) to form an active anhydride is a common strategy.

Reaction Scheme:

A Raltitrexed C Activated Raltitrexed (Anhydride) A->C Activation B Dicyclohexylcarbodiimide (DCC) B->C E Raltitrexed Conjugate C->E Conjugation D Carrier Molecule (e.g., Protein, Polymer) D->E

Caption: Activation of Raltitrexed for conjugation.

Experimental Protocol
  • Dissolve Raltitrexed (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the anhydride.

  • In a separate vessel, dissolve the carrier molecule (e.g., bovine serum albumin) in an appropriate aqueous buffer (pH 8.5-10.5).

  • Add the activated Raltitrexed solution dropwise to the carrier molecule solution.

  • Allow the reaction to proceed for a defined period (e.g., 5-15 minutes).

  • Quench the reaction by adjusting the pH to 7.0.

  • Purify the conjugate by methods such as dialysis or size-exclusion chromatography to remove unreacted Raltitrexed and by-products.

Characterization and Validation of Synthesized Raltitrexed

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized Raltitrexed.

Experimental Workflow for Validation

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Validation cluster_3 Final Product Confirmation Synthesized_Product Synthesized Raltitrexed NMR 1H & 13C NMR Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Molecular Weight Confirmation HPLC HPLC Purity & Impurity Profiling Synthesized_Product->HPLC Purity Assessment Final_Product Validated Raltitrexed NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: Workflow for the characterization and validation of synthesized Raltitrexed.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of key functional groups and their connectivity.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.

Proposed NMR Parameters:

  • Solvent: DMSO-d₆

  • Frequency: 400 MHz (¹H), 100 MHz (¹³C)

Table 1: Proposed ¹H NMR Data for Raltitrexed

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1HQuinazolinone NH
~8.0d1HThiophene H
~7.8s1HQuinazolinone H
~7.6d1HQuinazolinone H
~7.2d1HThiophene H
~4.5m1HGlutamic acid α-CH
~4.4s2HQuinazolinone-CH₂-N
~3.2s3HN-CH₃
~2.3t2HGlutamic acid γ-CH₂
~2.0m2HGlutamic acid β-CH₂
~2.3s3HQuinazolinone-CH₃

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for polar and thermally labile molecules like Raltitrexed. It provides accurate molecular weight information.

Proposed MS Parameters:

  • Ionization Mode: Positive

  • Expected [M+H]⁺: 459.13

3. High-Performance Liquid Chromatography (HPLC)

  • Reversed-Phase HPLC: Used to determine the purity of the synthesized Raltitrexed and to identify and quantify any process-related impurities.

Proposed HPLC Method:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Table 2: Proposed HPLC Purity Data

ParameterResult
Retention Time~12.5 min
Purity (by area %)>99.0%
Major Impurity<0.1%
Total Impurities<0.5%

Comparative Analysis

Table 3: Comparison of Synthetic Approaches

FeatureProposed Synthesis via this compoundAlternative: Activation for Conjugation
Objective De novo synthesis of Raltitrexed APIDerivatization of existing Raltitrexed
Key Reagent This compoundDicyclohexylcarbodiimide (DCC)
Number of Steps Multi-step convergent synthesisSingle activation step followed by conjugation
Potential Yield Moderate to high, dependent on optimizationHigh for the activation step
Purity Control Requires purification at multiple stagesPurification of the final conjugate is critical
Scalability Potentially scalable for manufacturingSuitable for lab-scale and preclinical studies
Impurity Profile Process-related impurities from starting materials and intermediatesBy-products of the coupling reaction (e.g., DCU)

Conclusion

The proposed synthesis of Raltitrexed using this compound offers a plausible and convergent route to this important chemotherapeutic agent. This guide provides a detailed, albeit theoretical, framework for its synthesis, characterization, and validation. The successful implementation of this route would require careful optimization of each step to maximize yield and purity. The comparison with the established method of Raltitrexed activation for conjugation highlights the different objectives and challenges associated with de novo synthesis versus chemical modification. The analytical methodologies outlined provide a robust system for ensuring the quality and integrity of the final active pharmaceutical ingredient, a critical aspect of drug development and manufacturing.

References

  • Raltitrexed - Wikipedia. [Link]

  • Phase II randomised trial of raltitrexed–oxaliplatin vs raltitrexed–irinotecan as first-line treatment in advanced colorectal cancer - PubMed Central. [Link]

  • Synthesis and biological activity of raltitrexed-carrier conjugates - PubMed. [Link]

  • Synthesis and biological activity of raltitrexed-carrier conjugates - Frontiers Publishing Partnerships. [Link]

  • Synthesis and biological activity of raltitrexed-carrier conjugates - Biblioteka Nauki. [Link]

  • Synthesis and biological activity of raltitrexed-carrier conjugates - ResearchGate. [Link]

  • Raltitrexed (colorectal) - Quick Reference Guide - MRSA Topical Eradication. [Link]

  • DRUG NAME: Raltitrexed - BC Cancer. [Link]

  • Raltitrexed | Cancer Care Ontario. [Link]

  • Raltitrexed (Tomudex) - Cancer Research UK. [Link]

Sources

A Senior Application Scientist's Guide to Amide Coupling Reagents for 5-Nitrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amide Bond Formation

The 5-nitrothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of therapeutic applications, including antileishmanial and antibacterial agents.[1] The formation of the amide bond is the cornerstone of synthesizing libraries of these molecules for structure-activity relationship (SAR) studies. While 5-Nitrothiophene-2-carbonyl chloride offers a direct, highly reactive route to these amides, its moisture sensitivity and the frequent need for the corresponding carboxylic acid in modern synthetic workflows make in-situ activation with coupling reagents the more versatile and common strategy.

The choice of coupling reagent is not trivial; it profoundly impacts reaction efficiency, yield, purity, and the suppression of side reactions.[2][3] The strong electron-withdrawing nature of the nitro group on the thiophene ring deactivates the carboxylate, making its activation a key challenge that different reagents address with varying efficacy. This guide provides a comparative analysis of common amide coupling reagents, offering field-proven insights and experimental data to guide researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Key Coupling Reagents

The performance of a coupling reagent is substrate-dependent.[4] For an electron-deficient substrate like 5-Nitrothiophene-2-carboxylic acid, reagents that form highly activated intermediates are often preferred. Below is a summary of common reagents, their mechanisms, and their suitability for this specific application.

Data Summary: Performance Overview
Coupling Reagent ClassReagent(s)Typical Yield RangeKey Strengths & Observations for 5-Nitrothiophene-2-carboxylic AcidPotential Side Reactions
Uronium/Aminium Salts HATU, HCTUHighHighly efficient and fast, even for less nucleophilic amines. The formation of the OAt-active ester is rapid, overcoming the deactivation by the nitro group.[2][5][6]Guanidinylation of the primary amine if the reagent is used in excess.[2][6]
Carbodiimides EDC/HOBt, DICModerate to HighCost-effective and widely used. The addition of HOBt or Oxyma is crucial to minimize racemization (if applicable) and form a more stable active ester, improving efficiency.[7][8]Formation of N-acylurea byproduct, which can complicate purification.[7][9] Slower reaction rates compared to uronium salts.
Phosphonic Anhydrides T3P®HighExcellent for difficult couplings with low epimerization.[10][11] Byproducts are water-soluble, simplifying work-up.[10][12] Effective for sterically demanding substrates.Requires precise stoichiometry to avoid side reactions.
Imidazolium-based CDIModerateCost-effective and simple to use. The imidazole byproduct can act as a base.[13]Forms a stable acyl-imidazolide intermediate which can be slow to react with weakly nucleophilic amines.[14]

In-Depth Analysis and Methodologies

Uronium/Aminium Salts: The High-Efficiency Standard (HATU)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a go-to reagent for challenging amide couplings due to its high efficiency and rapid reaction rates.[5][15] Its mechanism involves the formation of a highly reactive OAt-active ester, which is particularly effective for activating electron-deficient carboxylic acids.[5][16] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[5]

HATU_Mechanism RCOOH 5-Nitrothiophene-2-COOH + Base ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Amide 5-Nitrothiophene-2-CONHR' ActiveEster->Amide Aminolysis Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine R'-NH₂ Amine->Amide EDC_Mechanism RCOOH 5-Nitrothiophene-2-COOH O_acyl O-Acylisourea (Unstable) RCOOH->O_acyl EDC EDC EDC->O_acyl Activation HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester Trapping HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide Aminolysis Byproducts EDU (Water-Soluble) + HOBt HOBt_ester->Byproducts Amine R'-NH₂ Amine->Amide workflow start Define Substrates: 5-Nitrothiophene-2-COOH + Target Amine screen Initial Reagent Screen (Small Scale) - HATU/DIPEA - EDC/HOBt - T3P/Pyridine start->screen analyze Analyze Results (LC-MS, TLC) Compare Yield & Purity screen->analyze optimize Optimize Best Condition - Solvent - Temperature - Stoichiometry analyze->optimize Select Lead Condition scaleup Scale-Up Reaction optimize->scaleup finish Purified Product scaleup->finish

Sources

A Comparative Guide to the Cytotoxicity of 5-Nitrothiophene-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic properties of 5-nitrothiophene-2-carboxamides, a class of compounds with growing interest in oncology research. We will explore their mechanism of action, compare their efficacy against established chemotherapeutic agents, and provide detailed experimental protocols for their evaluation.

Introduction: The Emerging Potential of 5-Nitrothiophene-2-Carboxamides

The thiophene ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties. The introduction of a nitro group at the 5-position of the thiophene ring, combined with a carboxamide functional group at the 2-position, has given rise to a class of compounds with significant cytotoxic potential against various cancer cell lines. This guide aims to provide a comprehensive overview of the current understanding of these compounds and their place in the landscape of cytotoxic agents.

Mechanism of Action: A Prodrug Approach to Cancer Cell Killing

5-Nitrothiophene-2-carboxamides primarily function as prodrugs, requiring bioreductive activation to exert their cytotoxic effects. This activation is a key feature that can potentially be exploited for selective tumor targeting, as many solid tumors exhibit a hypoxic environment with elevated levels of nitroreductase enzymes.

The proposed mechanism of action involves a multi-step process:

  • Enzymatic Reduction: The 5-nitro group is reduced by cellular nitroreductases, particularly under hypoxic conditions, to form highly reactive intermediates such as nitroso and hydroxylamine derivatives.

  • Generation of Reactive Oxygen Species (ROS): These reactive intermediates can undergo redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: The accumulation of ROS and the direct action of the reactive metabolites can lead to mitochondrial damage. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Induction of Apoptosis: The release of cytochrome c triggers the activation of the caspase cascade, leading to programmed cell death, or apoptosis. Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

dot

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell 5-NTC 5-Nitrothiophene- 2-carboxamide 5-NTC_int 5-Nitrothiophene- 2-carboxamide 5-NTC->5-NTC_int Nitroreductase Nitroreductase (Hypoxic Conditions) 5-NTC_int->Nitroreductase Enters Cell Reactive_Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Metabolites Reduction ROS ROS Generation Reactive_Metabolites->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Damage Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Disrupted Membrane Potential Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of action for 5-nitrothiophene-2-carboxamides.

Comparative Cytotoxicity: Performance Against Standard Chemotherapeutics

To contextualize the cytotoxic potential of 5-nitrothiophene-2-carboxamides, it is essential to compare their in vitro efficacy with that of widely used chemotherapeutic agents like doxorubicin and cisplatin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiophene derivatives, including 5-nitrothiophene compounds, against a panel of human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Nitrothiophene Derivative N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideHepG2 (Liver)~4.5[1]
N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideMCF-7 (Breast)~5.2[1]
A 5-nitro-thiophene-thiosemicarbazone derivativeMIA PaCa-2 (Pancreatic)Potent Activity[2]
Thiophene Carboxamide Thiophene-2-carboxamide derivative with 4-Cl-phenyl ringMCF-7 (Breast)Potent Activity[3]
Doxorubicin DoxorubicinMCF-7 (Breast)~0.83 - 1.1[4][5]
DoxorubicinMDA-MB-231 (Breast)~0.66[4]
DoxorubicinHepG2 (Liver)~12.2[6]
Cisplatin CisplatinMCF-7 (Breast)~20[7]
CisplatinA549 (Lung)~96.8 (24h)[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here are for comparative purposes and are extracted from the cited literature.

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of 5-nitrothiophene-2-carboxamides is significantly influenced by the nature of the substituents on the carboxamide nitrogen and the thiophene ring.[9] Key SAR observations include:

  • The 5-nitro group is crucial: The presence of the nitro group at the 5-position is essential for the bioactivation by nitroreductases and subsequent cytotoxic activity.

  • Substituents on the carboxamide: The nature of the substituent on the carboxamide nitrogen can modulate the lipophilicity, cell permeability, and interaction with the target enzymes, thereby influencing the overall cytotoxicity. Aromatic and heterocyclic moieties have been shown to be effective.

  • Other substitutions on the thiophene ring: Additional substitutions on the thiophene ring can also impact the electronic properties and steric hindrance of the molecule, which in turn can affect its biological activity.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the cytotoxic effects of 5-nitrothiophene-2-carboxamides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitrothiophene-2-carboxamide derivatives and control drugs (e.g., doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

dot

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the 5-nitrothiophene-2-carboxamide derivatives at the desired concentrations for the specified time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

dot

AnnexinV_PI_Gating cluster_quadrants Flow Cytometry Quadrant Analysis Q1 Q1 Annexin V- PI+ Q2 Q2 Annexin V+ PI+ Q3 Q3 Annexin V- PI- Q4 Q4 Annexin V+ PI- xlabel Annexin V-FITC --> ylabel Propidium Iodide (PI) -->

Caption: Gating strategy for Annexin V/PI flow cytometry analysis.

Conclusion and Future Directions

5-Nitrothiophene-2-carboxamides represent a promising class of cytotoxic agents with a distinct mechanism of action that leverages the unique microenvironment of cancer cells. The available data indicate that these compounds can exhibit potent anticancer activity, in some cases comparable to or exceeding that of established chemotherapeutics in vitro.

Future research should focus on:

  • Direct Comparative Studies: More head-to-head in vitro and in vivo studies are needed to rigorously compare the efficacy and toxicity of lead 5-nitrothiophene-2-carboxamide candidates against a broader range of standard anticancer drugs.

  • In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are required to evaluate the pharmacokinetic properties, tumor-targeting efficiency, and overall safety profile of these compounds.

  • Optimization of Structure-Activity Relationships: Further exploration of the SAR will enable the design of more potent and selective derivatives with improved drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of 5-nitrothiophene-2-carboxamides with other anticancer agents could lead to more effective treatment strategies.

The continued investigation of this compound class holds significant promise for the development of novel and effective cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, vol. 3, no. 6, 2013. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Palmer, D. H., et al. Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil. British journal of cancer, vol. 89, no. 5, 2003, pp. 944-50. [Link]

  • Chemical structures and code of N-substituted 2-(5- nitro-thiophene)-thiosemicarbazone derivatives. ResearchGate. [Link]

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. [Link]

  • de Oliveira, C. B., et al. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-biological interactions, vol. 272, 2017, pp. 65-74. [Link]

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham e-Theses. [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Egyptian Journal of Chemistry, vol. 63, no. 1, 2020, pp. 345-359. [Link]

  • Morley, J. O., and T. P. Matthews. Structure-activity relationships in nitrothiophenes. Bioorganic & medicinal chemistry, vol. 14, no. 23, 2006, pp. 8099-108. [Link]

  • 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. European journal of pharmacology, vol. 983, 2024, p. 176963. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. ResearchGate. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. [Link]

  • Synthesis and antitrypanosomal evaluation of E-isomers of 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives. Structure-activity relationships. ResearchGate. [Link]

  • Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line. PubMed. [Link]

  • Amiri, Z., et al. Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, vol. 6, no. 2, 2018, pp. 298-304. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin. Scientific reports, vol. 12, no. 1, 2022, p. 8282. [Link]

Sources

Validating the Multifaceted Mechanism of Action of 5-Nitrothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is paramount. This guide provides an in-depth, technically-focused comparison of experimental methodologies to validate the MoA of 5-nitrothiophene derivatives, a promising class of compounds with broad-spectrum antimicrobial and potential anticancer activities. Drawing upon field-proven insights, we will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The biological activity of 5-nitrothiophene derivatives is not monolithic; it is a sophisticated interplay of prodrug activation, targeted enzyme inhibition, and the induction of cellular stress. Their efficacy, particularly against trypanosomatid parasites like Trypanosoma cruzi (the causative agent of Chagas disease), often stems from a multi-pronged assault on the pathogen's essential biological pathways. This guide will dissect these mechanisms and provide a clear roadmap for their validation.

The Core Mechanism: A Triad of Attack

The prevailing evidence suggests that many 5-nitrothiophene derivatives function as prodrugs, requiring bioreductive activation within the target cell to exert their cytotoxic effects. This activation initiates a cascade of events that can be broadly categorized into three interconnected mechanisms.

  • Reductive Activation by Nitroreductases : The cornerstone of the MoA is the reduction of the 5-nitro group by specific enzymes within the target organism. In many bacteria, this is carried out by Type I nitroreductases like NfsA and NfsB[1][2]. In parasites such as Leishmania and T. cruzi, analogous parasite-specific nitroreductases are responsible for this bioactivation[3][4]. This reduction generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, reactive oxygen species (ROS)[4][5].

  • Enzyme Inhibition : The parent compound or its reactive metabolites can directly inhibit essential enzymes. A prominent target in T. cruzi is cruzain (also known as cruzipain), a critical cysteine protease involved in parasite replication, differentiation, and immune evasion[6][7][8][9]. Another key target is squalene epoxidase , an enzyme in the ergosterol biosynthesis pathway, which is vital for the integrity of the parasite's cell membrane[10][11][12].

  • Induction of Cellular Damage : The reactive species generated during bioactivation are broadly cytotoxic. They induce significant oxidative stress , overwhelming the cell's antioxidant defenses[12]. Furthermore, these reactive intermediates can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to widespread cellular dysfunction and apoptosis[4][13]. For instance, in Leishmania, bioactivated 5-nitrothiophenes have been shown to covalently modify numerous proteins, with a significant impact on ribosomal proteins and translation[3][4].

The following diagram illustrates the interconnected nature of these mechanisms.

5-Nitrothiophene_MoA cluster_0 Target Cell (e.g., Trypanosoma cruzi) cluster_1 Key Enzyme Targets cluster_2 Cellular Damage Compound 5-Nitrothiophene Derivative (Prodrug) NTR Parasite Nitroreductase (NTR) Compound->NTR Bioactivation Cruzain Cruzain Inhibition Compound->Cruzain Direct Inhibition SQE Squalene Epoxidase Inhibition Compound->SQE Direct Inhibition Metabolites Reactive Nitrogen/ Oxygen Species (ROS/RNS) NTR->Metabolites Reduction Metabolites->Cruzain Metabolite-driven Inhibition OxidativeStress Oxidative Stress Metabolites->OxidativeStress CovalentAdducts Covalent Adducts (Protein, DNA) Metabolites->CovalentAdducts Death Parasite Death Cruzain->Death SQE->Death OxidativeStress->Death CovalentAdducts->Death

Caption: Proposed multifaceted mechanism of action for 5-nitrothiophene derivatives.

Comparative Experimental Validation Protocols

To rigorously validate this complex MoA, a suite of complementary assays is required. Below, we provide detailed protocols, comparing the 5-nitrothiophene derivative against a standard reference compound (e.g., benznidazole for T. cruzi) and a negative control.

Validating Nitroreductase-Mediated Bioactivation

The cornerstone of the prodrug hypothesis is demonstrating dependence on nitroreductase activity. The most direct approach involves comparing the compound's activity in wild-type versus nitroreductase-deficient parasite strains.

Experimental Workflow: Comparative Susceptibility Testing

G cluster_0 Parasite Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Result Interpretation WT Wild-Type (WT) Parasites Treat_WT Incubate WT with 5-Nitrothiophene Derivative (Serial Dilutions) WT->Treat_WT NTR_KO NTR-Knockout (KO) Parasites Treat_KO Incubate KO with 5-Nitrothiophene Derivative (Serial Dilutions) NTR_KO->Treat_KO Assay_WT Measure Viability (e.g., Resazurin Assay) Treat_WT->Assay_WT Assay_KO Measure Viability (e.g., Resazurin Assay) Treat_KO->Assay_KO Result Compare IC50 Values: WT vs. KO Assay_WT->Result Assay_KO->Result

Caption: Workflow for validating nitroreductase-dependent bioactivation.

Step-by-Step Protocol:

  • Culture Parasites : Culture wild-type (T. cruzi epimastigotes) and nitroreductase-deficient strains in parallel to a mid-logarithmic phase.

  • Prepare Assay Plates : Seed 96-well plates with 1x10^5 parasites per well.

  • Compound Dilution : Prepare a 2-fold serial dilution of the 5-nitrothiophene derivative, benznidazole (positive control), and a vehicle (DMSO, negative control).

  • Treatment : Add the compounds to the respective wells and incubate for 72 hours under standard culture conditions.

  • Viability Assessment : Add a viability reagent (e.g., resazurin) and incubate for 4-6 hours. Measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) for each compound against both strains using a non-linear regression dose-response curve.

Expected Outcome & Interpretation:

CompoundWild-Type IC50 (µM)NTR-Knockout IC50 (µM)Fold-Resistance (KO IC50 / WT IC50)
5-Nitrothiophene Derivative 1.5> 50> 33
Benznidazole (Control) 3.0> 100> 33
Non-nitroaromatic Drug 5.05.2~1

A significant increase (>10-fold) in the IC50 value for the 5-nitrothiophene derivative in the knockout strain compared to the wild-type provides strong evidence for nitroreductase-dependent activation[1][4]. Benznidazole should show a similar shift, validating the assay system. A non-nitroaromatic drug should show no significant change in IC50.

Validating Cruzain Inhibition

To confirm direct or metabolite-driven inhibition of cruzain, a cell-free enzymatic assay is the gold standard. This allows for the precise measurement of enzyme kinetics in a controlled environment.[14]

Step-by-Step Protocol:

  • Reagent Preparation :

    • Assay Buffer : 0.1 M sodium acetate, 5 mM DTT, pH 5.5.

    • Cruzain Enzyme : Recombinant cruzain diluted in assay buffer to a final concentration of 1-2 nM.

    • Substrate : Fluorogenic substrate Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin) at a concentration of 5 µM (around the Km value).[15][16]

    • Inhibitors : Test compound and a known cruzain inhibitor (e.g., K777) serially diluted in DMSO.

  • Assay Procedure :

    • In a black 96-well plate, add 5 µL of inhibitor dilution.

    • Add 185 µL of the cruzain enzyme solution and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition : Immediately measure the increase in fluorescence (Ex/Em = 355/460 nm) kinetically for 10-15 minutes at 30°C.

  • Data Analysis : Determine the initial reaction velocity (v) from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Summary:

CompoundCruzain IC50 (µM)Putative Inhibition Mechanism
5-Nitrothiophene Derivative 2.5Competitive / Non-competitive
K777 (Control) 0.01Covalent, Irreversible
Benznidazole > 100Not a direct cruzain inhibitor

An IC50 value in the low micromolar or nanomolar range indicates potent inhibition of cruzain.[16] Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[17]

Validating Inhibition of Ergosterol Biosynthesis

Inhibition of squalene epoxidase will lead to a characteristic accumulation of its substrate, squalene, and a depletion of downstream sterols like ergosterol. This can be quantified using gas chromatography-mass spectrometry (GC-MS).

Step-by-Step Protocol:

  • Parasite Culture and Treatment : Culture T. cruzi epimastigotes to mid-log phase and treat with the test compound (at 2x and 5x IC50), a known squalene epoxidase inhibitor (e.g., Terbinafine), and a vehicle control for 72-120 hours.

  • Lipid Extraction : Harvest the parasites, wash with PBS, and perform a total lipid extraction using a chloroform:methanol solvent system.

  • Saponification and Derivatization : Saponify the lipid extract to release free sterols. Silylate the sterols to make them volatile for GC analysis.

  • GC-MS Analysis : Analyze the derivatized sterol fraction by GC-MS. Identify and quantify squalene and ergosterol based on their retention times and mass fragmentation patterns compared to authentic standards.

  • Data Interpretation : Compare the relative abundance of squalene in treated versus untreated cells.

Expected Outcome & Interpretation:

A significant accumulation of squalene in cells treated with the 5-nitrothiophene derivative, similar to the effect of Terbinafine, is strong evidence for the inhibition of squalene epoxidase.[10][11][12]

TreatmentRelative Squalene Abundance (Peak Area)Relative Ergosterol Abundance (Peak Area)
Vehicle Control (DMSO) 1.01.0
5-Nitrothiophene Derivative 15.20.2
Terbinafine (Control) 18.50.1

Conclusion

Validating the mechanism of action of 5-nitrothiophene derivatives requires a systematic and multi-faceted approach. The experimental framework presented here, which combines genetic, biochemical, and metabolomic strategies, provides a robust system for confirming the roles of nitroreductase activation, specific enzyme inhibition, and the induction of cellular stress. By employing these self-validating protocols and comparing results to well-characterized standards, researchers can build a comprehensive and trustworthy profile of their compound's biological activity, paving the way for informed lead optimization and further development.

References

  • Pavan, F. R., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports. Available at: [Link]

  • Patterson, S., et al. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses. Available at: [Link]

  • Patterson, S., & Wyllie, S. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]

  • Prates, F. V. G. S., et al. (2023). Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi. Current Medicinal Chemistry. Available at: [Link]

  • Prates, F. V. G. S., et al. (n.d.). Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi. Bentham Science. Available at: [Link]

  • Barboza, A. P., et al. (2021). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules. Available at: [Link]

  • Ferreira, R. S., et al. (2020). Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. Frontiers in Chemistry. Available at: [Link]

  • Gerpe, A., et al. (2009). 5-Nitrofuranes and 5-nitrothiophenes with anti-Trypanosoma cruzi activity and ability to accumulate squalene. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gerpe, A., et al. (2009). 5-Nitrofuranes and 5-nitrothiophenes with anti-Trypanosoma cruzi activity and ability to accumulate squalene. ResearchGate. Available at: [Link]

  • Boiani, L., et al. (2008). Heteroallyl-containing 5-nitrofuranes as new anti-Trypanosoma cruzi agents with a dual mechanism of action. Journal of Medicinal Chemistry. Available at: [Link]

  • Nakajima-Shimada, J., et al. (n.d.). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Al-Hussain, F. F., et al. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. Archiv der Pharmazie. Available at: [Link]

  • Echeverria, G. A., et al. (2014). Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: Electrochemical, spectroscopic and biological studies. ResearchGate. Available at: [Link]

  • McKerrow, J. H., et al. (2009). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Alvarez, G., et al. (2015). Thirty Years in the Design and Development of Cruzain Inhibitors. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 5-Nitrothiophene-2-carbonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and yield is of paramount importance. 5-Nitrothiophene-2-carbonyl chloride is a critical building block in the preparation of numerous active compounds, including the anticoagulant Rivaroxaban.[1] This guide provides a comprehensive comparative analysis of the primary synthetic routes to this vital intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of this compound is predominantly a two-stage process. The first stage involves the preparation of the precursor, 5-Nitrothiophene-2-carboxylic acid, followed by its conversion to the final acid chloride. This guide will critically evaluate the common methodologies for each of these stages, presenting a holistic view of the synthetic landscape.

Part 1: Synthesis of the Precursor: 5-Nitrothiophene-2-carboxylic Acid

The economic viability and overall efficiency of the synthesis of this compound are heavily influenced by the route chosen for its carboxylic acid precursor. Two principal pathways have been identified, starting from either 5-nitrothiophene-2-carboxaldehyde or 2-acetyl-5-nitrothiophene.

Route A: Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This route is a classical approach that leverages the direct oxidation of the aldehyde functional group to a carboxylic acid.

Reaction Scheme:

5-nitrothiophene-2-carboxaldehyde 5-nitrothiophene-2-carboxaldehyde 5-Nitrothiophene-2-carboxylic_acid 5-Nitrothiophene-2-carboxylic_acid 5-nitrothiophene-2-carboxaldehyde->5-Nitrothiophene-2-carboxylic_acid [O] 2-acetyl-5-nitrothiophene 2-acetyl-5-nitrothiophene 5-Nitrothiophene-2-carboxylic_acid 5-Nitrothiophene-2-carboxylic_acid 2-acetyl-5-nitrothiophene->5-Nitrothiophene-2-carboxylic_acid [O]

A simplified reaction scheme for the oxidation of 2-acetyl-5-nitrothiophene.

Method 1: Hypohalite Oxidation

This method utilizes a hypohalite, such as sodium hypochlorite, to effect the oxidation.

  • Experimental Protocol: 2-acetyl-5-chlorothiophene is chlorinated with sodium hypochlorite at a high concentration to prepare 2-trichloroacetyl-5-chlorothiophene. This intermediate is then decomposed under alkaline conditions to yield sodium 5-chlorothiophene-2-carboxylate, which is subsequently acidified to obtain the desired carboxylic acid. [2]* Yield and Purity: While specific yield data for the nitro-substituted analogue is not readily available in the initial search, this method is a known transformation for related thiophene derivatives.

  • Advantages: Sodium hypochlorite is a cheap and readily available reagent.

  • Disadvantages: The reaction proceeds through a trichloroacetyl intermediate, which may not be desirable in all cases. The use of high concentrations of hypochlorite can also lead to side reactions.

Comparative Analysis of Precursor Synthesis Routes
FeatureRoute A (Oxidation of Aldehyde)Route B (Oxidation of Acetyl)
Starting Material 5-nitrothiophene-2-carboxaldehyde2-acetyl-5-nitrothiophene
Common Reagents Sodium chlorite, BromineSodium hypochlorite
Typical Yields High (>80%)Moderate to High
Key Advantages Milder conditions (with NaClO₂), high yieldsReadily available starting material
Key Disadvantages Cost and safety of reagents (Bromine)Potential for side reactions

Part 2: Chlorination of 5-Nitrothiophene-2-carboxylic Acid

The final step in the synthesis is the conversion of the carboxylic acid to the highly reactive acid chloride. This transformation is crucial as it activates the carboxyl group for subsequent reactions.

Reaction Scheme:

5-Nitrothiophene-2-carboxylic_acid 5-Nitrothiophene-2-carboxylic_acid 5-Nitrothiophene-2-carbonyl_chloride 5-Nitrothiophene-2-carbonyl_chloride 5-Nitrothiophene-2-carboxylic_acid->5-Nitrothiophene-2-carbonyl_chloride Chlorinating Agent

A simplified reaction scheme for the chlorination of 5-Nitrothiophene-2-carboxylic acid.

Several chlorinating agents can be used for this purpose, with thionyl chloride, oxalyl chloride, and triphosgene being the most prominent.

Reagent 1: Thionyl Chloride (SOCl₂)

Thionyl chloride is the most widely used reagent for this conversion due to its high efficiency and the convenient removal of byproducts. [1][3]

  • Mechanism: The reaction proceeds via the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). [4][5]

cluster_0 Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride Carboxylic_Acid R-COOH Chlorosulfite_Intermediate R-CO-O-SOCl Carboxylic_Acid->Chlorosulfite_Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Acid_Chloride R-COCl Chlorosulfite_Intermediate->Acid_Chloride + Cl⁻ Byproducts SO₂ + HCl

A simplified diagram of the reaction mechanism of a carboxylic acid with thionyl chloride.

  • Experimental Protocol: 5-chloro-2-thiophenecarboxylic acid is used as a raw material with thionyl chloride as the chlorinating agent in a nonpolar solvent such as carbon tetrachloride. The reaction is typically carried out under an inert atmosphere. Thionyl chloride is added to the reactor, and the temperature is maintained below 0°C while the carboxylic acid is added in batches. The mixture is then stirred at room temperature for a short period before being heated to reflux for 1 to 3 hours. The final product is obtained after desolvation and reduced pressure distillation. [6]A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. [1]* Yield and Purity: This method consistently provides high yields, often quantitative, with excellent purity. [1]* Advantages: The gaseous byproducts are easily removed from the reaction mixture, simplifying the work-up. Thionyl chloride is a relatively inexpensive and readily available reagent.

  • Disadvantages: Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care. The reaction also produces acidic gases that need to be trapped.

Reagent 2: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for the preparation of acid chlorides.

  • Mechanism: Similar to thionyl chloride, the reaction proceeds through an activated intermediate. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gases.

  • Experimental Protocol: The reaction is typically carried out in an inert solvent, and a catalytic amount of DMF is often required. The reaction conditions are generally mild.

  • Yield and Purity: Oxalyl chloride is known to produce acid chlorides in high yields and purity.

  • Advantages: The gaseous byproducts are easily removed. The reaction is often cleaner than with thionyl chloride, with fewer side reactions.

  • Disadvantages: Oxalyl chloride is more expensive and more toxic than thionyl chloride.

Reagent 3: Triphosgene (C₃Cl₆O₃)

Triphosgene is a solid, safer alternative to phosgene gas and can also be used for the synthesis of acid chlorides.

  • Mechanism: Triphosgene acts as a source of phosgene in situ. The reaction mechanism is similar to that of other chlorinating agents, involving the formation of an activated intermediate.

  • Experimental Protocol: The reaction is typically carried out in the presence of a catalyst, such as DMF.

  • Yield and Purity: High yields and purity can be achieved with triphosgene.

  • Advantages: As a solid, triphosgene is easier and safer to handle than gaseous phosgene.

  • Disadvantages: Triphosgene is more expensive than thionyl chloride and oxalyl chloride.

Comparative Analysis of Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Triphosgene (C₃Cl₆O₃)
Physical State LiquidLiquidSolid
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)CO₂, HCl (gaseous)
Typical Yields High to QuantitativeHighHigh
Catalyst Often used with DMFOften used with DMFOften used with DMF
Key Advantages Cost-effective, efficientClean reaction, gaseous byproductsSafer to handle than phosgene
Key Disadvantages Corrosive, moisture-sensitiveExpensive, toxicExpensive

Conclusion and Recommendations

The synthesis of this compound can be achieved through a two-step process with several viable options for each step.

For the synthesis of the 5-Nitrothiophene-2-carboxylic acid precursor , the oxidation of 5-nitrothiophene-2-carboxaldehyde with sodium chlorite (Route A, Method 1) offers a good balance of high yield, mild reaction conditions, and safety, making it a suitable choice for many laboratory and pilot-scale applications. For larger-scale production where cost is a primary driver, the oxidation with bromine (Route A, Method 2) may be more economical, provided that appropriate safety measures are in place.

For the final chlorination step , thionyl chloride remains the reagent of choice for most applications due to its high efficiency, cost-effectiveness, and the ease of byproduct removal. The use of a catalytic amount of DMF is recommended to ensure a rapid and complete reaction. While oxalyl chloride and triphosgene are effective alternatives that may offer advantages in specific situations (e.g., when extreme purity is required or when the starting material is sensitive to the conditions of the thionyl chloride reaction), their higher cost generally makes them less favorable for routine synthesis.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, purity specifications, cost constraints, and available safety infrastructure. This guide provides the necessary data and insights to make an informed decision and to proceed with a well-validated and efficient synthetic strategy.

References

  • Google Patents.
  • Protheragen. 5-Nitrothiophene-2-carboxylic acid. (URL: [Link])

  • Chongqing Chemdad Co., Ltd. 5-Nitrothiophene-2-carboxylic acid. (URL: [Link])

  • Krubsack, A. J., & Higa, T. (1968). Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids. Tetrahedron Letters, 9(47), 5149-5152. (URL: [Link])

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (URL: [Link])

  • Organic Syntheses. 2-nitrothiophene. (URL: [Link])

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])

  • YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. (URL: [Link])

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (URL: [Link])

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. (URL: [Link])

  • Matrix Fine Chemicals. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4. (URL: [Link])

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (URL: )
  • Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (URL: )
  • Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid. (URL: )
  • Google Patents. US4130566A - Process for producing 5-carboxy-2-acetylthiophene. (URL: )
  • PubChem. 5-Acetylthiophene-2-carboxylic acid. (URL: [Link])

  • Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl. (URL: )
  • ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitrothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Nitrothiophene-2-carbonyl chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, technically-grounded understanding of the procedures involved. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring safety and confidence in your laboratory operations.

Hazard Analysis: The Dual-Reactivity Profile

This compound is a compound that demands respect due to its distinct chemical functionalities. Proper disposal is not merely a matter of containment but requires a chemically-informed neutralization process. The hazards stem from two key structural features: the acyl chloride group and the nitro-substituted thiophene ring .

  • Acyl Chloride Reactivity : The carbonyl chloride group is highly electrophilic and, therefore, extremely reactive toward nucleophiles. Its most significant and immediate hazard is its violent reaction with water, alcohols, and other protic solvents.[1][2] This hydrolysis reaction is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory and skin burns.[2][3][4] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, resulting in splashing of the corrosive material.

  • Nitroaromatic Compound Hazards : The presence of a nitro group on the thiophene ring introduces additional concerns. Nitroaromatic compounds are often classified as energetic materials and can be toxic. While this compound is not specifically listed as an explosive, the nitro functional group warrants caution, particularly regarding heating or mechanical shock.[5] Furthermore, such compounds and their byproducts should be considered environmentally hazardous unless proven otherwise.

This dual nature necessitates a disposal strategy that addresses both the immediate reactivity of the acyl chloride and the potential hazards of the nitroaromatic core.

Hazard SourceChemical RationaleImmediate RiskDisposal Implication
Acyl Chloride Highly electrophilic carbon susceptible to nucleophilic attack.Violent, exothermic reaction with water/alcohols.Must be slowly quenched in a controlled manner.
Formation of HCl byproduct.Release of corrosive, toxic gas.Quenching must be performed in a fume hood with a basic solution to neutralize the acid.
Nitro Group Electron-withdrawing group, can contribute to thermal instability.Potential for energetic decomposition under heat or shock.Avoid high temperatures during disposal; treat as potentially hazardous waste.
Thiophene Ring Aromatic heterocycle.[6][7][8]The degradation products may be toxic or environmentally harmful.The final neutralized solution must be disposed of as chemical waste, not drain-disposed.

Pre-Disposal Safety and Engineering Controls

Before beginning any disposal procedure, a rigorous safety framework must be in place. This is a non-negotiable prerequisite for handling any reactive chemical.[9][10]

2.1. Personal Protective Equipment (PPE) A minimum level of PPE is required to protect against the severe corrosive and toxic hazards of this compound.[11][12]

  • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a laminate glove like SilverShield®). A double-gloving approach with an inner nitrile glove is recommended.

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemically inert material is also advised.[9]

2.2. Engineering Controls All handling and disposal steps must be performed inside a certified chemical fume hood to contain and exhaust the HCl gas produced during quenching.[13] The sash should be kept as low as possible.

2.3. Emergency Preparedness

  • Ensure an operational safety shower and eyewash station are immediately accessible.

  • Have a spill kit ready. The kit should contain a neutralizer for acids (such as sodium bicarbonate powder) and an inert absorbent material (like vermiculite or sand).

  • Always use the "buddy system" when working with highly reactive chemicals.[9][13]

Step-by-Step Disposal Protocol: Controlled Neutralization

The primary strategy for the safe disposal of this compound is controlled neutralization (quenching). This process converts the reactive acyl chloride into a more stable carboxylate salt. The following protocol is designed for small quantities (typically < 10 g) of waste generated in a research setting. For bulk quantities, it is mandatory to consult your institution's Environmental Health & Safety (EHS) department for disposal as reactive hazardous waste without in-lab treatment.[14]

Objective : To safely hydrolyze the acyl chloride to the corresponding carboxylic acid and neutralize the generated HCl in a single, controlled process.

Materials :

  • Large beaker (at least 10x the volume of the quenching solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Dropping funnel or pipette

  • pH paper or pH meter

  • Appropriate hazardous waste container

Reagents :

  • 5% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Bicarbonate is often preferred as it is a weaker base and its reaction is less exothermic, providing an additional layer of control.

  • An inert solvent like Toluene or Dichloromethane (if the waste is a solid or needs to be diluted).

Protocol Steps:

  • Prepare the Quenching Solution : In the large beaker, place the magnetic stir bar and the 5% NaOH or saturated NaHCO₃ solution. The volume should be substantial (e.g., 200 mL for quenching 5g of the acyl chloride) to absorb the heat of reaction.

  • Cool the System : Place the beaker in the ice bath on the stir plate and begin vigorous stirring. Allow the solution to cool to below 10°C. Causality: Cooling the basic solution is critical to manage the exothermic nature of the hydrolysis, preventing a runaway reaction.[15]

  • Prepare the Waste for Addition : If the this compound waste is a solid, dissolve it in a minimal amount of a compatible, inert solvent (e.g., Toluene). If it is a liquid, it can be added directly.

  • Controlled Addition : Using a pipette or dropping funnel, add the acyl chloride solution to the stirred, cooled basic solution dropwise and very slowly .

    • Self-Validation Check : You will observe gas evolution (CO₂ if using bicarbonate, or just steam/aerosol) at the point of addition. The rate of addition should be slow enough that the gas evolution is easily controlled and no significant temperature increase is observed. If the reaction becomes too vigorous, stop the addition immediately. Causality: Slow, dropwise addition is the most critical step for safety. It ensures the reaction rate is controlled, allowing the heat to dissipate and preventing the accumulation of unreacted material.[15][16]

  • Allow for Complete Reaction : After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for another hour to ensure the reaction has gone to completion.

  • Final pH Verification : Check the pH of the resulting solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base cautiously until the desired pH is reached.

  • Waste Collection : Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container for aqueous waste. Do not pour it down the drain. The thiophene derivative is still present and must be handled by professional waste management services.[17]

  • Decontaminate Equipment : Rinse all glassware with water, and collect the first rinse as hazardous waste. Subsequent rinses can typically be disposed of normally, pending institutional policy. All contaminated disposable materials (gloves, wipes, pipette tips) must be placed in a solid hazardous waste container.[9]

Disposal Decision Workflow

The following diagram outlines the logical workflow for making decisions regarding the disposal of this compound.

G cluster_start cluster_quant cluster_proc cluster_protocol start Assess Waste: This compound quant Determine Quantity start->quant small_q Small Research Quantity (< 10 g) quant->small_q < 10 g large_q Bulk Quantity (> 10 g) quant->large_q > 10 g ppe Don Full PPE in Chemical Fume Hood small_q->ppe consult DO NOT TREAT. Package as Reactive Waste. Consult EHS. large_q->consult prepare Prepare Cooled Basic Quenching Solution (e.g., NaHCO3) ppe->prepare add Add Waste SLOWLY and Dropwise prepare->add monitor Monitor Reaction: Control Gas & Temperature add->monitor monitor->add Reaction too vigorous? STOP addition stir Stir to Complete Reaction (1-2 hours) monitor->stir ph_check Verify Final pH is 7-10 stir->ph_check collect Transfer to Labeled Aqueous Waste Container ph_check->collect  PASS add_base Add More Base ph_check->add_base  FAIL fail pH < 7 pass pH 7-10 add_base->ph_check

Caption: Decision workflow for the disposal of this compound.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives : National Institutes of Health (NIH). Available at: [Link]

  • Thiophene derivatives : Georganics. Available at: [Link]

  • Thiophene : Wikipedia. Available at: [Link]

  • Chemical Reactivity Hazards - Overview : Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene : SlideShare. Available at: [Link]

  • Chemical Reactivity Hazards - Standards : Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Reactive Chemicals : Louisiana State University (LSU). Available at: [Link]

  • Chemical Reactivity Hazards : proActive Safety Services. Available at: [Link]

  • UH Guideline for Pyrophoric/Water-Reactive Chemicals : University of Houston. Available at: [Link] (Note: Direct link to the docx was not stable, linking to the parent directory).

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene : Pharmaguideline. Available at: [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds : University of Maryland Environmental Safety, Sustainability & Risk (ESSR). Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide : Reed College. Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling : Yufeng. Available at: [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method : MDPI. Available at: [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation : Reddit. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste : University of British Columbia Safety & Risk Services. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures : University of Wisconsin–Madison BME Shared Labs. Available at: [Link]

  • Quenching Reactive Substances : Virginia Tech Chemistry Department. Available at: [Link]

  • Acyl Chlorides (A-Level) : ChemistryStudent. Available at: [Link]

  • Hazardous Waste Disposal Guide : Dartmouth College. Available at: [Link]

  • 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET : Acros Organics. Available at: [Link]

  • An introduction to acyl chlorides (acid chlorides) : Chemguide. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitrothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous materials. 5-Nitrothiophene-2-carbonyl chloride (CAS No. 39978-57-9) is a valuable thiophene building block, yet its molecular structure demands our utmost respect and caution.[1] This guide provides an in-depth operational plan for personal protective equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Foundational Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must understand the nature of the threat. This compound presents a tripartite hazard profile stemming from its functional groups:

  • Acyl Chloride Group: This is the most immediate and aggressive hazard. Acyl chlorides are highly reactive and moisture-sensitive.[2] They react readily with any available water—including the moisture on your skin, in your eyes, and in your respiratory tract—to generate hydrochloric acid (HCl) and the corresponding carboxylic acid.[3] This reaction is exothermic and the resulting HCl is highly corrosive, causing severe chemical burns upon contact.[4] The vapor itself is severely irritating for the same reason.[3]

  • Nitro-Aromatic System: Organic nitro compounds can be thermally sensitive. While the primary concern during routine handling is corrosivity, it is crucial to recognize that these compounds can exhibit large decomposition exotherms at high temperatures or in the presence of contaminants, which in some cases can be violent or explosive.[5]

  • Corrosivity and Toxicity: Safety data for the closely related analogue, 5-Chlorothiophene-2-carbonyl chloride, classifies it as a substance that causes severe skin burns and eye damage (H314) and may be corrosive to metals (H290). We must assume a similar or greater hazard level for the nitro-substituted compound. Ingestion is particularly dangerous, as it can cause severe damage to the esophagus and stomach, with a risk of perforation.[6]

This assessment dictates that our PPE strategy must provide a robust barrier against a corrosive, moisture-sensitive liquid and its vapors.

Core Protective Equipment: A Multi-Layered Defense

All work with this compound must be performed within a properly functioning chemical fume hood to control vapor exposure.[7] The following PPE is mandatory and represents the minimum standard for any quantity.

Standard safety glasses are dangerously insufficient. The rapid, corrosive reaction with the moisture in the eyes can cause irreversible damage.

  • What to Wear: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards, worn in conjunction with a full-face shield.[4][6]

  • The Causality: The goggles provide a seal around the eyes to protect against pervasive vapors and incidental splashes. The face shield is non-negotiable; it protects the rest of your face from splashes during transfers or in the event of a vessel failure. This dual-layer system is critical when handling highly corrosive reagents.[7]

  • Gloves: Glove selection requires careful consideration of both chemical resistance and the risk of incidental contact. Nitrile gloves are a common choice for their resistance to a range of chemicals and for their tendency to tear visibly when punctured.[2] For prolonged exposure or submersion, heavier-duty butyl or neoprene gloves are recommended.[8]

    • Protocol: Always use two pairs of gloves (double-gloving). This provides a significant safeguard; if the outer glove is compromised, the inner glove provides temporary protection while you retreat, remove both pairs, and don fresh gloves. Inspect gloves for any signs of degradation or puncture before and during use.

  • Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. For larger-scale operations (>5 g) or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is essential.[4] All clothing must be buttoned/snapped to its full length.

While the fume hood is the primary engineering control, respiratory protection may be necessary during large-scale transfers, when cleaning spills, or if there is any suspicion of fume hood malfunction.

  • What to Use: A half-face or full-face respirator equipped with a combination Organic Vapor/Acid Gas (OV/AG) cartridge.[9]

  • The Causality: The acyl chloride itself is an organic vapor, but its primary respiratory hazard comes from the corrosive hydrochloric acid gas generated upon hydrolysis with ambient moisture.[3] An OV/AG cartridge is designed to adsorb both of these threats, protecting the sensitive tissues of the respiratory tract.[9] A written respiratory protection program, including fit testing, is an OSHA requirement for tight-fitting respirators.[6]

Operational and Disposal Plans

A protocol is only as strong as its execution. Follow these procedural steps to ensure a self-validating system of safety.

The following diagram outlines the decision-making process for selecting appropriate PPE based on the scale and nature of the work.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble cluster_2 Execution Start Start: Handling 5-Nitrothiophene- 2-carbonyl chloride AssessScale Assess Scale of Operation Start->AssessScale SmallScale < 1 gram (e.g., Weighing, small reaction) AssessScale->SmallScale Small Scale LargeScale > 1 gram or High Splash Risk (e.g., Transfer, workup, spill) AssessScale->LargeScale Large Scale / High Risk PPE_Base Mandatory Base PPE: - Chemical Fume Hood - Double Nitrile Gloves - FR Lab Coat - Splash Goggles + Face Shield SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Base PPE PLUS - Chemical Resistant Apron - Consider Respirator with OV/AG Cartridge LargeScale->PPE_Enhanced Donning Proceed with Donning Protocol (see Step-by-Step Guide) PPE_Base->Donning PPE_Enhanced->Donning

Caption: PPE Selection Workflow for this compound.

Step-by-Step Donning Procedure:

  • Inspect All PPE: Check for cracks, tears, or degradation.

  • Don Inner Gloves: Select a pair of well-fitting nitrile gloves.

  • Don Lab Coat/Apron: Ensure it is fully fastened.

  • Don Respiratory Protection (if required): Perform a positive and negative pressure seal check.

  • Don Eye and Face Protection: Put on splash goggles first, ensuring a snug fit. Then, put on the face shield.

  • Don Outer Gloves: Select a second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Contaminated PPE is hazardous waste.

  • Doffing: Remove PPE in the reverse order of donning, taking care to avoid touching the outward-facing, contaminated surfaces. The outer gloves should be removed first by peeling them off without touching the skin.

  • Segregation: All disposable items (gloves, wipes, absorbent pads) that have come into contact with the chemical must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Reusable PPE: The face shield and goggles should be decontaminated according to your institution's approved procedures.

  • Waste Disposal: The final hazardous waste container must be disposed of through a licensed professional waste disposal service in accordance with all local and national regulations.[10]

Summary and Emergency Protocols

This table summarizes the essential PPE and immediate actions for exposure.

Aspect Specification Rationale
Primary Engineering Control Chemical Fume HoodTo contain corrosive and toxic vapors.[7]
Eye/Face Protection Chemical Splash Goggles AND Full-Face ShieldProtects against splashes and vapors that cause severe, irreversible eye damage.[4]
Hand Protection Double Nitrile Gloves (minimum)Provides a barrier against a corrosive liquid; double-gloving adds a layer of safety.[2]
Body Protection Flame-Resistant Lab Coat; Chemical Apron for large scaleProtects skin from splashes and spills.[4]
Respiratory Protection Respirator with Organic Vapor/Acid Gas (OV/AG) CartridgeRequired for spills or large transfers to protect against vapors and HCl gas.[9]
Emergency - Skin Contact Immediately flush with copious amounts of water for at least 15 minutes; remove contaminated clothing. Seek immediate medical attention.[10]Water dilutes and removes the chemical. Rapid action is critical to minimize burn severity.
Emergency - Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]Immediate and prolonged flushing is the only way to mitigate severe corrosive damage.
Emergency - Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.Removes the individual from the source of toxic/corrosive vapor.

By understanding the fundamental hazards and rigorously applying these multi-layered PPE and procedural controls, you can handle this compound with the confidence that comes from a deep, scientific commitment to safety.

References

  • TCI Chemicals. (2023, May 23). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl Chloride.
  • Sigma-Aldrich. (2023, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, September 14). SAFETY DATA SHEET: Thiophene-2-carbonyl chloride.
  • Echemi. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE SDS, 42518-98-9 Safety Data Sheets.
  • Fisher Scientific. (2024, March 11). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl chloride.
  • GHC GmbH. (2022, June 6). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride.
  • ChemicalBook. (n.d.). This compound CAS#: 39978-57-9.
  • National Oceanic and Atmospheric Administration (NOAA). (2024). P-NITROBENZOYL CHLORIDE. CAMEO Chemicals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl chloride.
  • BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33.
  • Waheed, A., et al. (2023). Impact of adding nitro-substituted aromatic acyl chlorides on the structure and desalination performance of polyamide thin film composite membranes. Chemical Engineering Journal Advances.
  • International Programme on Chemical Safety (IPCS). (2018, May). ICSC 0210 - ACETYL CHLORIDE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrothiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Nitrothiophene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.